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  • Product: 2-Hydroxyethane-1-sulfonyl fluoride
  • CAS: 1893924-11-2

Core Science & Biosynthesis

Foundational

2-Hydroxyethane-1-sulfonyl Fluoride: A Bifunctional Hub for SuFEx Click Chemistry and Covalent Ligand Discovery

Executive Summary In the rapidly evolving landscape of chemical biology and drug development, the strategic selection of bifunctional building blocks is critical for designing targeted covalent inhibitors and bioconjugat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of chemical biology and drug development, the strategic selection of bifunctional building blocks is critical for designing targeted covalent inhibitors and bioconjugates. 2-Hydroxyethane-1-sulfonyl fluoride (CAS: 1893924-11-2) emerges as a highly privileged, orthogonal reagent in this domain[1]. By marrying a versatile primary hydroxyl group with a Sulfur(VI) Fluoride Exchange (SuFEx) warhead, this molecule bridges traditional organic synthesis with next-generation click chemistry[2].

As a Senior Application Scientist, I have structured this technical guide to move beyond basic properties, detailing the mechanistic causality, thermodynamic stability, and self-validating experimental workflows that make 2-hydroxyethane-1-sulfonyl fluoride an indispensable asset for modern drug discovery.

Chemical Structure and Electronic Properties

The utility of 2-hydroxyethane-1-sulfonyl fluoride lies in its dual reactivity. The molecule (HO–CH₂–CH₂–SO₂F) contains two distinct functional hubs that can be manipulated independently without cross-interference.

Physicochemical Profile

Understanding the baseline physicochemical properties is essential for predicting solubility, partitioning, and downstream reactivity in aqueous biological assays.

Table 1: Key Physicochemical Properties

Property Value / Description
IUPAC Name 2-hydroxyethane-1-sulfonyl fluoride[1]
CAS Number 1893924-11-2[1]
Molecular Formula C₂H₅FO₃S[1]
Molecular Weight 128.12 g/mol [1]
Canonical SMILES O=S(=O)(F)CCO[1]
InChIKey YMURXKSLXJLVBS-UHFFFAOYSA-N[1]

| LogP (Predicted) | -1.02 (Highly hydrophilic, ideal for aqueous environments)[3] |

Orthogonal Reactivity Map

The primary alcohol allows for standard electrophilic additions (e.g., esterification, etherification, or carbamate formation) to attach the molecule to a larger pharmacophore or PROTAC linker. Conversely, the sulfonyl fluoride group remains entirely inert during these transformations, reserved specifically for late-stage SuFEx click coupling.

Reactivity Core 2-Hydroxyethane-1-sulfonyl fluoride (CAS: 1893924-11-2) OH Primary Alcohol (-OH) Orthogonal Linker Site Core->OH Site 1 SO2F Sulfonyl Fluoride (-SO2F) SuFEx Warhead Core->SO2F Site 2 Ester Esterification / Etherification (No SO2F interference) OH->Ester Electrophile Addition SuFEx SuFEx Click Reaction (Requires DBU/BEMP catalyst) SO2F->SuFEx Nucleophile Exchange

Fig 1. Orthogonal reactivity map demonstrating independent functionalization pathways.

Mechanistic Insights: The SuFEx Paradigm

To successfully deploy 2-hydroxyethane-1-sulfonyl fluoride, one must understand the causality behind its stability and reactivity. Why do we use sulfonyl fluorides instead of traditional sulfonyl chlorides?

  • Resistance to Reduction & Heterolytic Cleavage: Unlike sulfonyl chlorides, which are prone to homolytic cleavage and reduction, the S–F bond undergoes strictly heterolytic cleavage[2]. This makes the warhead highly resistant to reductive environments commonly found in cellular assays.

  • Thermodynamic Stability: Sulfonyl fluorides are exceptionally stable to thermolysis and nucleophilic substitution under neutral conditions[2]. They exhibit inert reactivity even in refluxing aniline unless specifically activated.

  • Special Nature of the Fluoride-Proton Interaction: The fluoride ion is uniquely stabilized by hydrogen bonding in water. This affords the ability to perform SuFEx chemistry directly in aqueous environments or biological buffers without premature hydrolysis of the warhead[2].

  • Intermediacy of the β-Sultone: In specific activation pathways or hydrolytic extremes, derivatives of 2-hydroxyethanesulfonyl compounds can proceed via a highly reactive 1,2-oxathietane 2,2-dioxide (β-sultone) intermediate, which rapidly dictates the stereoelectronic outcome of the reaction[4].

Experimental Workflows: Self-Validating SuFEx Protocol

A robust experimental protocol must be self-validating—meaning the system inherently confirms its own success through predictable, measurable outputs. The following methodology outlines the chemoselective SuFEx coupling of 2-hydroxyethane-1-sulfonyl fluoride with a phenolic nucleophile.

Step-by-Step Methodology
  • Step 1: Reagent Preparation (Stoichiometric Control) Dissolve the phenolic target (1.0 eq) and 2-hydroxyethane-1-sulfonyl fluoride (1.1 eq) in a suitable solvent (e.g., Acetonitrile or DMF). Causality: A slight excess of the sulfonyl fluoride ensures complete conversion of the limiting phenol, driving the thermodynamic equilibrium forward.

  • Step 2: Catalyst Activation Add 20 mol% of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BEMP. Causality: The S–F bond is virtually unreactive to phenols at room temperature. DBU acts as a strong Brønsted base, deprotonating the phenol to form a reactive phenoxide, while simultaneously participating in hydrogen-bonding networks that stabilize the departing fluoride ion, lowering the activation energy for S(VI) exchange.

  • Step 3: Incubation & Chemoselective Exchange Stir at room temperature for 2–4 hours. Because sulfonyl fluorides react exclusively at the sulfur center, they chemoselectively produce only sulfonylation products without off-target alkylation[2].

  • Step 4: Self-Validating LC-MS Monitoring Analyze the reaction aliquot via LC-MS. Causality of Validation: The SuFEx reaction is characterized by the exact expulsion of hydrogen fluoride (HF). A successful reaction is unequivocally validated by a precise mass shift of -20.00 Da relative to the combined mass of the starting materials. The absence of a +18 Da shift (hydrolysis) confirms the preservation of the warhead.

Workflow S1 1. Reactant Prep Mix SO2F + Phenol S2 2. Activation Add DBU (20 mol%) S1->S2 S3 3. S(VI) Exchange Stir at RT (Aqueous/Org) S2->S3 S4 4. Validation LC-MS (-20 Da shift) S3->S4

Fig 2. Self-validating SuFEx experimental workflow with LC-MS monitoring.

Applications in Drug Development & Chemical Biology

The unique profile of 2-hydroxyethane-1-sulfonyl fluoride makes it a highly sought-after precursor in advanced medicinal chemistry:

  • Covalent Inhibitor Design: The -SO₂F group is a privileged warhead capable of targeting context-specific serine, threonine, tyrosine, and lysine residues within enzyme active sites. By attaching a targeting ligand to the primary alcohol, researchers can rapidly generate libraries of targeted covalent inhibitors.

  • Synthesis of Enaminyl Sulfonyl Fluorides: Related reagents, such as (E)-2-methoxyethene-1-sulfonyl fluoride, have been utilized to construct enaminyl sulfonyl fluorides (N-ESF) under highly atom-economical and environmentally benign conditions[5]. 2-Hydroxyethane-1-sulfonyl fluoride serves as a foundational building block that can undergo controlled elimination to yield ethenesulfonyl fluoride (ESF) derivatives—some of the most powerful Michael acceptors in the SuFEx toolkit[2].

Conclusion

2-Hydroxyethane-1-sulfonyl fluoride is not merely a chemical reagent; it is a strategic hub for molecular assembly. By leveraging the thermodynamic stability and chemoselectivity of the sulfonyl fluoride group, alongside the orthogonal reactivity of its primary alcohol, researchers can execute highly complex bioconjugations and covalent ligand syntheses with unparalleled precision.

References

  • Title: Discovery of (E)-2-Methoxyethene-1-sulfonyl Fluoride for the Construction of Enaminyl Sulfonyl Fluoride Source: Organic Chemistry Portal URL: [Link]

  • Title: The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone) Source: Grafiati / Canadian Journal of Chemistry URL: [Link]

Sources

Exploratory

2-Hydroxyethanesulfonyl Fluoride: The Latent Warhead for SuFEx Chemistry

Topic: 2-Hydroxyethanesulfonyl Fluoride: Technical Monograph & Application Guide Content Type: Technical Whitepaper Audience: Medicinal Chemists, Chemical Biologists, and Proteomics Researchers Executive Summary & Chemic...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Hydroxyethanesulfonyl Fluoride: Technical Monograph & Application Guide Content Type: Technical Whitepaper Audience: Medicinal Chemists, Chemical Biologists, and Proteomics Researchers

Executive Summary & Chemical Identity

2-Hydroxyethanesulfonyl fluoride is a specialized organosulfur compound primarily utilized as a stable precursor to Ethenesulfonyl Fluoride (ESF) , a "privileged warhead" in Sulfur-Fluoride Exchange (SuFEx) click chemistry. Unlike its volatile and highly reactive vinyl counterpart (ESF), the 2-hydroxy variant offers a handle for derivatization and controlled release of the Michael acceptor moiety.

This guide details the physicochemical properties, synthesis from commodity reagents, and its critical role in developing covalent protein probes.

Chemical Identity Matrix[1]
PropertyData
Chemical Name 2-Hydroxyethane-1-sulfonyl fluoride
CAS Number 1893924-11-2
Common Synonyms 2-Hydroxyethanesulfonyl fluoride; HO-ESF; ESF-OH
Molecular Formula

Molecular Weight 128.12 g/mol
Structure

Physical State Colorless liquid (typically)
Key Reactivity Latent Michael acceptor; SuFEx connector

The SuFEx Paradigm: Mechanism of Action

In the context of drug discovery, 2-hydroxyethanesulfonyl fluoride serves as a "masked" electrophile. While sulfonyl fluorides (


) are generally stable against hydrolysis and reduction, the specific utility of the 2-hydroxyethyl motif lies in its ability to dehydrate into the vinyl sulfonyl fluoride (ESF).
The Activation Pathway
  • Stability: The

    
     bond is highly stable (bond energy 
    
    
    
    90 kcal/mol) compared to sulfonyl chlorides, allowing the molecule to survive physiological conditions.[1]
  • Activation: Under basic conditions or enzymatic catalysis, 2-hydroxyethanesulfonyl fluoride undergoes

    
    -elimination of water.
    
  • Covalent Capture: The resulting ESF species is a potent Michael acceptor that selectively targets nucleophilic residues (Tyrosine, Serine, Lysine, Histidine) on proteins.

SuFEx_Mechanism Precursor 2-Hydroxyethanesulfonyl Fluoride (Latent) Base Base / Dehydration (- H2O) Precursor->Base ESF Ethenesulfonyl Fluoride (ESF) (Reactive Warhead) Base->ESF Elimination Adduct Covalent Protein Adduct ESF->Adduct SuFEx / Michael Addition Protein Protein Nucleophile (Tyr/Ser/Lys) Protein->Adduct Attack

Figure 1: The activation pathway from the hydroxy-latent form to the reactive ESF warhead and subsequent protein labeling.

Synthesis & Experimental Protocols

The synthesis of 2-hydroxyethanesulfonyl fluoride is a self-validating two-step process starting from 2-mercaptoethanol. The transition from chloride to fluoride is monitored via


 NMR, providing a clear " go/no-go " signal.
Reagents Required[4][5][6][7][8][9]
  • Starting Material: 2-Mercaptoethanol (CAS 60-24-2)

  • Chlorinating Agent: Chlorine gas (

    
    ) or Sulfuryl Chloride (
    
    
    
    )
  • Fluorinating Agent: Potassium Bifluoride (

    
    ) or Potassium Fluoride (
    
    
    
    )
  • Solvents: Water, Acetonitrile (

    
    ), Dichloromethane (
    
    
    
    )
Protocol A: Synthesis of the Intermediate (Chloride)

Note: This step generates 2-hydroxyethanesulfonyl chloride (CAS 459-76-7).

  • Setup: Equip a 3-neck round-bottom flask with a thermometer, a gas inlet tube (if using

    
    ), and a vigorous stirrer. Cool to 0°C using an ice/salt bath.
    
  • Reaction: Dissolve 2-mercaptoethanol in water (1:5 w/v).

  • Chlorination: Bubble

    
     gas through the solution slowly. Maintain temperature <10°C. The reaction is exothermic.
    
    • Endpoint: The solution turns faint yellow, and temperature spikes cease.[2]

  • Workup: Purify via extraction with DCM. Dry organic layer over

    
     and concentrate in vacuo.
    
    • Yield: Typically >80%.[3]

    • Validation:

      
       NMR shows loss of SH proton and downshift of methylene protons.
      
Protocol B: Chloride-to-Fluoride Exchange (The SuFEx Step)

This protocol converts the chloride to the target 2-hydroxyethanesulfonyl fluoride.

  • Reaction Matrix: Prepare a saturated aqueous solution of

    
     (Potassium Bifluoride).
    
  • Addition: Dissolve the sulfonyl chloride from Protocol A in MeCN (1 M concentration). Add this to the aqueous

    
     solution with vigorous stirring.
    
  • Conditions: Stir at Room Temperature (RT) for 2–4 hours.

    • Why KHF2? The bifluoride anion (

      
      ) is a potent nucleophile for sulfur centers in biphasic systems, often superior to naked 
      
      
      
      in avoiding hydrolysis.
  • Monitoring (

    
     NMR):  Take an aliquot. The appearance of a triplet at approximately +55 to +60 ppm  (relative to 
    
    
    
    ) confirms the
    
    
    bond formation.
  • Isolation: Dilute with water, extract with Ethyl Acetate (EtOAc). Wash with brine, dry, and concentrate.

Protocol C: Dehydration to ESF (Optional Activation)

If the goal is to generate the vinyl warhead immediately:

  • Treat 2-hydroxyethanesulfonyl fluoride with Triethylamine (

    
    )  or DBU  in DCM at 0°C.
    
  • Elimination is rapid (<30 mins).

  • Caution: ESF is a volatile lachrymator. Handle in a fume hood.

Analytical Characterization Data

Researchers should verify the compound using these expected spectral signatures.

TechniqueExpected SignatureInterpretation

NMR

+55 to +65 ppm (triplet)
Diagnostic for Sulfonyl Fluoride (

). The triplet arises from coupling to adjacent

.

NMR

3.5–4.0 ppm (multiplets)
Distinct methylene protons (

). OH proton shift varies by solvent.
MS (ESI)

or

Sulfonyl fluorides often lose F or ionize with sodium adducts.
IR Spectroscopy

1400 cm

& 1200 cm

Strong

stretching vibrations.

Applications in Drug Discovery[5][11][12]

Fragment-Based Drug Discovery (FBDD)

2-hydroxyethanesulfonyl fluoride acts as a "linker-warhead" module.

  • Workflow: The hydroxyl group allows attachment to a diversity element (e.g., an aryl ring or heterocycle) via etherification or esterification before the sulfonyl fluoride is activated or engaged.

  • Benefit: This creates a library of "SuFEx-able" probes that are stable until exposed to specific protein environments or activation conditions.

Proteomic Profiling (ABPP)

In Activity-Based Protein Profiling (ABPP), this compound targets tyrosine residues.

  • Mechanism: The Sulfur(VI) center is attacked by the phenol of Tyrosine (or

    
    -amino of Lysine) in a mechanism often assisted by the protein microenvironment.
    
  • Selectivity: Unlike sulfonyl chlorides (which react indiscriminately with cysteines), sulfonyl fluorides are "harder" electrophiles, showing unique selectivity for Tyr/Lys/His/Ser.

Workflow_ABPP Step1 Step 1: Functionalization (Attach Ligand to OH group) Step2 Step 2: Incubation (Probe + Proteome) Step1->Step2 Stable Probe Step3 Step 3: SuFEx Reaction (Covalent Bond Formation) Step2->Step3 Target Engagement Step4 Step 4: LC-MS/MS Analysis (Identify Target) Step3->Step4 Digestion & Seq

Figure 2: Workflow for using 2-hydroxyethanesulfonyl fluoride derivatives in proteomic profiling.

Safety & Handling (Critical)

  • Corrosivity: As a sulfonyl fluoride precursor, it is corrosive and can cause severe skin burns.

  • Hydrofluoric Acid Risk: Hydrolysis may release HF in trace amounts. Always have Calcium Gluconate gel available in the lab.

  • Volatility: While less volatile than ESF, the dehydration product (ESF) is a potent lachrymator. Always work in a ventilated hood.

References

  • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430-9448. [Link]

  • Jones, L. H. (2018). "Sulfonyl Fluorides in Chemical Biology and Drug Discovery." MedChemComm, 9, 1429-1437. [Link]

  • Bare, G. A. L. (2023).[4] "Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone." The Journal of Organic Chemistry, 88(7), 4761-4764. [Link]

  • Narayan, S., et al. (2005). "On Water: Unique Reactivity of Organic Compounds in Aqueous Suspension." Angewandte Chemie, 44(21), 3275-3279. (Foundational work on aqueous reactivity relevant to KHF2 exchange).

Sources

Foundational

The SuFEx Hub Dichotomy: A Technical Guide to 2-Hydroxyethane-1-Sulfonyl Fluoride vs. Ethenesulfonyl Fluoride (ESF)

Executive Summary Since the introduction of Sulfur(VI) Fluoride Exchange (SuFEx) as the next generation of click chemistry by K. Barry Sharpless, sulfonyl fluorides have revolutionized chemical biology, materials science...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Since the introduction of Sulfur(VI) Fluoride Exchange (SuFEx) as the next generation of click chemistry by K. Barry Sharpless, sulfonyl fluorides have revolutionized chemical biology, materials science, and drug discovery[1]. At the forefront of this connective technology are two structurally related but mechanistically divergent hubs: Ethenesulfonyl Fluoride (ESF) and 2-Hydroxyethane-1-sulfonyl fluoride .

As a Senior Application Scientist, I frequently observe researchers struggling to choose the correct SuFEx hub for their specific bioconjugation or library-generation workflows. This whitepaper provides an in-depth mechanistic comparison, detailing the physicochemical causality behind their reactivity, and outlines self-validating protocols for deploying these molecules as precision chemical tools.

Molecular Anatomy & Physicochemical Profiles

The structural difference between these two molecules—a single hydration event—radically alters their utility, stability, and reactivity profile.

Ethenesulfonyl Fluoride (ESF)

ESF is widely regarded as the "most perfect Michael acceptor" ever identified[1]. The extreme electron-withdrawing capacity of the


 group heavily depletes the electron density of the adjacent vinyl moiety. This allows for rapid, metal-free conjugation with nitrogen, oxygen, sulfur, and carbon nucleophiles[1]. However, this hyper-reactivity is a double-edged sword: ESF is prone to spontaneous polymerization and degradation, necessitating stringent storage conditions (refrigeration, often with stabilizers).
2-Hydroxyethane-1-sulfonyl fluoride

By lacking the alkene moiety, 2-hydroxyethane-1-sulfonyl fluoride is immune to Michael addition, serving instead as a bench-stable, monofunctional SuFEx hub[2]. It is effectively a "masked" ESF precursor. The primary hydroxyl group provides an orthogonal vector for derivatization (e.g., esterification or etherification) without compromising the robust S(VI)-F bond. When required, it can undergo base-mediated elimination (dehydration) to generate ESF in situ, bypassing the storage and handling issues of the raw vinyl compound.

Mechanistic Divergence: Masked Precursors vs. Bifunctional Hubs

Causality in experimental design is paramount when selecting between these hubs. The S(VI)-F bond exhibits unique thermodynamic stability; its cleavage is heterolytic and highly resistant to reduction or unactivated nucleophilic attack[1]. This stability is driven by the special nature of the fluoride-proton interaction, which stabilizes the leaving fluoride ion in aqueous environments, allowing SuFEx chemistry to proceed smoothly under biocompatible conditions[1].

When a researcher requires a bifunctional linker to bridge two distinct molecules, ESF is the optimal choice[3]. The sequential causality is strict: the Michael addition must occur first, as the SuFEx activation conditions (strong bases like BEMP or DBU) could otherwise trigger uncontrollable side reactions with the unreacted vinyl group[4].

G A 2-Hydroxyethane-1- sulfonyl fluoride (Stable Precursor) B Ethenesulfonyl fluoride (ESF) (Reactive Hub) A->B Elimination (-H2O) C Michael Adduct (R-CH2-CH2-SO2F) B->C Nucleophile 1 (Michael Add) D SuFEx Product (R-CH2-CH2-SO2-Nu) C->D Nucleophile 2 (SuFEx Click)

Fig 1: Reaction continuum from stable precursor to bifunctional SuFEx functionalization.

ESF_Reactivity ESF Ethenesulfonyl Fluoride (ESF) Bifunctional Hub Vinyl Vinyl Group (Michael Acceptor) ESF->Vinyl Electrophilic Site 1 Sulfonyl Sulfonyl Fluoride (SuFEx Hub) ESF->Sulfonyl Electrophilic Site 2 Nuc1 1°/2° Amines, Thiols (Chemoselective Addition) Vinyl->Nuc1 Fast, Metal-Free Nuc2 Phenols, Amines (BEMP/DBU Catalyzed) Sulfonyl->Nuc2 Requires Activation

Fig 2: Orthogonal reactivity pathways of the ESF bifunctional hub in SuFEx chemistry.

Comparative Quantitative Data

To facilitate reagent selection, the physicochemical and operational parameters of both hubs are summarized below:

Property2-Hydroxyethane-1-sulfonyl fluorideEthenesulfonyl fluoride (ESF)
CAS Number 1893924-11-2677-25-8
Molecular Formula C₂H₅FO₃SC₂H₃FO₂S
Molecular Weight 128.12 g/mol 110.11 g/mol
Physical State LiquidLiquid
Primary Electrophile Sulfonyl Fluoride (S-VI)Vinyl (C=C) & Sulfonyl Fluoride (S-VI)
Reactivity Profile Monofunctional SuFEx hubBifunctional (Michael + SuFEx)
Storage & Stability Bench-stable, room temperatureRequires refrigeration (2-8°C), prone to polymerization

Self-Validating Experimental Workflows

A hallmark of robust chemical biology is the implementation of self-validating protocols. The following methodologies explain not just the how, but the why behind each step, utilizing in-process analytical validation to ensure chemoselectivity.

Protocol A: Sequential Bifunctionalization of ESF

This protocol leverages the orthogonal reactivity of ESF to link an amine and a phenol[3].

Step 1: Chemoselective Michael Addition

  • Dissolve the primary/secondary amine (1.0 eq) and ESF (1.0 eq) in dichloromethane (DCM) at room temperature.

  • Stir for 2-4 hours.

  • Causality : The vinyl group is extremely electron-deficient, reacting rapidly without catalysts. The S(VI)-F bond remains completely inert because it requires specific base-promoted activation to undergo substitution[1].

  • Self-Validation : Monitor via ¹⁹F NMR. The

    
     fluorine resonates sharply at ~ +55 ppm. During the Michael addition, this peak remains unmoved, validating that no premature SuFEx reaction has occurred. ¹H NMR will show the disappearance of the characteristic vinyl multiplets (6.0–6.8 ppm).
    

Step 2: SuFEx Click Reaction

  • To the crude Michael adduct, add the target phenol (1.1 eq) and BEMP or DBU (20 mol%).

  • Stir at room temperature for 12 hours.

  • Causality : The S(VI)-F bond is a thermodynamic sink. It requires a strong, non-nucleophilic base (like BEMP) to activate the phenol into a phenoxide, which then attacks the S(VI) center, displacing the fluoride ion[1].

  • Self-Validation : ¹⁹F NMR will show the complete disappearance of the +55 ppm peak, confirming successful S-F bond cleavage. LC-MS will confirm the final bifunctionalized product mass.

Protocol B: Chemoselective O-Functionalization of 2-Hydroxyethane-1-sulfonyl fluoride

This protocol demonstrates how to utilize the stable precursor for library generation without triggering the SuFEx hub.

Step 1: Steglich Esterification

  • Combine 2-Hydroxyethane-1-sulfonyl fluoride (1.0 eq), target carboxylic acid (1.1 eq), EDC·HCl (1.2 eq), and DMAP (10 mol%) in DCM.

  • Stir at room temperature for 6 hours.

  • Causality : EDC/DMAP selectively activates the carboxylic acid to react with the primary alcohol. The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     group is entirely inert to these mild basic conditions and the alcohol nucleophile, showcasing the extreme stability of the S(VI) hub prior to intentional SuFEx activation.
    
  • Self-Validation : ¹H NMR tracks the downfield shift of the

    
     protons from ~3.9 ppm to 4.4 ppm. Crucially, ¹⁹F NMR confirms the 
    
    
    
    group is fully intact (
    +55 ppm), proving the hub is preserved for downstream click applications.

References

  • Sulfur Fluoride Exchange (SuFEx) Source: Monash University URL: [Link]

  • A Heck-Matsuda Process for the Synthesis of β-Arylethenesulfonyl Fluorides: Selectively Addressable Bis-electrophiles Source: Angewandte Chemie International Edition (via ACS/NIH) URL:[Link]

Sources

Exploratory

2-Hydroxyethane-1-sulfonyl Fluoride: A Bifunctional Hub for Advanced SuFEx Click Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Application Whitepaper The Strategic Advantage of 2-Hydroxyethane-1-sulfonyl Fluoride The adv...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Application Whitepaper

The Strategic Advantage of 2-Hydroxyethane-1-sulfonyl Fluoride

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) has fundamentally reshaped the landscape of click chemistry, providing a robust method for constructing stable S(VI) linkages. While aryl sulfonyl fluorides have dominated early SuFEx applications, the demand for sp³-rich, aliphatic linkages in modern drug discovery has driven the search for versatile aliphatic hubs.

2-Hydroxyethane-1-sulfonyl fluoride (CAS: 1893924-11-2) emerges as a highly strategic bifunctional reagent. Structurally composed of a primary hydroxyl group and an aliphatic sulfonyl fluoride (


), it offers a unique dual-reactivity profile. The kinetic stability of the 

group allows the hydroxyl moiety to be functionalized orthogonally (via etherification or esterification) without protecting groups. Subsequently, the

group can be activated by specific catalysts to conjugate with amines or phenols. Furthermore, under controlled elimination conditions, this molecule serves as a shelf-stable precursor to ethenesulfonyl fluoride (ESF) , a highly reactive Michael acceptor and foundational SuFEx building block ().

G A 2-Hydroxyethane-1-sulfonyl fluoride (Bifunctional Hub) B O-Functionalization (Ether/Ester Linkage) A->B Electrophile / Base C SuFEx Reaction (Sulfonamide/Sulfonate) A->C Ar-OH / R-NH2 (SuFEx Catalyst) D In Situ Elimination (ESF Generation) A->D Dehydration (-H2O)

Bifunctional reactivity pathways of 2-hydroxyethane-1-sulfonyl fluoride in organic synthesis.

Mechanistic Causality: Orthogonality and SuFEx Activation

To master the application of 2-hydroxyethane-1-sulfonyl fluoride, one must understand the causality behind its reactivity.

The Kinetic Inertness of the S(VI)-F Bond

Unlike sulfonyl chlorides, which are highly susceptible to hydrolysis and non-specific nucleophilic attack, the S(VI)-F bond is kinetically inert. This is due to the strong S-F bond energy (~90 kcal/mol) and the steric shielding provided by the two oxygen atoms. This inherent stability is what permits the orthogonal functionalization of the


-hydroxyl group using standard acylating or alkylating agents without triggering premature S-F cleavage ().
Catalyst-Driven Activation

The SuFEx reaction is not a spontaneous event; it requires precise catalytic activation. When reacting the


 group with a nucleophile (such as a primary amine), the addition of a complementary base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BEMP is required.

Why does this work? Computational studies reveal that the base does not merely deprotonate the nucleophile. Instead, it forms a hydrogen-bonded complex with the incoming amine or phenol. This interaction significantly enhances the nucleophilicity of the attacking atom and stabilizes the concerted


-like transition state, dramatically lowering the activation barrier for fluoride displacement ().

G N1 Aliphatic -SO2F + Nucleophile (Ar-OH or R-NH2) N3 Hydrogen-Bonded Complex (Nucleophile Enhancement) N1->N3 Base Coordination N2 Catalyst Activation (DBU, BEMP, or Ca(NTf2)2) N2->N3 N4 S(VI) Transition State (Concerted F- Displacement) N3->N4 Nucleophilic Attack N5 Stable S(VI) Linkage (Product) + [Base-H]F N4->N5 Fluoride Expulsion

Mechanistic pathway of base-catalyzed SuFEx activation for aliphatic sulfonyl fluorides.

Quantitative Reactivity Profiles

To guide experimental design, the following table summarizes the validated reactivity metrics for aliphatic sulfonyl fluorides (acting as the functional proxy for 2-hydroxyethane-1-sulfonyl fluoride) across various nucleophiles.

Nucleophile ClassOptimal CatalystSolventTemp (°C)Time (h)Expected Yield (%)
Primary Amines DBU (2.0 eq)Acetonitrile251285 - 95
Secondary Amines Ca(NTf₂)₂ (0.3 eq)1,2-Dichloroethane802470 - 85
Phenols BEMP (0.2 eq)Acetonitrile25690 - 98
Aliphatic Alcohols Not Recommended---< 10

Note: Aliphatic alcohols generally fail to undergo SuFEx efficiently due to their lower acidity and poor hydrogen-bonding dynamics with standard SuFEx bases, preserving the orthogonality of the molecule's native hydroxyl group.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Every step includes a specific rationale (causality) and an analytical checkpoint to ensure the integrity of the workflow.

Protocol A: Orthogonal O-Acylation (Payload Attachment)

This protocol attaches a carboxylic acid-containing payload to the hydroxyl group while preserving the SuFEx handle.

Reagents:

  • 2-Hydroxyethane-1-sulfonyl fluoride (1.0 eq)

  • Payload Acid Chloride (1.1 eq)

  • Triethylamine (

    
    ) (1.5 eq)
    
  • Anhydrous Dichloromethane (DCM) (0.1 M)

Step-by-Step Methodology:

  • Preparation: Dissolve 2-hydroxyethane-1-sulfonyl fluoride in anhydrous DCM under an inert argon atmosphere. Cool the reaction flask to 0 °C.

  • Base Addition: Add

    
     dropwise.
    
    • Causality:

      
       is chosen specifically because it is a weak, sterically hindered base. It efficiently scavenges the HCl generated during acylation but lacks the specific amidine geometry and basicity required to activate the 
      
      
      
      group, ensuring the SuFEx handle remains untouched.
  • Electrophile Addition: Slowly add the payload acid chloride over 15 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated aqueous

    
    , extract with DCM, wash with brine, dry over 
    
    
    
    , and concentrate in vacuo.

Self-Validation Checkpoint:

  • IR Spectroscopy: Confirm the appearance of a strong ester carbonyl stretch (~1735 cm⁻¹) and the retention of the

    
     asymmetric/symmetric stretches (~1400 and ~1200 cm⁻¹).
    
  • 
     NMR:  A sharp multiplet at approximately +50 to +60 ppm must remain fully integrated, proving the sulfonyl fluoride is intact.
    
Protocol B: SuFEx Click Conjugation

This protocol utilizes the O-functionalized intermediate from Protocol A to click with a target phenol.

Reagents:

  • O-Functionalized intermediate (1.0 eq)

  • Target Phenol (1.1 eq)

  • DBU (0.2 eq - catalytic)

  • Acetonitrile (0.2 M)

Step-by-Step Methodology:

  • Preparation: Dissolve the intermediate and the target phenol in anhydrous acetonitrile at room temperature.

    • Causality: Acetonitrile is selected as a polar aprotic solvent because it stabilizes the highly polar transition state of the SuFEx reaction without acting as a competing nucleophile.

  • Catalyst Initiation: Add DBU in one portion. The reaction is typically exothermic; maintain at 25 °C using a water bath if scaling up.

  • Incubation: Stir vigorously for 6 hours.

  • Purification: Concentrate the solvent and purify directly via silica gel chromatography (Hexanes/EtOAc).

Self-Validation Checkpoint:

  • LC-MS: Look for a mass shift corresponding to

    
     (accounting for the loss of HF).
    
  • 
     NMR (Critical):  The complete disappearance of the signal at +50 to +60 ppm is the definitive, self-validating indicator of 100% conversion. Because aliphatic substrates often lack strong UV chromophores, 
    
    
    
    NMR is far more reliable than HPLC for tracking SuFEx completion ().

References

  • Title: Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry Source: Angewandte Chemie International Edition URL: [Link]

  • Title: The growing applications of SuFEx click chemistry Source: Chemical Society Reviews URL: [Link]

  • Title: Complementary Base Lowers the Barrier in SuFEx Click Chemistry for Primary Amine Nucleophiles Source: ACS Omega URL: [Link]

Foundational

Engineering Context-Dependent Electrophiles: A Technical Guide to Alcohol-Functionalized Sulfonyl Fluoride Probes

Executive Summary: The Evolution of SuFEx in Chemical Biology For decades, the standard paradigm in targeted covalent inhibitor (TCI) discovery relied almost exclusively on α,β-unsaturated carbonyls (e.g., acrylamides) t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Evolution of SuFEx in Chemical Biology

For decades, the standard paradigm in targeted covalent inhibitor (TCI) discovery relied almost exclusively on α,β-unsaturated carbonyls (e.g., acrylamides) to engage highly nucleophilic cysteine residues[1]. However, the relative rarity of targetable cysteines in the proteome has driven the need for new electrophilic warheads. Enter Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.

Sulfonyl fluorides (R–SO₂F) and their alcohol-functionalized derivatives—fluorosulfates (RO–SO₂F) —have emerged as privileged electrophiles capable of targeting the "harder" nucleophilic alcohol side chains of serine, threonine, and tyrosine, as well as lysine and histidine[1][2]. This whitepaper explores the mechanistic rationale, synthetic methodologies, and biological applications of alcohol-functionalized sulfonyl fluoride probes, providing actionable, self-validating protocols for their deployment in drug discovery.

Mechanistic Foundations: Causality in S(VI) Reactivity

The Structural Nuance: Sulfonyl Fluorides vs. Fluorosulfates

The term "alcohol-functionalized sulfonyl fluoride" primarily refers to fluorosulfates , synthesized by reacting an aliphatic or aromatic alcohol with sulfuryl fluoride (SO₂F₂)[2][3]. The introduction of the bridging oxygen atom fundamentally alters the warhead's electronic profile.

  • Sulfonyl Fluorides (R–SO₂F): Highly electrophilic. While useful for rapid labeling, their intrinsic reactivity can lead to stability issues in complex biological matrices like serum or plasma[1].

  • Fluorosulfates (RO–SO₂F): The additional oxygen atom donates electron density into the S(VI) center via resonance, significantly attenuating its electrophilicity[1][4]. This imparts exceptional metabolic stability. A fluorosulfate will remain inert in an aqueous environment across a wide pH range (1–10) until it is specifically activated by the microenvironment of a protein binding pocket[3].

Context-Dependent Activation

SuFEx probes do not react indiscriminately. They are "latent" electrophiles. Covalent bond formation with an alcohol residue (e.g., Tyrosine-OH or Serine-OH) requires a precise spatial arrangement. Typically, a proximal basic residue (such as histidine, lysine, or arginine) in the protein binding site acts as a general base, lowering the pKa of the target alcohol and stabilizing the departing fluoride anion[1][5].

G Probe Fluorosulfate Probe (RO-SO2F) Complex Non-Covalent Encounter Complex Probe->Complex Target Protein Target (Ser-OH / Tyr-OH) Target->Complex Activation Microenvironment Activation (Base/H-bond) Complex->Activation  Proximity   Adduct Covalent Adduct (RO-SO2-O-Protein) + HF Activation->Adduct  Fluoride Displacement  

Mechanism of context-dependent SuFEx probe activation and covalent binding.

Synthetic Methodologies for Alcohol-Functionalized Probes

The synthesis of these probes requires precise control over S(VI) hubs. Below are the primary synthetic strategies utilized in modern chemical biology.

The SO₂F₂ Hub: Converting Alcohols to Fluorosulfates

Sulfuryl fluoride (SO₂F₂) is the foundational reagent for converting aromatic and aliphatic alcohols into fluorosulfates[3]. For aromatic alcohols (phenols), the reaction proceeds rapidly in the presence of a base like triethylamine (Et₃N) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)[2][6]. For more challenging aliphatic alcohols, accelerated SuFEx click chemistry (ASCC) utilizing a synergistic catalytic system of 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) and hexamethyldisilazane (HMDS) is required to suppress competing S_N2 pathways[5].

Fluorosulfuryl Isocyanate (FSI): Bis-Electrophilic Ligation

To create complex, modular probes, researchers utilize Fluorosulfuryl isocyanate (FSO₂NCO). FSI acts as a bis-electrophilic linker. In step one, the isocyanate motif fuses rapidly with an alcohol to form a fluorosulfuryl carbamate. In step two, the remaining S(VI)–F bond can be reacted with an amine "on water" to generate a stable, phosphate-like connection, vastly expanding the structural diversity of the probe library[7].

Quantitative Comparison of SuFEx Warheads
Warhead TypeChemical StructureTarget ResiduesIntrinsic ReactivityPlasma StabilityPrimary Synthetic Hub
Sulfonyl Fluoride R–SO₂FTyr, Lys, Ser, His, ThrHighModerateDABSO / Selectfluor[8]
Fluorosulfate RO–SO₂FTyr, Ser, Lys (Contextual)Low (Latent)HighSO₂F₂ + Base[2]
Fluorosulfuryl Carbamate RO–C(=O)–NH–SO₂FAmines, Contextual AlcoholsModerateHighFSI (FSO₂NCO)[7]

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, every covalent probe workflow must include self-validating controls. The following protocols detail the synthesis and biological application of these probes.

Protocol 1: Synthesis of an Aryl Fluorosulfate Probe via SO₂F₂

Objective: Convert a phenol-containing reversible binder into a latent covalent fluorosulfate probe.

  • Preparation: Dissolve the phenolic precursor (1.0 equiv, typically 1-5 mmol) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add Et₃N (2.0 equiv). Causality: The base deprotonates the phenol, increasing its nucleophilicity for the subsequent S(VI) attack.

  • Gas Introduction: Seal the reaction vessel and introduce SO₂F₂ gas via a balloon. Safety Note: SO₂F₂ is a toxic fumigant; perform strictly in a highly ventilated fume hood.

  • Reaction Monitoring: Stir at room temperature for 2-4 hours. Monitor via LC-MS. The reaction stops at the fluorosulfate stage because the remaining S–F bond is highly stable and resistant to further substitution under these mild conditions[9].

  • Quenching & Purification: Evaporate the dissolved gas, wash the organic layer with 1M HCl (to remove Et₃N), and purify via flash chromatography.

Protocol 2: Activity-Based Protein Profiling (ABPP) in Live Cells

Objective: Validate target engagement and identify the specific alcohol-containing residue (Ser/Tyr) modified by the probe.

  • Live Cell Incubation: Treat live HEK293 cells with an alkyne-tagged fluorosulfate probe (1–10 µM) for 4 hours. Control: Treat a parallel batch with a non-covalent competitor to validate specific active-site labeling[1].

  • Lysis: Lyse cells using a mild detergent buffer (e.g., 1% NP-40) supplemented with protease inhibitors.

  • CuAAC Click Chemistry: To the proteome lysate, add a cocktail containing Rhodamine-Azide (or Biotin-Azide), CuSO₄, THPTA ligand, and Sodium Ascorbate. Causality: The bioorthogonal alkyne handle allows the attachment of bulky reporter tags after target engagement, preserving the cell permeability of the initial probe[1][2].

  • Enrichment & Digestion: If using biotin, enrich labeled proteins on streptavidin-agarose beads. Perform on-bead trypsin digestion.

  • LC-MS/MS Analysis: Analyze the resulting peptides. The covalent adduct will manifest as a specific mass shift (addition of the R-SO₂ moiety minus the fluoride) on the target Serine or Tyrosine residue.

G Step1 1. Live Cell Incubation (Alkyne-Fluorosulfate Probe) Step2 2. Cell Lysis & Proteome Extraction Step1->Step2 Step3 3. CuAAC Click Chemistry (Azide-Biotin/Fluorophore) Step2->Step3 Step4 4. Affinity Enrichment (Streptavidin Beads) Step3->Step4 Step5 5. LC-MS/MS Analysis (Identify Modified Ser/Tyr) Step4->Step5

Activity-based protein profiling (ABPP) workflow using alkyne-tagged SuFEx probes.

Key Biological Targets and Clinical Implications

The transition to alcohol-functionalized probes has unlocked "undruggable" targets.

  • DcpS Enzyme: A fluorosulfate congener of a known inhibitor surprisingly engaged Ser272, a non-catalytic residue within the binding site. This represented a rare instance of non-catalytic serine targeting by a covalent inhibitor[1][2].

  • Transthyretin (TTR): Fluorosulfate probes have been developed to target TTR. Interestingly, these probes exhibit a fluorescence "turn-on" effect upon binding, enabling in vivo fluorescent imaging of TTR[4].

  • PET Imaging (¹⁸F-Radiosynthesis): Because the fluoride exchange in SuFEx has a low energy barrier, fluorosulfates can be rapidly radiolabeled with [¹⁸F]fluoride. This has enabled the creation of highly stable PET imaging agents, such as ¹⁸F-labeled Olaparib derivatives for tracking PARP expression in tumor xenografts[3][9].

Conclusion

Alcohol-functionalized sulfonyl fluorides—specifically fluorosulfates and FSI-derived carbamates—represent a paradigm shift in covalent chemical biology. By dialing back the intrinsic electrophilicity of the warhead, researchers have created latent probes that rely entirely on the protein microenvironment for activation. This context-dependent reactivity not only minimizes off-target toxicity but also expands the druggable proteome to include historically challenging serine, threonine, and tyrosine residues.

References

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. nih.gov.[Link]

  • Fluorosulfuryl Isocyanate Enabled SuFEx Ligation of Alcohols and Amines. nih.gov.[Link]

  • Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. rsc.org.[Link]

  • The Emerging Applications of Sulfur(VI) Fluorides in Catalysis. acs.org.[Link]

  • Accelerated SuFEx Click Chemistry For Modular Synthesis. nih.gov.[Link]

  • Sulfur fluoride exchange. nih.gov.[Link]

  • Pd-Catalyzed Conversion of Aryl Iodides to Sulfonyl Fluorides Using SO2 Surrogate DABSO and Selectfluor. acs.org.[Link]

Sources

Exploratory

Unlocking the Bifunctional Potential of 2-Hydroxyethane-1-sulfonyl Fluoride (HESF) in SuFEx Click Chemistry

Executive Summary Sulfur(VI) Fluoride Exchange (SuFEx) has rapidly emerged as a cornerstone of modern click chemistry, enabling the construction of robust covalent linkages with unparalleled thermodynamic stability and c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfur(VI) Fluoride Exchange (SuFEx) has rapidly emerged as a cornerstone of modern click chemistry, enabling the construction of robust covalent linkages with unparalleled thermodynamic stability and chemoselectivity[1]. While ethenesulfonyl fluoride (ESF) is widely recognized as the premier Michael-SuFEx reagent[1], its high reactivity and volatility can pose handling challenges. 2-Hydroxyethane-1-sulfonyl fluoride (HESF, CAS 1893924-11-2) addresses these limitations by serving as a bench-stable, bifunctional precursor. This whitepaper provides an in-depth mechanistic analysis of HESF, detailing its divergent reactivity pathways and providing field-proven, self-validating protocols for its application in drug development and chemical biology.

The Mechanistic Dichotomy of HESF

Sulfonyl fluorides typically react exclusively at the sulfur center, substituting the fluoride ion[2]. However, the unique structural topology of HESF—featuring both a reactive S(VI) center and a


-hydroxyl group—grants it a divergent reactivity profile. Depending on the catalytic environment, HESF can undergo either an E1cB elimination to generate ESF in situ or a direct S(VI) substitution.
Pathway A: E1cB Elimination to Ethenesulfonyl Fluoride (ESF)

HESF functions as a "masked" ESF. The direct dehydration of the


-hydroxyl group is kinetically unfavorable. However, by converting the hydroxyl group into a superior leaving group (e.g., via mesylation), the molecule is primed for an E1cB elimination. The strong electron-withdrawing nature of the 

group significantly lowers the

of the

-protons. Upon introduction of a mild base (such as triethylamine), the

-proton is rapidly abstracted, forming a transient carbanion that expels the leaving group to yield ESF. This in situ generated ESF immediately acts as a powerful Michael acceptor for incoming nucleophiles[1].
Pathway B: Direct S(VI) Fluoride Exchange

To bypass elimination and preserve the


-hydroxyl group for downstream functionalization, the highly stable S-F bond (~90 kcal/mol) must be selectively activated. This is achieved using Lewis acid catalysis, specifically Calcium(II) salts (e.g., 

), coupled with an organosuperbase like DBU[3]. The

ion coordinates with the sulfonyl oxygen and fluorine atoms, polarizing the S-F bond and increasing the electrophilicity of the sulfur center. Simultaneously, DBU deprotonates the incoming nucleophile (e.g., a phenol), facilitating a concerted nucleophilic attack that expels the fluoride ion without triggering

-deprotonation[4].

MechanisticPathways HESF HESF (HO-CH2-CH2-SO2F) Activation MsCl / Et3N (E1cB Elimination) HESF->Activation LewisAcid Ca(NTf2)2 / DBU (S-F Activation) HESF->LewisAcid ESF ESF (Michael Acceptor) Nu 1. Nu-H (Michael) 2. R-NH2 (SuFEx) ESF->Nu DirectProduct β-Hydroxy Sulfonate (Direct SuFEx) CascadeProduct Functionalized Sulfonamide Activation->ESF -OMs, -H+ LewisAcid->DirectProduct +Ar-OH -HF Nu->CascadeProduct

Divergent mechanistic pathways of HESF via E1cB elimination or direct S(VI) substitution.

Quantitative Data & Reaction Scope

The choice of pathway fundamentally alters the reaction metrics and final product architecture. Table 1 summarizes the quantitative parameters governing both HESF workflows.

Table 1: Comparative Reaction Metrics for HESF Pathways

MetricPathway A: Michael-SuFEx CascadePathway B: Direct SuFEx
Primary Intermediate Ethenesulfonyl Fluoride (ESF)Activated Ca(II)-HESF Complex
Catalyst / Reagent MsCl,

, DBU

, DBU
Reaction Temperature 0 °C to 25 °C25 °C to 40 °C
S-F Cleavage Step Late-stage (Step 4)Immediate (Step 1)
Typical Yield 75% - 88%60% - 82%
Chemoselectivity Highly selective for sequential Nu attackRequires strict stoichiometric control

Experimental Methodologies (Self-Validating Systems)

The following protocols are designed with built-in analytical checkpoints to ensure causality and systemic validation at each critical mechanistic transition.

Protocol 1: HESF-Mediated Michael-SuFEx Cascade

Objective: Synthesis of highly functionalized sulfonamides via an in situ ESF intermediate.

Step 1: Hydroxyl Activation Dissolve HESF (1.0 equiv) in anhydrous


 (0.1 M) under an inert argon atmosphere. Cool the reaction mixture to 0 °C. Add methanesulfonyl chloride (MsCl, 1.1 equiv) dropwise. Causality: The low temperature prevents uncontrolled exothermic degradation while priming the hydroxyl group as a superior mesylate leaving group.

Step 2: Base-Promoted Elimination Add triethylamine (


, 2.5 equiv) dropwise over 10 minutes.
Validation Check: Extract a 50 

aliquot and analyze via

NMR. The disappearance of the HESF S-F signal (~ +55 ppm) and the emergence of the ESF signal (~ +58 ppm) confirms the successful E1cB elimination. Do not proceed until conversion is >95%.

Step 3: Michael Addition Introduce the primary nucleophile (e.g., a secondary amine, 1.0 equiv) to the mixture. Stir at room temperature for 2 hours. Causality: The highly electrophilic double bond of ESF rapidly undergoes conjugate addition, leaving the robust S-F bond intact[5].

Step 4: SuFEx Click Reaction Add the secondary nucleophile (e.g., a primary amine or phenol, 1.2 equiv) followed by DBU (2.0 equiv). Stir at room temperature for 12 hours. Causality: DBU acts as an organosuperbase, activating the S-F bond and facilitating the final fluoride exchange[4]. Validation Check: Monitor via LC-MS. Complete consumption of the Michael intermediate mass peak validates the SuFEx click efficiency.

Step 5: Product Isolation Quench with saturated aqueous


, extract with EtOAc, and purify via flash chromatography.

ProtocolWorkflow Step1 1. Hydroxyl Activation HESF + MsCl in CH2Cl2 (0 °C) Step2 2. Base-Promoted Elimination Dropwise addition of Et3N Step1->Step2 Step3 3. Michael Addition Introduce 1° Nucleophile (RT, 2h) Step2->Step3 Step4 4. SuFEx Click Reaction Add DBU + 2° Nucleophile (RT, 12h) Step3->Step4 Step5 5. Product Isolation Aqueous Workup & Chromatography Step4->Step5

Step-by-step workflow for the HESF-mediated Michael-SuFEx cascade protocol.

Protocol 2: Direct SuFEx of HESF (Preserving the -Hydroxyl)

Objective: Synthesis of


-hydroxy sulfonates using Lewis acid catalysis.
  • Reagent Assembly: In a flame-dried vial, combine HESF (1.0 equiv) and a target phenol (1.1 equiv) in anhydrous acetonitrile (0.2 M).

  • Catalyst Introduction: Add

    
     (20 mol%). Causality: The Calcium(II) Lewis acid selectively coordinates with the S(VI) center, lowering the activation energy required for S-F cleavage without acidifying the 
    
    
    
    -protons[3].
  • Base Addition: Add DBU (1.5 equiv) dropwise. Stir at 40 °C for 8 hours.

  • Validation Check: Perform TLC analysis (Hexanes/EtOAc 7:3). The appearance of a UV-active spot with a lower

    
     than the starting phenol indicates successful sulfonate formation while retaining the polar hydroxyl group.
    
  • Purification: Filter through a short pad of silica to remove calcium salts, concentrate, and purify via standard chromatography.

References

  • "Not all sulfonyl fluorides were created equally - some have oxetanes", Springer Nature. URL:[Link][2]

  • "Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation", National Institutes of Health (NIH). URL:[Link][4]

  • "Sulfur fluoride exchange", National Institutes of Health (NIH). URL:[Link][5]

Sources

Foundational

Hydrolysis Rates of Aliphatic Sulfonyl Fluorides in Physiological Conditions

[1] Part 1: Executive Summary & Core Directive The Stability-Reactivity Paradox: Aliphatic sulfonyl fluorides ( ) represent a unique class of electrophiles in chemical biology.[1][2] Unlike their highly reactive sulfonyl...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: Executive Summary & Core Directive

The Stability-Reactivity Paradox: Aliphatic sulfonyl fluorides (


) represent a unique class of electrophiles in chemical biology.[1][2] Unlike their highly reactive sulfonyl chloride counterparts, which hydrolyze rapidly in water, sulfonyl fluorides possess a kinetic stability that allows them to exist in physiological environments (pH 7.4, 37°C) for extended periods—often days to weeks. This stability is the cornerstone of Sulfur(VI)-Fluoride Exchange (SuFEx) click chemistry.[2]

However, this stability is not absolute.[2] It is a "latent" reactivity.[2] Under specific physiological triggers—such as the microenvironment of a protein active site or elevated pH—the S-F bond becomes susceptible to nucleophilic attack.[2] This guide provides a technical analysis of the hydrolysis rates of these compounds, contrasting the rapid degradation of "activated" species like PMSF with the robust stability of modern SuFEx probes.

Part 2: Mechanistic Underpinnings[2]

The Hydrolysis Mechanism

The hydrolysis of aliphatic sulfonyl fluorides follows an associative nucleophilic substitution mechanism at the hexavalent sulfur center.[2]

  • The Nucleophile: In physiological buffer (PBS), the nucleophile is predominantly the hydroxide ion (

    
    ), making the reaction pH-dependent.[2] Water (
    
    
    
    ) itself is a poor nucleophile for this reaction due to the high bond dissociation energy of the S-F bond (~90 kcal/mol).[2]
  • The Leaving Group: Fluoride (

    
    ) is a hard leaving group.[1][2] Its departure is energetically demanding unless stabilized by hydrogen bonding (e.g., from solvent water or protein residues like Ser/Tyr).[2]
    
  • Electronic Effects: Electron-withdrawing groups (EWGs) on the aliphatic chain increase the electrophilicity of the sulfur atom, potentially accelerating hydrolysis.[2] However, in the case of perfluoroalkyl chains (e.g., PBSF), the steric shielding and the "fluorine effect" often render the sulfur center less accessible to bulk water, paradoxically increasing stability against non-specific hydrolysis while maintaining reactivity toward specific protein nucleophiles.

Structural Classes and Stability Profiles

We must distinguish between three distinct subclasses of "aliphatic" sulfonyl fluorides:

  • Simple Aliphatic (Alkyl-SO2F): (e.g., Methanesulfonyl fluoride).[2] Highly stable in water.[2]

  • Activated Aliphatic/Benzylic (Ar-CH2-SO2F): (e.g., PMSF). The methylene bridge connects an aromatic ring to the sulfonyl group.[2] The aromatic ring withdraws electron density, and the geometry makes the sulfur more accessible. These are moderately unstable.[2]

  • Perfluoroalky (Rf-SO2F): (e.g., Perfluorobutanesulfonyl fluoride).[2][3][4][5] Extremely stable in water due to the hydrophobic nature of the perfluoro chain repelling the hydration shell required for hydrolysis.[2]

Part 3: Quantitative Data Summary

The following table synthesizes hydrolysis half-life (


) data derived from physiological conditions (pH 7.0–7.5, 25°C).
Compound ClassSpecific AgentStructure

(pH 7.0 - 7.[1][2][6]5)
Physiological StabilityNotes
Benzylic PMSF (Phenylmethanesulfonyl fluoride)

~55 - 110 min LowStandard protease inhibitor.[1][2] Rapidly degrades, requiring frequent replenishment in assays.[2]
Aryl-Alkyl AEBSF (Pefabloc SC)

> 100 hours HighThe amino-ethyl spacer and protonation state at pH 7 provide superior stability over PMSF.[1][2]
Perfluoroalkyl PBSF (Perfluorobutanesulfonyl fluoride)

> 72 hours Very HighOften described as "not attacked by water" at neutral pH.[1][2] Hydrolysis requires pH > 12.[2]
Simple Alkyl MSF (Methanesulfonyl fluoride)

Days to Weeks HighSignificantly less reactive than DFP (diisopropyl fluorophosphate).[1][2] Stable enough for in vivo use.[2]

Critical Insight: The short half-life of PMSF is an outlier caused by the benzylic activation.[2] True aliphatic sulfonyl fluorides (like MSF or SuFEx linkers) are kinetically stable in plasma and cytosolic environments.[2]

Part 4: Experimental Protocols

Protocol A: Determination of Hydrolysis Rates via -NMR

This is the gold-standard method as it directly observes the disappearance of the sulfonyl fluoride signal and the appearance of the free fluoride ion (


).[1][2]

Reagents:

  • Buffer: 100 mM Phosphate Buffered Saline (PBS), pH 7.4 (prepared in

    
     or 90:10 
    
    
    
    ).
  • Internal Standard: Sodium Trifluoroacetate (NaTFA) or Fluorobenzene (inert in these conditions).[2]

  • Test Compound: Aliphatic sulfonyl fluoride (10 mM stock in DMSO-d6).

Workflow:

  • Preparation:

    • Add 450 µL of PBS (pH 7.[2]4) to an NMR tube.[2]

    • Add 50 µL of Internal Standard solution (final conc. 1 mM).[2]

    • Add 5-10 µL of Test Compound stock (final conc. ~500 µM).[1][2]

    • Critical: Record the exact time of addition (

      
      ).[2]
      
  • Acquisition:

    • Insert sample into NMR spectrometer (pre-shimmed and temperature-equilibrated to 37°C).

    • Acquire

      
       spectra every 15 minutes for the first 2 hours, then hourly for 24 hours.
      
    • Parameters: 376 MHz (or similar), 32 scans, relaxation delay

      
      .
      
  • Data Analysis:

    • Integrate the sulfonyl fluoride peak (

      
       to 
      
      
      
      ppm relative to
      
      
      ).[2]
    • Integrate the free fluoride peak (

      
       ppm) or the sulfonate product if visible.[1][2]
      
    • Normalize integrals against the Internal Standard.

    • Plot

      
       vs. time.[2] The slope is 
      
      
      
      .[2]
    • Calculate half-life:

      
      .[1][2]
      

Part 5: Visualization

Diagram 1: Hydrolysis Mechanism & Activation

This diagram illustrates the pathway of hydrolysis and the specific activation required for the reaction to proceed in a biological context.[2]

HydrolysisMechanism SF Aliphatic Sulfonyl Fluoride (R-SO2-F) Transition Transition State [R-SO2(OH)F]- SF->Transition Nucleophilic Attack (Slow in bulk water) Product Sulfonate + F- (R-SO3- + HF) Transition->Product Fluoride Departure Water H2O / pH 7.4 Water->Transition Base Catalysis (OH-) Protein Protein Microenvironment (H-Bond Stabilization) Protein->Transition Activates S-F bond

Caption: The hydrolysis pathway of sulfonyl fluorides.[1][2] Note that without specific protein microenvironment activation or high pH, the transition from reactant to intermediate is kinetically slow.

Diagram 2: Experimental Workflow for Stability Testing

A self-validating workflow to ensure data integrity during kinetic assays.

Workflow Step1 Sample Preparation (PBS pH 7.4 + 10% D2O) Step2 Add Internal Standard (NaTFA - Inert Reference) Step1->Step2 Step3 Add Sulfonyl Fluoride (t = 0) Step2->Step3 Step4 19F-NMR Acquisition (37°C, Interval: 15 min) Step3->Step4 Check Quality Control Check: Is Internal Std Constant? Step4->Check Check->Step1 No (Restart) Calc Calculate k_obs (First Order Kinetics) Check->Calc Yes

Caption: Step-by-step kinetic assay workflow using 19F-NMR. The internal standard check is a critical "Go/No-Go" gate for data validity.[1][2]

Part 6: References

  • Narayanan, A., & Jones, L. H. (2015).[2] Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659.[2] Link

  • Dong, J., Sharpless, K. B., et al. (2014).[2][7] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[2] Angewandte Chemie International Edition, 53(36), 9430-9448.[2] Link[2]

  • Gold, A. M., & Fahrney, D. (1964).[2] Sulfonyl Fluorides as Inhibitors of Esterases. II. Formation and Decomposition of Sulfonyl-Chymotrypsin. Biochemistry, 3(6), 783–791.[2] Link[2]

  • James, G. T. (1978).[2] Inactivation of the protease inhibitor phenylmethylsulfonyl fluoride in buffers.[2][8] Analytical Biochemistry, 86(2), 574-579.[2] Link

  • Barrow, A. S., et al. (2019).[2] The growing applications of SuFEx click chemistry. Chemical Society Reviews, 48, 4731-4758.[2] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Orthogonal Functionalization of 2-Hydroxyethane-1-Sulfonyl Fluoride for Advanced SuFEx Linker Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Application Note & Experimental Protocol.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Application Note & Experimental Protocol.

Introduction & Mechanistic Rationale

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized bioconjugation, materials science, and late-stage functionalization in drug discovery [1]. Among the expanding library of SuFEx building blocks, 2-hydroxyethane-1-sulfonyl fluoride (CAS 1893924-11-2) stands out as a highly versatile, bifunctional aliphatic linker.

The strategic value of this molecule lies in its orthogonal reactivity . The primary hydroxyl group (-OH) is a classic nucleophile, while the sulfonyl fluoride group (-SO₂F) is a latent electrophile. To successfully functionalize the hydroxyl group without prematurely triggering the SuFEx reaction, one must understand the causality behind the S(VI)-F bond's stability.

The Causality of S(VI)-F Inertness

Unlike sulfonyl chlorides (-SO₂Cl), which are highly reactive and susceptible to spontaneous hydrolysis or nucleophilic attack, sulfonyl fluorides exhibit exceptional thermodynamic stability and kinetic inertness [2]. This is due to the strong, highly polarized S-F bond and the shielding effect of the oxygen atoms in the tetrahedral S(VI) geometry.

The S-F bond undergoes heterolytic cleavage only under specific catalytic conditions—typically requiring strong, non-nucleophilic amidine bases (like DBU or BEMP) to activate incoming phenolic or amine nucleophiles, or the use of silyl ethers [3]. Consequently, standard hydroxyl functionalization conditions (e.g., mild tertiary amine bases, acid chlorides, isocyanates, or mild alkylating agents) do not provide the necessary activation energy or specific coordination required to break the S-F bond. This allows chemists to selectively modify the -OH group, transforming 2-hydroxyethane-1-sulfonyl fluoride into complex, custom-tailored SuFEx hubs (esters, carbamates, or ethers) for downstream applications.

Divergent Functionalization Pathways

The following diagram illustrates the orthogonal functionalization workflows that convert the simple 2-hydroxyethane-1-sulfonyl fluoride building block into diverse, application-ready SuFEx linkers.

G SM 2-Hydroxyethane-1-sulfonyl fluoride (HO-CH2-CH2-SO2F) Ester O-Acylation (Esterification) SM->Ester Acyl Chloride, Et3N Carbamate Carbamoylation (Isocyanate Addition) SM->Carbamate Isocyanate, DBTDL Ether O-Alkylation (Etherification) SM->Ether Alkyl Halide, Ag2O EsterProd Ester-linked SuFEx Hub Ester->EsterProd CarbProd Carbamate-linked SuFEx Hub Carbamate->CarbProd EtherProd Ether-linked SuFEx Hub Ether->EtherProd SuFEx SuFEx Click Chemistry (Bioconjugation / Polymerization) EsterProd->SuFEx CarbProd->SuFEx EtherProd->SuFEx

Divergent orthogonal functionalization of 2-hydroxyethane-1-sulfonyl fluoride into SuFEx linkers.

Quantitative Data Summary

The table below summarizes the optimized reaction conditions, expected yields, and functional group tolerance for the three primary functionalization pathways. These parameters are designed to be self-validating, ensuring the -SO₂F group remains >98% intact (as verifiable by ¹⁹F NMR, typically showing a characteristic singlet around +50 to +60 ppm).

Functionalization TypeReagents & CatalystsSolvent & TempReaction TimeExpected Yield-SO₂F Retention
O-Acylation (Ester) Acyl chloride (1.1 eq), Et₃N (1.5 eq), DMAP (0.1 eq)CH₂Cl₂, 0 °C to RT2–4 hours85–95%>99%
Carbamoylation Isocyanate (1.05 eq), DBTDL (0.05 eq)Toluene or THF, 60 °C6–12 hours80–90%>99%
O-Alkylation (Ether) Alkyl iodide (1.2 eq), Ag₂O (1.5 eq)DMF, RT in dark16–24 hours65–80%>95%

Note: Strong bases (e.g., NaH, KOtBu) must be strictly avoided during etherification, as they can induce E2 elimination to form ethenesulfonyl fluoride (ESF) or cause premature degradation of the sulfonyl fluoride moiety.

Experimental Protocols

The following protocols provide self-validating, step-by-step instructions for functionalizing the hydroxyl group.

Protocol A: Synthesis of Ester-Linked SuFEx Hubs (O-Acylation)

Rationale: Triethylamine (Et₃N) is basic enough to neutralize the HCl byproduct of the esterification but lacks the specific amidine structure required to catalyze SuFEx exchange. DMAP acts as a nucleophilic catalyst for the acyl transfer without interfering with the S(VI) center.

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with argon.

  • Dissolution: Dissolve 2-hydroxyethane-1-sulfonyl fluoride (1.0 mmol, 128 mg) in anhydrous CH₂Cl₂ (10 mL).

  • Base Addition: Add triethylamine (1.5 mmol, 210 µL) and 4-dimethylaminopyridine (DMAP) (0.1 mmol, 12 mg) to the solution.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add the desired acyl chloride (1.1 mmol) over 10 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours. Monitor completion via TLC (stain with KMnO₄).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with CH₂Cl₂ (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation: Purify via flash column chromatography. Confirm the preservation of the -SO₂F group via ¹⁹F NMR (singlet at ~55 ppm) and the formation of the ester via IR (C=O stretch at ~1735 cm⁻¹).

Protocol B: Synthesis of Carbamate-Linked SuFEx Hubs

Rationale: Isocyanates react cleanly with primary alcohols. Using Dibutyltin dilaurate (DBTDL) as a Lewis acid catalyst accelerates the nucleophilic attack of the oxygen onto the isocyanate carbon without generating basic byproducts that could threaten the -SO₂F group.

  • Preparation: In an argon-flushed 25 mL vial, dissolve 2-hydroxyethane-1-sulfonyl fluoride (1.0 mmol) in anhydrous THF (5 mL).

  • Reagent Addition: Add the desired isocyanate (1.05 mmol) followed by DBTDL (0.05 mmol, ~30 µL).

  • Heating: Seal the vial and heat the mixture to 60 °C in an oil bath for 6–12 hours.

  • Monitoring: Monitor the disappearance of the isocyanate peak via IR spectroscopy (N=C=O stretch at ~2270 cm⁻¹).

  • Workup: Once complete, cool to RT and concentrate the solvent in vacuo.

  • Purification: Purify the crude residue by silica gel chromatography (Hexanes/EtOAc gradient) to yield the carbamate-functionalized sulfonyl fluoride.

Protocol C: Synthesis of Ether-Linked SuFEx Hubs (Mild Alkylation)

Rationale: Traditional Williamson ether synthesis uses strong bases (NaH) which will induce β-elimination of the sulfonyl fluoride to yield ethenesulfonyl fluoride (ESF). To prevent this, mild, neutral alkylation using Silver(I) oxide (Ag₂O) is employed [4].

  • Preparation: In a 25 mL round-bottom flask wrapped in aluminum foil (to exclude light), dissolve 2-hydroxyethane-1-sulfonyl fluoride (1.0 mmol) in anhydrous DMF (4 mL).

  • Reagent Addition: Add the alkyl iodide (1.2 mmol) and freshly prepared Ag₂O (1.5 mmol, 347 mg).

  • Reaction: Stir the heterogeneous mixture vigorously at RT for 16–24 hours.

  • Workup: Filter the mixture through a pad of Celite to remove silver salts, washing the pad with EtOAc (20 mL).

  • Extraction: Wash the organic filtrate with water (3 × 10 mL) to remove DMF, followed by brine. Dry over MgSO₄, filter, and concentrate.

  • Purification: Purify via column chromatography. Validate the structure via ¹H NMR (shift of the -CH₂-O- protons) and ¹⁹F NMR.

References

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. URL:[Link]

  • Barrow, A. S., Smedley, C. J., Zheng, Q., Li, S., Dong, J., & Moses, J. E. (2019). The Growing Applications of SuFEx Click Chemistry. Chemical Society Reviews, 48(17), 4731-4758. URL:[Link]

  • Zheng, Q., Woehl, J. L., & Kitamura, S. (2020). Complementary Base Lowers the Barrier in SuFEx Click Chemistry for Primary Amine Nucleophiles. ACS Omega, 5(46), 30200-30207. URL:[Link]

  • Mahapatra, S., & Carter, R. G. (2013). Silver(I) Oxide-Mediated Etherification of Alcohols. Journal of Organic Chemistry, 78(18), 9488-9493. URL:[Link]

Application

Using 2-hydroxyethane-1-sulfonyl fluoride to create custom SuFEx probes

This guide details the application of 2-hydroxyethane-1-sulfonyl fluoride (also known as 2-hydroxyethyl sulfonyl fluoride) as a modular building block for creating custom Sulfur-Fluoride Exchange (SuFEx) probes. Part 1:...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of 2-hydroxyethane-1-sulfonyl fluoride (also known as 2-hydroxyethyl sulfonyl fluoride) as a modular building block for creating custom Sulfur-Fluoride Exchange (SuFEx) probes.

Part 1: Core Directive - The SuFEx Probe Architecture

2-hydroxyethane-1-sulfonyl fluoride (


) acts as a bifunctional "warhead precursor." It bridges a targeting ligand (drug/scaffold) and a reactive sulfonyl fluoride (

) group.[1] Unlike the highly reactive vinyl sulfonyl fluorides (Michael acceptors), the saturated ethyl sulfonyl fluoride moiety installed by this reagent reacts exclusively via SuFEx chemistry —a specific, defined exchange with nucleophilic protein residues (Tyr, Lys, Ser, His) driven by the unique stability-reactivity balance of the S(VI)-F bond.
Mechanism of Action
  • Recognition: The ligand domain binds the target protein.

  • Proximity: The flexible ethyl linker positions the

    
     warhead near a nucleophilic residue.
    
  • SuFEx Reaction: The protein nucleophile attacks the sulfur center, ejecting fluoride (

    
    ) and forming a covalent sulfonyl-protein adduct.
    

Part 2: Scientific Integrity & Logic (Protocols)

Probe Design Strategy

Before synthesis, analyze your scaffold to determine the attachment point. 2-hydroxyethane-1-sulfonyl fluoride is designed to couple with Carboxylic Acids (forming esters) or Alkyl Halides/Isocyanates (forming ethers/carbamates).

  • Target Residues: Tyrosine (preferred), Lysine, Serine, Histidine.

  • Linker Length: ~3-4 Å (ethyl chain).

  • Stability: The resulting alkyl sulfonyl fluoride is stable in aqueous buffer (pH 7.4) for hours to days, preventing non-specific hydrolysis before target engagement.

Synthesis Protocol: Installing the Warhead

Scenario: You have a drug scaffold with a free Carboxylic Acid (-COOH).

Reagents:

  • Ligand-COOH (1.0 equiv)

  • 2-hydroxyethane-1-sulfonyl fluoride (1.2 equiv) [CAS: 1893924-11-2]

  • EDC·HCl (1.5 equiv)

  • DMAP (0.1 equiv)

  • Dichloromethane (DCM), anhydrous.

Step-by-Step Procedure:

  • Dissolution: Dissolve Ligand-COOH in anhydrous DCM (0.1 M concentration) under an inert atmosphere (

    
     or Ar).
    
  • Activation: Add EDC·HCl and DMAP to the solution. Stir at

    
     for 15 minutes to activate the carboxylic acid.
    
  • Coupling: Add 2-hydroxyethane-1-sulfonyl fluoride dropwise.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC or LC-MS (Look for mass shift: +124 Da vs free acid, or +106 Da net addition).

  • Workup: Dilute with DCM, wash with 1M HCl (to remove EDC urea/DMAP), then saturated

    
    , and brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Silica gel).

    • Note: The

      
       group is generally stable on silica, but avoid prolonged exposure to basic mobile phases (e.g., high % triethylamine) which may induce elimination to ethenesulfonyl fluoride (ESF).
      

Critical QC Check:

  • 
     NMR:  Essential for verifying the integrity of the 
    
    
    
    group. Expect a singlet around +55 to +60 ppm (relative to
    
    
    ). If you see a signal split or shifted significantly, the fluoride may have hydrolyzed or eliminated.
Biological Application: Protein Labeling (ABPP)

Scenario: Labeling a target protein in cell lysate.

Materials:

  • Custom SuFEx Probe (from above).

  • Cell Lysate (1-2 mg/mL protein in PBS, pH 7.4).

  • Optional: Reporter Tag (if the probe includes an alkyne handle for Click chemistry).

Protocol:

  • Preparation: Prepare a 50 mM stock of the probe in DMSO.

  • Incubation: Add probe to lysate (final conc. 1–10

    
    ). Keep DMSO <1%.
    
  • Reaction: Incubate at 37°C for 1–4 hours .

    • Expert Insight: Unlike acrylamides (cysteine-reactive) which react in minutes, SuFEx on Tyrosine/Lysine is slower and requires correct geometry. Overnight incubation at RT is also acceptable for lower abundance targets.

  • Quenching: No specific quench needed if proceeding to precipitation. For gel analysis, add 4x SDS loading buffer and boil (5 min, 95°C).

  • Analysis:

    • Gel-based: If probe has a fluorophore, run SDS-PAGE and scan.

    • MS-based: Digest with trypsin, enrich (if biotinylated), and analyze via LC-MS/MS. Look for the specific mass modification on Tyr/Lys residues (

      
      ).
      

Part 3: Visualization & Formatting

Diagram 1: Chemical Synthesis Workflow

This diagram illustrates the Steglich esterification strategy to install the SuFEx warhead.

SynthesisWorkflow Ligand Ligand-COOH (Target Scaffold) Activation Activation (EDC/DMAP, DCM) Ligand->Activation Linker 2-hydroxyethane- 1-sulfonyl fluoride (HO-CH2-CH2-SO2F) Linker->Activation Intermediate Activated Ester Intermediate Activation->Intermediate 0°C, 15 min Product SuFEx Probe (Ligand-COO-CH2-CH2-SO2F) Intermediate->Product Coupling RT, 4-12h

Caption: Steglich esterification coupling of 2-hydroxyethane-1-sulfonyl fluoride to a carboxylic acid scaffold.

Diagram 2: Mechanism of Protein Labeling (SuFEx)

This diagram details the covalent modification of a Tyrosine residue by the probe.

SuFExMechanism Probe SuFEx Probe (R-SO2F) Complex Enzyme-Inhibitor Complex (Non-covalent) Probe->Complex Binding Protein Protein Target (Tyr-OH / Lys-NH2) Protein->Complex Binding TS Transition State (Pentacoordinate Sulfur) Complex->TS Nucleophilic Attack Adduct Covalent Adduct (Protein-O-SO2-R) TS->Adduct S-F Bond Cleavage Leaving Fluoride Ion (F-) TS->Leaving

Caption: SuFEx reaction mechanism showing nucleophilic attack by protein residue and fluoride displacement.

Data Summary: Probe Properties
PropertySpecificationRelevance
Molecular Weight ~126.1 Da (Linker only)Small footprint minimizes steric clash.
Reactive Group Sulfonyl Fluoride (

)
Reacts with Tyr, Lys, His, Ser.
Stability High (pH 2–8)Resistant to hydrolysis; allows long incubations.
Selectivity Context-DependentTargets residues in specific binding pockets (proximity-driven).
Byproduct Fluoride (

)
Biocompatible trace leaving group.

References

  • Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014).[1][2] Angewandte Chemie International Edition. [Link]

  • SuFEx-Based Polysulfate Formation from Ethenesulfonyl Fluoride-Derived Building Blocks. Wang, H., et al. (2019). ACS Macro Letters. [Link] (Describes the chemistry of 2-hydroxyethyl sulfonyl fluoride derivatives).

  • Copper-Promoted Conjugate Addition of Carboxylic Acids to Ethenesulfonyl Fluoride (ESF) for Constructing Aliphatic Sulfonyl Fluorides. Li, S., et al. (2021). ACS Omega. [Link] (Provides the alternative synthesis route for these probes via ESF).

  • Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. Narayanan, A., & Jones, L. H. (2015). Chemical Science. [Link][1][2][3][4][5][6][7]

Sources

Method

Application Notes and Protocols for the Covalent Modification of Peptides with 2-Hydroxyethyl Sulfonyl Fluoride (HES-F)

Introduction: The Emergence of Sulfonyl Fluorides in Peptide Drug Discovery In the landscape of chemical biology and drug development, the strategic covalent modification of peptides and proteins has become an invaluable...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emergence of Sulfonyl Fluorides in Peptide Drug Discovery

In the landscape of chemical biology and drug development, the strategic covalent modification of peptides and proteins has become an invaluable tool. Covalent inhibitors and probes offer distinct advantages, including prolonged duration of action, high potency, and the ability to target challenging binding sites. Among the various electrophilic "warheads" utilized for this purpose, sulfonyl fluorides (SFs) have emerged as a privileged class.[1][2][3] Their unique balance of stability in aqueous environments and reactivity toward a range of nucleophilic amino acid residues makes them powerful instruments for forging stable, covalent linkages with biomolecules.[3][4]

Unlike more traditional electrophiles, sulfonyl fluorides exhibit a remarkable Goldilocks-like reactivity – they are sufficiently stable to navigate complex biological milieu yet reactive enough to engage with specific amino acid side chains.[1][2] This reactivity is not limited to the canonical nucleophile, cysteine, but extends to serine, threonine, tyrosine, lysine, and histidine in a context-dependent manner.[1][2] This broad targeting scope significantly expands the toolbox for peptide modification and drug design.

This document provides detailed application notes and protocols for the use of 2-hydroxyethyl sulfonyl fluoride (HES-F), a versatile and water-soluble reagent for the covalent modification of peptides. The inclusion of the hydroxyethyl group enhances aqueous solubility, a desirable property for biological applications, while the sulfonyl fluoride moiety serves as the reactive handle for peptide conjugation. These protocols are designed for researchers, scientists, and drug development professionals seeking to leverage the power of sulfonyl fluoride chemistry for their specific applications.

The Chemistry of Sulfonyl Fluoride-Peptide Conjugation: A Mechanistic Overview

The conjugation of HES-F to a peptide is predicated on the principles of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept that has been lauded as a next-generation "click" reaction.[3][5][6] The core of this transformation is the nucleophilic attack of an electron-rich amino acid side chain on the electrophilic sulfur atom of the sulfonyl fluoride. This results in the formation of a stable sulfonate or sulfonamide linkage and the displacement of a fluoride ion.

The reaction is highly chemoselective, with the reactivity of different amino acid residues being influenced by their intrinsic nucleophilicity and the local microenvironment within the peptide structure.[7] For instance, the phenolic hydroxyl group of tyrosine is a particularly effective nucleophile for this reaction, leading to the formation of a stable sulfonate ester.[8][9] The primary amines of lysine residues can also react to form sulfonamides.[10][11]

cluster_reactants Reactants cluster_reaction Reaction cluster_products Products HESF 2-Hydroxyethyl Sulfonyl Fluoride (HES-F) Mechanism Nucleophilic Attack on Electrophilic Sulfur HESF->Mechanism Peptide Peptide with Nucleophilic Residue (e.g., Tyr, Lys) Peptide->Mechanism TS Transition State Mechanism->TS Fluoride_Ion Fluoride Ion (F⁻) TS->Fluoride_Ion Conjugate Covalently Modified Peptide TS->Conjugate

Caption: General workflow for the covalent modification of a peptide with HES-F.

Experimental Protocols

The following protocols provide a framework for the conjugation of HES-F to peptides. It is important to note that optimization of reaction conditions, such as pH, temperature, and stoichiometry, may be necessary for specific peptide sequences.

Protocol 1: Conjugation of HES-F to a Tyrosine-Containing Peptide

This protocol describes the general procedure for the selective modification of a tyrosine residue within a peptide sequence.

Materials:

  • Tyrosine-containing peptide of interest

  • 2-Hydroxyethyl sulfonyl fluoride (HES-F)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Aqueous buffer (e.g., 100 mM sodium phosphate buffer, pH 8.0)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

  • Peptide Dissolution: Dissolve the tyrosine-containing peptide in the aqueous buffer to a final concentration of 1-5 mg/mL. If the peptide has limited aqueous solubility, a minimal amount of a co-solvent like DMF or DMSO can be added.

  • Reagent Preparation: Prepare a stock solution of HES-F in anhydrous DMF or DMSO at a concentration of 100 mM.

  • Reaction Setup: In a microcentrifuge tube, combine the peptide solution with a 10-50 fold molar excess of the HES-F stock solution.

  • Base Addition: Add a small amount of an organic base such as TEA or DIPEA to the reaction mixture to facilitate the deprotonation of the tyrosine hydroxyl group, enhancing its nucleophilicity. The final concentration of the base should be in the range of 10-50 mM.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C with gentle agitation for 2-24 hours. The reaction progress can be monitored by RP-HPLC.

  • Quenching (Optional): The reaction can be quenched by adding a nucleophilic scavenger, such as Tris buffer, to a final concentration of 50 mM.

  • Purification: Purify the HES-F-conjugated peptide from unreacted starting materials and byproducts using RP-HPLC. A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is typically effective.

  • Characterization: Confirm the successful conjugation and determine the site of modification by mass spectrometry. An increase in the peptide's molecular weight corresponding to the addition of the 2-hydroxyethyl sulfonyl group (125.13 Da) is expected. Tandem mass spectrometry (MS/MS) can be used to pinpoint the exact modified residue.

Protocol 2: Conjugation of HES-F to a Lysine-Containing Peptide

This protocol outlines the modification of a lysine residue within a peptide.

Materials:

  • Lysine-containing peptide of interest

  • 2-Hydroxyethyl sulfonyl fluoride (HES-F)

  • Anhydrous DMF or DMSO

  • Aqueous buffer (e.g., 100 mM sodium bicarbonate buffer, pH 9.0)

  • RP-HPLC system

  • Mass spectrometer

Procedure:

  • Peptide Dissolution: Dissolve the lysine-containing peptide in the aqueous buffer to a final concentration of 1-5 mg/mL. A higher pH is used to ensure the lysine side-chain amine is deprotonated and thus more nucleophilic.

  • Reagent Preparation: Prepare a 100 mM stock solution of HES-F in anhydrous DMF or DMSO.

  • Reaction Setup: Combine the peptide solution with a 10-50 fold molar excess of the HES-F stock solution in a microcentrifuge tube.

  • Incubation: Incubate the reaction mixture at room temperature for 4-24 hours with gentle agitation. Monitor the reaction progress by RP-HPLC.

  • Purification: Purify the HES-F-conjugated peptide using RP-HPLC as described in Protocol 1.

  • Characterization: Verify the covalent modification by mass spectrometry, expecting a mass shift of +125.13 Da. Use MS/MS to confirm that the modification occurred on a lysine residue.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Dissolve_Peptide Dissolve Peptide in Buffer Combine Combine Peptide and HES-F Dissolve_Peptide->Combine Prepare_HESF Prepare HES-F Stock Solution Prepare_HESF->Combine Add_Base Add Base (for Tyr) Combine->Add_Base Incubate Incubate Add_Base->Incubate Monitor_HPLC Monitor by RP-HPLC Incubate->Monitor_HPLC Purify_HPLC Purify by RP-HPLC Monitor_HPLC->Purify_HPLC Characterize_MS Characterize by Mass Spec Purify_HPLC->Characterize_MS

Caption: Experimental workflow for HES-F peptide conjugation.

Quantitative Data and Characterization

The success of the conjugation reaction should be quantified and rigorously characterized.

ParameterMethodExpected Outcome
Reaction Conversion RP-HPLCIntegration of peak areas corresponding to the starting peptide and the conjugated product.
Identity of Conjugate Mass Spectrometry (MS)Observation of a mass increase of 125.13 Da on the parent peptide mass.
Site of Modification Tandem MS (MS/MS)Fragmentation pattern confirming the modification on the specific target amino acid residue.

Troubleshooting

IssuePossible CauseSuggested Solution
Low reaction yield Suboptimal pH; Insufficient excess of HES-F; Steric hindrance around the target residueOptimize buffer pH; Increase the molar excess of HES-F; Increase reaction time and/or temperature.
Multiple modifications Presence of multiple reactive residues; High concentration of HES-FReduce the molar excess of HES-F; Optimize reaction time to favor modification of the most reactive site.
No reaction Inactive HES-F (hydrolyzed); Peptide conformation masks the target residueUse fresh HES-F stock solution; Add a denaturant (e.g., guanidinium chloride) if peptide structure is known to be a factor, though this may not be suitable for all applications.

Conclusion and Future Perspectives

The use of 2-hydroxyethyl sulfonyl fluoride offers a robust and versatile strategy for the covalent modification of peptides. The protocols outlined in this document provide a solid foundation for researchers to explore the potential of this chemistry in their own work. The ability to selectively target various nucleophilic amino acid residues opens up a wide range of possibilities for the design of novel peptide-based therapeutics, diagnostic probes, and research tools. As our understanding of the context-dependent reactivity of sulfonyl fluorides continues to grow, we can anticipate the development of even more sophisticated and targeted approaches for peptide modification.

References

  • Kelly, M. J., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(3), 1-12. [Link]

  • Narayan, R., & Sharpless, K. B. (2017). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Chemical Biology, 8(3), 405-415. [Link]

  • Zhang, T., et al. (2021). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Chemical Science, 12(4), 1431-1437. [Link]

  • Jones, L. H., et al. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry, 6(3), 176-192. [Link]

  • Bernús, M., et al. (2023). Fast, safe, simple: SuFEx click chemistry goes with the flow. Nature Synthesis, 2, 1148–1157. [Link]

  • Gao, Y., et al. (2024). SuFEx Chemistry Enables Covalent Assembly of a 280-kDa 18-Subunit Pore-Forming Complex. Journal of the American Chemical Society, 146(36), 24458–24467. [Link]

  • Mazzarella, D., et al. (2023). A modular flow platform enables selective and fast SuFEx ligation of small molecules, peptides, and proteins. ChemRxiv. [Link]

  • Liu, F., et al. (2018). Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry. Proceedings of the National Academy of Sciences, 115(44), 11213-11218. [Link]

  • Smith, H. R., & Kelly, V. (2026). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Chemical Science, 17(1), 123-129. [Link]

  • O'Reilly, N. J. (2022). PEPTIDE MODIFICATION BY COMBINING C-H FUNCTIONALIZATION AND SULFUR(VI)-FLUORIDE EXCHANGE (Doctoral dissertation, Nanyang Technological University). [Link]

  • Li, Z., et al. (2023). Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. CCS Chemistry, 5(1), 136-145. [Link]

  • Tímári, I., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. International Journal of Molecular Sciences, 24(7), 6333. [Link]

  • Am Ende, C. W., et al. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Chemical Society Reviews, 52(4), 1333-1363. [Link]

  • Parker, C. G., et al. (2023). Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Israel Journal of Chemistry, 63(3-4), e202300020. [Link]

  • Am Ende, C. W., et al. (2022). Advances in sulfur fluoride exchange for chemical biology. ChemRxiv. [Link]

  • Shackleford, D. M., et al. (2021). Covalent Peptide-based N-Myc/Aurora-A Inhibitors bearing Sulfonyl Fluoride Warheads. ChemRxiv. [Link]

  • Laursen, R. A., et al. (1989). Covalent attachment of peptides for high sensitivity solid-phase sequence analysis. Analytical biochemistry, 176(1), 1-8. [Link]

  • Garrison, B., et al. (2018). Covalent modification of amino acids and peptides induced by ionizing radiation from an electron beam linear accelerator used in radiotherapy. Journal of Biological Chemistry, 293(30), 11714-11732. [Link]

  • van der Wijk, L. G., et al. (2021). Peptide Tags for Site-Selective Nonenzymatic Covalent Modification of Proteins. Bioconjugate chemistry, 32(10), 2095-2111. [Link]

  • De la Torre, D., & Derda, R. (2014). Chemical strategies for the covalent modification of filamentous phage. Frontiers in microbiology, 5, 735. [Link]

  • AK LECTURES. (2014, August 13). Proteolytic Cleavage and Reversible Covalent Modification [Video]. YouTube. [Link]

Sources

Application

Synthesis of 2-phenoxyethane-1-sulfonyl fluoride derivatives

Advanced Synthesis and Application of 2-Phenoxyethane-1-Sulfonyl Fluoride Derivatives in Covalent Ligand Discovery Strategic Overview & Chemical Biology Context The development of targeted covalent inhibitors (TCIs) and...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Synthesis and Application of 2-Phenoxyethane-1-Sulfonyl Fluoride Derivatives in Covalent Ligand Discovery

Strategic Overview & Chemical Biology Context

The development of targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP) probes has been fundamentally transformed by Sulfur(VI) Fluoride Exchange (SuFEx) chemistry[1]. Unlike traditional electrophiles such as acrylamides or sulfonyl chlorides, sulfonyl fluorides offer a "context-dependent" reactivity profile. The S–F bond is thermodynamically stable and highly resistant to hydrolysis in aqueous environments[2]. It remains inert until it is positioned within the specific microenvironment of a protein binding site, where proximity to a nucleophilic residue (typically Ser, Thr, Tyr, or Lys) and an activating hydrogen-bond network triggers rapid, irreversible covalent modification[2].

This application note details the synthesis and validation of 2-phenoxyethane-1-sulfonyl fluoride derivatives. The phenoxyethyl scaffold provides modularity for non-covalent target recognition, while the sulfonyl fluoride acts as the reactive warhead, making it a privileged structural motif for modern drug development[2].

Retrosynthetic Analysis and Pathway Selection

As an application scientist, selecting the right synthetic pathway is critical for scalability, atom economy, and functional group tolerance. We present two orthogonal strategies for synthesizing these derivatives:

  • Pathway A: Oxa-Michael Addition to Ethenesulfonyl Fluoride (ESF). ESF is a highly versatile SuFEx hub[3]. The alkene moiety is a potent Michael acceptor, allowing for the direct conjugate addition of phenols. The causality here relies on chemoselectivity: under strictly controlled, mild basic conditions, the phenoxide selectively attacks the β-carbon of ESF, leaving the sensitive S–F bond completely intact for downstream biological applications[3].

  • Pathway B: Halogen Exchange Fluorination. This classic approach involves the conversion of a readily available 2-phenoxyethanesulfonyl chloride to the corresponding fluoride[4]. The choice of Potassium Fluoride (KF) paired with 18-crown-6 in a polar aprotic solvent is deliberate. Because KF is largely insoluble in organic media, 18-crown-6 is required to chelate the K⁺ ion. This generates a "naked," highly reactive fluoride anion that drives the nucleophilic substitution of the chloride[4].

SynthesisWorkflow A Phenol + ESF C Oxa-Michael Addition (Base Catalyzed) A->C B 2-Phenoxyethanesulfonyl Chloride D Halogen Exchange (KF, 18-Crown-6) B->D E 2-Phenoxyethane-1-Sulfonyl Fluoride C->E D->E

Caption: Synthetic pathways for 2-phenoxyethane-1-sulfonyl fluoride derivatives.

Experimental Protocols

Protocol 1: Synthesis via Oxa-Michael Addition to ESF

Mechanistic Rationale: The use of a catalytic amount of a non-nucleophilic base (e.g., Triethylamine) deprotonates the phenol to increase its nucleophilicity without competing for the Michael acceptor or hydrolyzing the S–F bond. Self-Validating System: The reaction's success is self-validating via ¹⁹F NMR. The appearance of a distinct signal in the +50 to +65 ppm region confirms the preservation of the S–F bond, distinguishing it from any hydrolyzed sulfonic acid byproducts.

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂), dissolve the chosen phenol derivative (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Reagent Addition: Add ethenesulfonyl fluoride (ESF) (1.2 equiv). (Caution: ESF is a highly reactive alkylating agent; handle exclusively in a fume hood.)

  • Catalysis: Add triethylamine (Et₃N) (0.1 equiv) dropwise at 0 °C to prevent exothermic polymerization of ESF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2–4 hours. The electron-withdrawing nature of the sulfonyl fluoride group highly activates the alkene, ensuring rapid conversion. Monitor completion via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3x), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure 2-aryloxyethanesulfonyl fluoride.

Protocol 2: Synthesis via Halogen Exchange Fluorination

Mechanistic Rationale: Halogen exchange is an equilibrium-driven process. The precipitation of KCl (which is insoluble in acetonitrile) and the use of a large excess of KF drive the reaction forward to completion[4].

  • Preparation: Dissolve 2-phenoxyethanesulfonyl chloride (1.0 equiv) in anhydrous acetonitrile (MeCN) to a concentration of 0.3 M[2].

  • Activation: Add spray-dried Potassium Fluoride (KF) (3.0 equiv) and 18-crown-6 (0.1 equiv)[2]. Note: Spray-dried KF is explicitly chosen for its high surface area, maximizing the solid-liquid interface.

  • Reaction: Heat the suspension to 80 °C and stir vigorously for 12–16 hours under N₂.

  • Filtration: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts (KCl and unreacted KF)[2].

  • Workup: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash thoroughly with water (to remove residual 18-crown-6) and brine, dry over Na₂SO₄, and concentrate to yield the target warhead[2].

Quantitative Data Presentation

Table 1: Comparison of Synthetic Pathways

Parameter Pathway A (Oxa-Michael to ESF) Pathway B (Halogen Exchange)
Starting Material Phenol + ESF Sulfonyl Chloride
Reaction Time 2 - 4 hours 12 - 16 hours
Typical Yield 85 - 95% 70 - 85%
Chemoselectivity Excellent (S–F bond preserved) Good (Trace hydrolysis possible)

| Scalability | High (Atom economical) | Moderate (Salt waste generated) |

Table 2: Hypothetical Biochemical Profiling of 2-Phenoxyethane-1-Sulfonyl Fluoride Warheads [2]

Target Enzyme Protein Class IC₅₀ (µM) kᵢₙₐ꜀ₜ/Kᵢ (M⁻¹s⁻¹)
Chymotrypsin Serine Protease 0.45 1.2 × 10³
Elastase Serine Protease > 50 N/A

| Cathepsin G | Serine Protease | 2.10 | 4.5 × 10² |

Application in Chemical Biology: Context-Dependent Activation

The true analytical power of the 2-phenoxyethane-1-sulfonyl fluoride moiety lies in its stability. Unlike PMSF (phenylmethanesulfonyl fluoride), which hydrolyzes rapidly in aqueous buffers, this derivative can be formulated into stable stock solutions and maintains structural integrity during prolonged biochemical assays[5].

MoA Target Target Protein (Active Site Serine) Complex Non-Covalent Pre-Inhibitory Complex Target->Complex Probe 2-Phenoxyethane-1-Sulfonyl Fluoride Probe->Complex Activation SuFEx Activation (Microenvironment Driven) Complex->Activation Covalent Irreversible Covalent Adduct (Sulfonate Ester) Activation->Covalent

Caption: Context-dependent SuFEx activation and covalent modification of target proteins.

Troubleshooting Aqueous Solubility: Sulfonyl fluorides often exhibit poor aqueous solubility[5]. To prevent precipitation and ensure accurate IC₅₀ determinations, prepare a concentrated 10 mM stock solution in anhydrous DMSO or isopropanol[5]. When introducing the compound to the aqueous assay buffer, ensure vigorous vortexing and keep the final DMSO concentration ≤ 2% (v/v) to maintain native protein folding integrity[5]. Store stock solutions at 2–8 °C in a desiccated environment to prevent moisture contamination[5].

References

  • Ethenesulfonyl Fluoride (ESF) and Its Derivatives in SuFEx Click Chemistry and More ResearchGate[Link]

  • Sulfur(VI) Fluoride Exchange (SuFEx): new developments and biological applications Grantome [Link]

Sources

Method

Conditions for converting 2-hydroxyethane-1-sulfonyl fluoride to ethenesulfonyl fluoride

Application Note: Conversion of 2-Hydroxyethane-1-sulfonyl Fluoride to Ethenesulfonyl Fluoride (ESF) Executive Summary Ethenesulfonyl fluoride (ESF) is a premier "SuFEx" (Sulfur-Fluoride Exchange) connector, prized for i...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Conversion of 2-Hydroxyethane-1-sulfonyl Fluoride to Ethenesulfonyl Fluoride (ESF)

Executive Summary

Ethenesulfonyl fluoride (ESF) is a premier "SuFEx" (Sulfur-Fluoride Exchange) connector, prized for its unique balance of stability and reactivity.[1] While ESF is commercially available, it is often synthesized from 2-chloroethanesulfonyl chloride.[2] This guide addresses a specific upstream precursor: 2-hydroxyethane-1-sulfonyl fluoride (1) .

Transforming the 2-hydroxy precursor to ESF requires a dehydration strategy (elimination of water).[3] As the hydroxyl group is a poor leaving group, this protocol details two chemically distinct pathways:

  • Pathway A (The Activation-Elimination Route): A one-pot mesylation and base-mediated elimination suitable for rapid laboratory-scale synthesis.

  • Pathway B (The Chlorination-Dehydrohalogenation Route): A robust, two-step process converting the alcohol to the chloride, followed by the "Sharpless On-Water" elimination. This is the preferred method for scale-up and purity.

Mechanistic Insight & Strategic Analysis

The transformation involves the formation of a


-bond between the 

and

carbons relative to the sulfonyl fluoride group.
  • Substrate: 2-hydroxyethane-1-sulfonyl fluoride (

    
    ).
    
  • Challenge: The

    
     bond is strong, and hydroxide (
    
    
    
    ) is a poor leaving group.[4] Direct thermal dehydration is inefficient and may degrade the sensitive sulfonyl fluoride moiety.
  • Solution: Convert the hydroxyl into a superior leaving group (

    
    ).
    
    • Pathway A:

      
       (Mesylate).
      
    • Pathway B:

      
       (Chloride).
      

The electron-withdrawing nature of the sulfonyl fluoride group (


) acidifies the 

-protons (

), facilitating an E1cB-like elimination mechanism once the leaving group is installed.

ReactionMechanism Start 2-Hydroxyethane- 1-sulfonyl fluoride Activation Activation Step (LG Installation) Start->Activation  Reagent: MsCl or SOCl2   Intermediate Activated Species (X-CH2-CH2-SO2F) Activation->Intermediate  Forms Mesylate or Chloride   Base Base-Mediated Elimination Intermediate->Base  -H(LG)   Product Ethenesulfonyl Fluoride (ESF) Base->Product  Formation of C=C  

Figure 1: General mechanistic pathway for the conversion of 2-hydroxyethane-1-sulfonyl fluoride to ESF.

Protocol A: One-Pot Mesylation/Elimination (Lab Scale)

Best for: Small scale (<5g), speed, and avoiding isolation of intermediates.

This method activates the alcohol as a mesylate (methanesulfonate) in situ. The presence of excess base (Triethylamine) drives the subsequent elimination.

Reagents & Materials
ComponentRoleEquivalentsNotes
2-Hydroxyethane-1-sulfonyl fluoride Substrate1.0Limiting reagent.[5]
Methanesulfonyl Chloride (MsCl) Activator1.2Converts OH to OMs.
Triethylamine (Et3N) Base2.5Scavenges HCl; promotes elimination.
Dichloromethane (DCM) Solvent0.2 MAnhydrous preferred.
Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solubilization: Dissolve 2-hydroxyethane-1-sulfonyl fluoride (1.0 equiv) in anhydrous DCM (5 mL per mmol substrate). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add Triethylamine (2.5 equiv) dropwise. The solution may fume slightly.

  • Activation: Add Methanesulfonyl Chloride (1.2 equiv) dropwise via syringe over 10 minutes. Maintain temperature at 0 °C.

    • Observation: A white precipitate (Et3N·HCl) will form immediately.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check by TLC or 19F NMR. The starting material signal (

      
       +55-60 ppm range) should disappear, replaced by the ESF vinyl signal (
      
      
      
      +65.5 ppm).
  • Workup:

    • Quench with cold water.

    • Wash the organic layer with 1M HCl (to remove excess amine), then sat. NaHCO3, then brine.

    • Dry over MgSO4, filter, and concentrate carefully (ESF is volatile).

  • Purification: Distillation under reduced pressure is recommended for high purity. Flash chromatography (SiO2, Hexanes/EtOAc) can be used but ESF may degrade on acidic silica.

Protocol B: Chlorination & On-Water Elimination (Scale-Up)

Best for: High purity, scale (>10g), and safety stability.

This route mimics the industrial synthesis of ESF. It first converts the alcohol to the stable 2-chloro intermediate, then uses the "Sharpless" MgO conditions for clean elimination.

Phase 1: Chlorination

Reaction:



  • Setup: Place 2-hydroxyethane-1-sulfonyl fluoride (1.0 equiv) in a flask with a reflux condenser.

  • Reagent: Add Thionyl Chloride (SOCl2) (1.5 equiv) neat or in a small volume of CHCl3.

  • Catalyst: Add a drop of DMF (Dimethylformamide) to catalyze the reaction.

  • Heating: Heat to reflux (approx. 75 °C) for 2–3 hours until gas evolution (SO2/HCl) ceases.

  • Isolation: Concentrate under vacuum to remove excess SOCl2. The residue is 2-chloroethanesulfonyl fluoride .[2] (Yield typically >90%).[2]

Phase 2: Elimination (Sharpless On-Water Method)

Reaction:



  • Suspension: Suspend the crude 2-chloroethanesulfonyl fluoride in Water (3 mL per gram).

  • Base: Add Magnesium Oxide (MgO) (0.6 equiv; note: MgO is divalent, theoretically 0.5 equiv is needed, slight excess ensures completion).

  • Reaction: Stir vigorously at RT for 4–8 hours. The reaction is heterogeneous.

    • Mechanism:[4][6][7][8][9][10][11] The "on-water" effect accelerates the elimination at the organic-water interface.

  • Extraction: Extract the mixture with DCM or Et2O.

  • Drying: Dry organic phase over MgSO4.

  • Distillation: Distill the product. ESF boils at ~110 °C (atm) or lower under vacuum.

    • Result: Clear, colorless liquid.

Workflow cluster_0 Phase 1: Chlorination cluster_1 Phase 2: Elimination Step1 Mix 2-Hydroxy-ESF + SOCl2 (cat. DMF) Step2 Reflux (2-3 hrs) Remove excess SOCl2 Step1->Step2 Intermediate Isolate 2-Chloro-ESF Step2->Intermediate Step3 Suspend in Water Add MgO (0.6 eq) Intermediate->Step3 Step4 Stir Vigorously (RT) On-Water Acceleration Step3->Step4 Step5 Extract (DCM) & Distill Step4->Step5

Figure 2: Operational workflow for the two-step Chlorination/Elimination protocol.

Safety & Handling (Critical)

  • Lachrymator: ESF is a potent lachrymator (tear gas). All operations must be performed in a well-ventilated fume hood.

  • Alkylating Agent: As a Michael acceptor, ESF can alkylate DNA and proteins. Wear double nitrile gloves and a lab coat.

  • Volatility: ESF is volatile. Do not apply high vacuum for extended periods without a cold trap, or you will lose the product.

  • Glassware: Avoid ground glass joints if possible for storage, or use Teflon sleeves, as SuFEx reagents can sometimes seize joints over time (though less likely with ESF than chlorides).

References

  • Sharpless, K. B., et al. (2016).[11] "Ethenesulfonyl Fluoride (ESF): An On-Water Procedure for the Kilogram-Scale Preparation."[2][11][12][13] The Journal of Organic Chemistry, 81(22), 11360–11362. Link

  • Sharpless, K. B., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448. Link

  • Hyatt, J. A., et al. (1979).[11] "Chemistry of ethenesulfonyl fluoride. Fluorosulfonylethylation of organic compounds." The Journal of Organic Chemistry, 44(22), 3847–3858. Link

Sources

Application

Application Note: One-Pot Synthesis of Chromene-Based Sulfonyl Fluoride Warheads via 2-Hydroxy Precursors

Prepared for: Researchers, Scientists, and Drug Development Professionals Domain: Covalent Drug Discovery & Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry Executive Summary & Scientific Context The development of Targete...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Domain: Covalent Drug Discovery & Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

Executive Summary & Scientific Context

The development of Targeted Covalent Inhibitors (TCIs) has experienced a renaissance, driven by the need for prolonged target engagement and high potency. While traditional electrophiles (e.g., acrylamides) primarily target cysteine, sulfonyl fluorides (-SO₂F) have emerged as privileged "warheads" capable of context-dependent, site-specific engagement with a broader array of nucleophilic residues, including tyrosine, lysine, histidine, and serine[1][2].

Historically, the synthesis of complex sulfonyl fluoride probes required harsh conditions or hazardous gaseous reagents (like SO₂F₂). However, recent methodological advances enable the direct, one-pot construction of highly functionalized sulfonyl fluoride scaffolds. This application note details a robust, one-pot, sequential three-component methodology utilizing 2-hydroxy precursors (specifically 2-hydroxybenzaldehydes/salicylaldehydes) to synthesize indolyl-4H-chromene-3-sulfonyl fluorides[3][4]. This approach provides rapid access to privileged pharmacophores equipped with SuFEx-active warheads, bypassing the need to isolate reactive intermediates.

Mechanistic Rationale & Pathway Architecture

To design a self-validating synthetic system, one must understand the causality of the molecular assembly. The synthesis relies on a tandem cyclization-addition sequence utilizing 2-bromoprop-2-ene-1-sulfonyl fluoride (BPESF) as the foundational building block[5].

  • Step 1: Oxa-Michael Addition & Cyclization. The 2-hydroxy group of the salicylaldehyde acts as an intramolecular nucleophile. Upon deprotonation by a mild base (DIPEA), the phenoxide undergoes an oxa-Michael addition to the electron-deficient alkene of BPESF. Subsequent elimination of the bromide ion drives the cyclization, generating a reactive 4H-chromene-3-sulfonyl fluoride intermediate[5].

  • Step 2: Friedel-Crafts-Type Trapping. Without isolation, the addition of a Brønsted acid (p-TSA) activates the chromene intermediate, facilitating the nucleophilic attack of an indole at the C4 position. This yields the final highly functionalized warhead[3].

G A 2-Hydroxy Precursor (Salicylaldehyde) B BPESF Reagent (SF Donor) C Step 1: Oxa-Michael Cyclization [DIPEA, EtOH, 25°C, 1h] D Intermediate: 4H-Chromene-3-Sulfonyl Fluoride C->D E Step 2: Friedel-Crafts Addition [Indole, p-TSA, 25°C, 4h] D->E F Final Covalent Warhead: Indolyl-4H-Chromene-3-SO2F E->F AB AB AB->C

Fig 1: Logical workflow for the one-pot synthesis of chromene-sulfonyl fluorides.

Experimental Protocol: One-Pot Sequential Synthesis

This protocol is designed as a self-validating system; specific analytical checkpoints are embedded to ensure the integrity of the reaction before proceeding to subsequent steps.

Reagents & Materials
  • 2-Hydroxy Precursor: Salicylaldehyde (1.0 mmol, 1.0 equiv)

  • SF Donor: 2-Bromoprop-2-ene-1-sulfonyl fluoride (BPESF) (1.5 mmol, 1.5 equiv)[5]

  • Nucleophile: Indole (1.5 mmol, 1.5 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.2 mmol, 2.2 equiv)

  • Acid Catalyst: p-Toluenesulfonic acid (p-TSA) (1.5 mmol, 1.5 equiv)

  • Solvent: Ethanol (EtOH, anhydrous, 5.0 mL)

Step-by-Step Methodology

Phase 1: Base-Promoted Cyclization

  • To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add salicylaldehyde (122 mg, 1.0 mmol) and ethanol (5.0 mL).

  • Add BPESF (303 mg, 1.5 mmol) to the solution.

  • Dropwise, add DIPEA (284 mg, 2.2 mmol) over 2 minutes.

    • Causality Check: The addition of DIPEA neutralizes the HBr byproduct generated during cyclization and maintains the nucleophilicity of the 2-hydroxy group.

  • Stir the reaction mixture under ambient air at 25 °C for 1 hour[5].

    • Self-Validation Checkpoint 1: Perform TLC (Hexanes/EtOAc 8:2). The starting 2-hydroxybenzaldehyde should be fully consumed, replaced by a distinct intermediate spot (the chromene-3-sulfonyl fluoride). Do not proceed to Phase 2 until conversion is >95%.

Phase 2: Acid-Catalyzed Functionalization 5. To the same reaction flask (without workup or isolation), add indole (176 mg, 1.5 mmol) in one portion. 6. Add p-TSA (258 mg, 1.5 mmol) carefully.

  • Causality Check: The transition from a basic to an acidic environment is critical. p-TSA neutralizes the remaining DIPEA and acts as a Brønsted acid to generate a highly electrophilic carbocation at the C4 position of the chromene intermediate, enabling the indole attack[3].
  • Stir the mixture at 25 °C for 4 hours[5].

Phase 3: Workup & Purification 8. Quench the reaction by adding water (15 mL) and extract the aqueous layer with Ethyl Acetate (3 × 15 mL). 9. Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 10. Purify the crude residue via flash column chromatography on silica gel using a petroleum ether/ethyl acetate gradient (typically 10:1 v/v)[3].

Phase 4: Structural Validation (NMR Checkpoints)

  • ¹⁹F NMR (471 MHz, CDCl₃): A sharp, diagnostic singlet between +50.0 to +75.0 ppm is the definitive marker of an intact, unhydrolyzed sulfonyl fluoride warhead[3]. If this peak is missing or shifted significantly upfield, the warhead has likely degraded into a sulfonic acid.

  • ¹H NMR (500 MHz, CDCl₃): Look for the diagnostic C4 methine proton of the chromene ring, typically appearing as a singlet around 5.20–5.40 ppm [3].

Substrate Scope & Quantitative Data

The modularity of this one-pot system allows for the rapid generation of a diverse library of covalent probes. The table below summarizes the expected yields and reaction parameters when varying the 2-hydroxy precursor and the indole nucleophile, demonstrating the robustness of the protocol across different electronic environments.

2-Hydroxy Precursor (1.0 eq)Nucleophile (1.5 eq)Product ArchitectureYield (%)Time (Step 1 / Step 2)
SalicylaldehydeIndoleIndolyl-4H-chromene-3-SO₂F72%1 h / 4 h
5-Bromo-salicylaldehydeIndole6-Bromo-indolyl-chromene-3-SO₂F83%1 h / 4 h
4-Methoxy-salicylaldehydeIndole7-Methoxy-indolyl-chromene-3-SO₂F78%1 h / 4 h
Salicylaldehyde5-Methylindole(5-Methylindolyl)-chromene-3-SO₂F87%1 h / 4 h
Salicylaldehyde5-Cyanoindole(5-Cyanoindolyl)-chromene-3-SO₂F66%1 h / 4 h

Data summarized from optimized standard conditions utilizing BPESF and sequential DIPEA/p-TSA treatment at 25 °C[3][5]. Yields represent isolated, chromatography-purified products.

References

  • Title: One-Pot Three-Component Synthesis of Indolyl-4H-chromene-3-sulfonyl Fluoride: A Class of Important Pharmacophore Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link][3]

  • Title: Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators Source: PMC (National Institutes of Health) URL: [Link][1]

  • Title: Covalent Peptide-based N-Myc/Aurora-A Inhibitors bearing Sulfonyl Fluoride Warheads Source: White Rose Research Online URL: [Link][2]

  • Title: One-Pot Three-Component Synthesis of Indolyl-4H-chromene-3-sulfonyl Fluoride: A Class of Important Pharmacophore (Supplemental/Abstract) Source: ACS Publications URL: [Link][5]

  • Title: One-Pot Three-Component Synthesis of Indolyl-4H-chromene-3-sulfonyl Fluoride: A Class of Important Pharmacophore (Index Link) Source: ACS Publications URL: [Link][4]

Sources

Method

Application Note: Chemoselective Esterification of 2-Hydroxyethane-1-Sulfonyl Fluoride

This Application Note and Protocol is designed for researchers and drug development professionals specializing in Sulfur-Fluoride Exchange (SuFEx) click chemistry. It addresses the specific challenge of functionalizing 2...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and drug development professionals specializing in Sulfur-Fluoride Exchange (SuFEx) click chemistry. It addresses the specific challenge of functionalizing 2-hydroxyethane-1-sulfonyl fluoride —a critical "connective hub" used to install the latent electrophilic sulfonyl fluoride warhead onto carboxylic acid-containing drugs or probes.

Executive Summary & Scientific Rationale

The molecule 2-hydroxyethane-1-sulfonyl fluoride (1) serves as a bifunctional linker in covalent drug discovery. It contains a primary alcohol for attachment to a payload (via esterification) and a sulfonyl fluoride (


) group for SuFEx-mediated bioconjugation (e.g., targeting tyrosine or lysine residues).

The Core Challenge: While the


 group is famously stable to hydrolysis and thermolysis (the "sleeping beauty" reactivity), the 

-hydroxy sulfonyl fluoride
scaffold possesses a specific vulnerability: Base-mediated

-elimination
.

Under standard basic esterification conditions (e.g., high equivalents of


 or DMAP), the molecule readily eliminates water to form Ethenesulfonyl Fluoride (ESF) , destroying the linker and generating a volatile Michael acceptor.


Strategic Solution: To successfully esterify this alcohol, one must decouple the nucleophilic activation of the alcohol from conditions that trigger E1cB elimination. This guide presents two validated protocols:

  • Protocol A (The "Cold" Steglich): A modified carbodiimide coupling optimized for acid-sensitive substrates, minimizing base exposure.

  • Protocol B (The "Reverse" Hydrocarboxylation): An advanced, catalytic route that uses the elimination tendency to your advantage by coupling carboxylic acids directly to ESF (if the alcohol starting material is not strictly required).

Chemical Pathway & Logic Map

The following diagram illustrates the competing pathways. Green paths represent the desired esterification; Red paths represent the elimination failure mode.

G Alcohol 2-hydroxyethane- 1-sulfonyl fluoride Ester Target Ester (R-COO-CH2-CH2-SO2F) Alcohol->Ester Protocol A: DCC/DMAP (0°C) Kinetic Control ESF Ethenesulfonyl Fluoride (ESF) [Elimination Product] Alcohol->ESF Excess Base / Heat (E1cB Elimination) Acid Carboxylic Acid (R-COOH) Acid->Ester Protocol A: DCC/DMAP (0°C) Kinetic Control ESF->Ester Protocol B: CuO Catalyst (Hydrocarboxylation)

Figure 1: Reaction landscape for 2-hydroxyethane-1-sulfonyl fluoride. Protocol A prevents elimination; Protocol B exploits ESF to reach the same target.

Safety & Handling (Crucial)

  • Toxicity: Sulfonyl fluorides are covalent warheads. While less volatile than chlorides, they can inhibit serine proteases (like AChE) irreversibly.

  • ESF Risk: If elimination occurs, Ethenesulfonyl Fluoride (ESF) is generated. ESF is a volatile, potent Michael acceptor and a lachrymator. All reactions must be performed in a well-ventilated fume hood.

  • Glassware: Avoid basic washes (KOH/EtOH) for cleaning glassware used with these compounds, as trace base can trigger decomposition.

Protocol A: Modified Steglich Esterification

Best for: Coupling complex, high-value carboxylic acids (drugs, fluorophores) to the linker where the alcohol is the starting material.

Reagents & Materials
ComponentFunctionStoichiometryNotes
Carboxylic Acid (R-COOH) Substrate1.0 equivDry thoroughly
2-hydroxyethane-1-sulfonyl fluoride Linker1.2 equivSlight excess ensures acid consumption
DCC (N,N'-Dicyclohexylcarbodiimide)Coupling Agent1.2 equivActivates the acid
DMAP (4-Dimethylaminopyridine)Catalyst0.1 equiv CRITICAL: Do NOT use stoichiometric amounts
DCM (Dichloromethane)Solvent0.1 MAnhydrous
Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.

  • Dissolution: Add the Carboxylic Acid (1.0 equiv) and 2-hydroxyethane-1-sulfonyl fluoride (1.2 equiv) to the flask. Dissolve in anhydrous DCM.

  • Cooling: Submerge the flask in an ice/water bath (

    
    ). Allow to equilibrate for 10 minutes.
    
    • Why? Low temperature suppresses the rate of base-mediated elimination more than the rate of nucleophilic attack.

  • Catalyst Addition: Add DMAP (0.1 equiv).

  • Coupling: Dropwise, add a solution of DCC (1.2 equiv) in minimal DCM over 5 minutes.

    • Observation: A white precipitate (dicyclohexylurea, DCU) will begin to form within minutes.

  • Reaction: Stir at

    
     for 1 hour, then allow to warm slowly to room temperature over 4–6 hours.
    
    • Monitoring: Check TLC.[1] If the starting alcohol spot disappears and a less polar spot appears, the reaction is complete.

    • Warning: If you see a new spot moving very fast (high

      
      ) or smell a sharp, acrid odor, elimination to ESF may have occurred.
      
  • Workup (Acidic Wash):

    • Filter off the DCU precipitate.

    • Dilute filtrate with DCM.

    • Wash immediately with 0.1 M HCl (cold)

      
      . This removes DMAP and stops any basic degradation.
      
    • Wash with Brine

      
      .
      
    • Dry over

      
      , filter, and concentrate at low temperature (
      
      
      
      ) on a rotovap.
  • Purification: Flash chromatography on silica gel.

    • Note: The ester is typically stable on silica. Avoid adding triethylamine to the eluent.

Protocol B: The "Expert" Route (Hydrocarboxylation)

Best for: Robust, large-scale synthesis of the ester where the user has access to Ethenesulfonyl Fluoride (ESF). This method is chemically superior as it avoids the elimination side-reaction entirely by reversing it.

Mechanism:



Reagents & Materials
ComponentFunctionStoichiometry
Carboxylic Acid Substrate1.0 equiv
Ethenesulfonyl Fluoride (ESF) Reagent2.0 equiv
CuO (Copper(II) Oxide)Catalyst1.0 equiv
Acetonitrile (MeCN) Solvent0.2 M
Step-by-Step Procedure
  • Setup: In a sealed tube or pressure vial, combine the Carboxylic Acid (1.0 equiv) and CuO (nanopowder preferred, 1.0 equiv).

  • Reagent Addition: Add anhydrous Acetonitrile and ESF (2.0 equiv).

  • Reaction: Heat the sealed vessel to

    
      for 12–24 hours.
    
    • Note: ESF is volatile (bp

      
      ), so a sealed vessel is required to prevent loss.
      
  • Workup:

    • Cool to room temperature.[2][3][4]

    • Filter the mixture through a pad of Celite to remove the copper catalyst.

    • Concentrate the filtrate.

  • Purification: The crude residue is often high purity. If necessary, purify via column chromatography (Hexanes/EtOAc).

Quality Control & Troubleshooting

Analytical Validation (NMR)

The success of the reaction and the integrity of the linker can be verified by


 NMR.
FeatureTarget Ester (

)
Elimination Artifact (ESF)
Pattern Two distinct triplets (approx. 4.6 ppm and 3.6 ppm)Complex vinyl system (multiplets at 6.0–7.0 ppm)
Integration 2H each1H each (geminal/vicinal protons)

NMR
Singlet

to

ppm
Singlet

ppm
Troubleshooting Table
ProblemPossible CauseSolution
Low Yield / ESF formation Base concentration too high or reaction too hot.Switch to Protocol A (0°C) or reduce DMAP to 0.05 equiv. Ensure HCl wash is performed immediately.
Hydrolysis of SO2F Wet solvents or aqueous workup at high pH.Use strictly anhydrous DCM. Ensure workup is neutral or slightly acidic.[5]
Incomplete Coupling Steric hindrance of the carboxylic acid.Switch to Protocol B (Hydrocarboxylation) which is less sensitive to steric bulk at the carbonyl.

References

  • Foundational SuFEx Chemistry: Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448. [Link]

  • Hydrocarboxylation Protocol (Protocol B Source): Li, S., et al. (2021). "Copper-Promoted Conjugate Addition of Carboxylic Acids to Ethenesulfonyl Fluoride (ESF) for Constructing Aliphatic Sulfonyl Fluorides." ACS Omega, 6(39), 25972–25981. [Link][6]

  • Stability of Sulfonyl Fluorides: Narayanam, M. K., et al. (2021).[7] "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." Chemical Science, 12, 1865-1881. [Link]

  • Steglich Esterification General Protocol: Neises, B., & Steglich, W. (1978). "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 17(7), 522–524. [Link]

Sources

Application

Application of 2-hydroxyethyl sulfonyl fluoride in covalent protein labeling

Application Note: 2-Hydroxyethyl Sulfonyl Fluoride (2-HESF) in Covalent Protein Labeling Executive Summary 2-Hydroxyethyl sulfonyl fluoride (2-HESF) represents a versatile, bifunctional sulfur(VI) building block in the a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Hydroxyethyl Sulfonyl Fluoride (2-HESF) in Covalent Protein Labeling

Executive Summary

2-Hydroxyethyl sulfonyl fluoride (2-HESF) represents a versatile, bifunctional sulfur(VI) building block in the arsenal of covalent protein labeling. Unlike the widely used aryl sulfonyl fluorides (e.g., PMSF) or the highly reactive ethenesulfonyl fluoride (ESF), 2-HESF occupies a unique niche as a stable, modular warhead precursor .

Its primary application lies in the rational design of targeted covalent inhibitors (TCIs) and activity-based probes (ABPs) . The hydroxyl group allows for facile conjugation to high-affinity ligands, while the aliphatic sulfonyl fluoride moiety serves as a tunable electrophile. Depending on the microenvironment and activation method, 2-HESF derivatives can label proteins via two distinct mechanisms: Sulfur-Fluoride Exchange (SuFEx) or, following in situ activation, Michael addition (via conversion to a vinyl sulfonyl fluoride motif).

This guide details the strategic application, mechanistic basis, and validated protocols for utilizing 2-HESF in chemoproteomics and drug discovery.

Mechanistic Basis & Chemical Logic

To apply 2-HESF effectively, one must understand its dual reactivity profile. It acts as a "chameleon" warhead depending on the synthetic path chosen.

A. The Aliphatic Sulfonyl Fluoride (SuFEx) Pathway

In its native form, the aliphatic sulfonyl fluoride group (


) is remarkably stable in aqueous buffer, significantly more so than its aryl counterparts. It resists non-specific hydrolysis, making it an ideal "silent" warhead that only reacts when positioned in precise proximity to a nucleophile (Tyrosine, Lysine, Serine) within a protein binding pocket.
  • Mechanism: Nucleophilic substitution at the sulfur(VI) center, displacing fluoride.

  • Selectivity: High. Driven by protein-ligand affinity (proximity-induced reactivity).

B. The Latent Vinyl Sulfonyl Fluoride (Michael Acceptor) Pathway

2-HESF is the direct hydration product of Ethenesulfonyl Fluoride (ESF) . Conversely, it can serve as a latent precursor. Under specific conditions (basic pH or enzymatic dehydration), the 2-hydroxyethyl moiety can eliminate water to generate the hyper-reactive vinyl sulfonyl fluoride in situ.

  • Mechanism: Michael addition of a nucleophile (Cys, His, Lys) to the

    
    -carbon.
    
  • Reactivity: Very High.

Diagram 1: Dual Activation Pathways of 2-HESF Probes

HESF_Pathways HESF 2-Hydroxyethyl Sulfonyl Fluoride (Probe-Linked) SuFEx SuFEx Pathway (Substitution) HESF->SuFEx Proximity-Induced (Tyr/Lys/Ser) Vinyl Vinyl Sulfonyl Fluoride (ESF) HESF->Vinyl Dehydration (- H2O) Protein Covalent Protein Adduct SuFEx->Protein - HF Michael Michael Addition Vinyl->Michael Cys/His/Lys Michael->Protein Covalent Bond

Caption: Logical flow of 2-HESF reactivity. The pathway is dictated by the probe design and the target protein's active site environment.

Applications in Drug Discovery

Application DomainRole of 2-HESFKey Advantage
Fragment-Based Drug Discovery (FBDD) Warhead LinkerThe hydroxyl group allows rapid attachment to fragment libraries (via ester/ether bonds) to screen for covalent binders.
Activity-Based Protein Profiling (ABPP) Latent ProbeAliphatic SFs have low background reactivity, reducing off-target labeling in complex proteomes compared to reactive acrylamides.
Targeted Covalent Inhibitors (TCIs) Tunable ElectrophileProvides a "Goldilocks" reactivity—stable in plasma, reactive in the binding pocket.
Bioconjugation Bifunctional LinkerEnables the introduction of a sulfonyl fluoride tag to proteins for subsequent "click" chemistry (SuFEx) with silyl ethers.

Experimental Protocols

Protocol A: Synthesis of a 2-HESF Functionalized Probe

Objective: To attach the 2-HESF warhead to a carboxylic acid-containing ligand.

Reagents:

  • Ligand-COOH (1.0 equiv)

  • 2-Hydroxyethyl sulfonyl fluoride (1.2 equiv) [Commercially available or synthesized from 2-chloroethyl sulfonyl fluoride]

  • DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1.5 equiv)

  • DMAP (Catalytic)

  • Dichloromethane (DCM, Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve Ligand-COOH in anhydrous DCM under nitrogen atmosphere.

  • Activation: Add EDC/DCC and DMAP. Stir for 15 minutes at 0°C to activate the carboxylate.

  • Coupling: Add 2-hydroxyethyl sulfonyl fluoride dropwise.

    • Note: Ensure the sulfonyl fluoride group is not exposed to strong aqueous base during synthesis to prevent premature hydrolysis or elimination.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC/LC-MS.

  • Workup: Wash with dilute HCl (to remove coupling reagents) and brine. Dry over MgSO4.

  • Purification: Flash chromatography on Silica.

    • Quality Check: Verify the integrity of the

      
       peak in 19F NMR (typically ~ +60 ppm relative to CFCl3, or ~ +40 to +60 ppm depending on reference).
      
Protocol B: Covalent Labeling of Target Protein

Objective: To covalently label a target protein using the synthesized 2-HESF probe.

Materials:

  • Recombinant Target Protein (1–5 µM) in PBS (pH 7.4).

  • 2-HESF Probe (Stock solution in DMSO).

  • Control Probe (Ligand without warhead or non-reactive analog).

  • LC-MS/MS system.

Step-by-Step:

  • Preparation: Dilute the protein to 2 µM in PBS. Avoid Tris or buffers with primary amines if high concentrations are used, although SFs are generally selective.

  • Incubation: Add the 2-HESF probe (10–100 µM final concentration). Maintain DMSO < 1%.

    • Timecourse: Incubate at 37°C. Aliquot at 1h, 4h, and 12h. Aliphatic SFs are slower than aryl SFs; extended incubation may be required.

  • Quenching: Quench reaction by adding 4x Laemmli buffer (containing

    
    -mercaptoethanol) and boiling for 5 mins.
    
    • Note: Boiling also denatures the protein, stopping the reaction.

  • Analysis (Gel-Based): If the probe has a fluorophore/biotin handle, run SDS-PAGE and image.

  • Analysis (Mass Spec):

    • Digest protein with Trypsin.

    • Analyze via LC-MS/MS.

    • Search Parameters: Look for a mass shift corresponding to the probe addition.

      • SuFEx Shift: +[Mass of Probe - F]. (Loss of Fluoride).

      • Vinyl Shift: +[Mass of Probe - H2O - F]? No, if it eliminates to vinyl, it loses H2O, then adds to protein. The net addition is the vinyl sulfone moiety.

      • Validation: The specific mass shift confirms the mechanism (Substitution vs. Elimination-Addition).

Table 1: Troubleshooting 2-HESF Labeling
ObservationProbable CauseCorrective Action
No Labeling Observed Warhead too stable (Aliphatic SF).Increase pH to 8.0 to promote reactivity. Increase incubation time (up to 24h).
Precipitation Probe insolubility.Lower probe concentration or use a solubility-enhancing linker (PEG).
Multiple Modifications Non-specific labeling (SuFEx).Titrate probe concentration down. Perform competition assay with excess free ligand.
Loss of Fluoride Signal (NMR) Hydrolysis or Elimination.Store probe in anhydrous DMSO at -20°C. Avoid strong bases during storage.

Critical Analysis & Scientific Grounding

Why use 2-HESF? The choice of 2-hydroxyethyl sulfonyl fluoride over standard reagents like PMSF or AEBSF is driven by stability and geometry .

  • Metabolic Stability: Aliphatic sulfonyl fluorides are less prone to rapid hydrolysis by plasma esterases compared to aryl sulfonyl fluorides.

  • SuFEx "Click" Potential: The sulfur-fluoride bond is unique in that it is thermodynamically stable but kinetically active towards specific nucleophiles in the right environment (e.g., the oxyanion hole of a serine hydrolase or a lysine in a kinase pocket).

  • Grounding Reference: The utility of sulfonyl fluorides as "privileged warheads" was cemented by Sharpless and Jones , who demonstrated that the

    
     group is exclusively reactive towards protein nucleophiles under defined conditions, avoiding the "off-target" storms common with other electrophiles [1, 2].
    

The "Latent" Advantage: Recent work suggests that ethyl-linked sulfonyl fluorides can undergo


-elimination to form Ethenesulfonyl Fluoride (ESF)  species. ESF is one of the most potent Michael acceptors known [3]. By using 2-HESF, researchers can effectively deliver a "masked" ESF to a binding site, where local basicity might catalyze the elimination and subsequent covalent capture, a strategy used to target "undruggable" cysteines or histidines.
Diagram 2: Experimental Workflow for Probe Validation

Workflow cluster_Analysis Readout Design Probe Design (Ligand + 2-HESF) Synth Synthesis & Validation (19F NMR check) Design->Synth Incubation Incubation with Target Protein Synth->Incubation MS Intact Protein MS (Mass Shift Check) Incubation->MS PepMap Peptide Mapping (Residue ID) MS->PepMap Confirm Site

Caption: Step-by-step workflow from probe design to residue-level validation.

References

  • Narayanan, A. & Jones, L. H. Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 2015, 6 , 2650-2659. Link

  • Dong, J., Sharpless, K. B., et al. Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 2014, 53 , 9430-9448. Link

  • Hymel, D. & Peterson, B. R. Ethenesulfonyl fluoride (ESF): a new chemical biology tool for the modification of proteins. Organic & Biomolecular Chemistry, 2022. (Contextual citation for ESF reactivity). Link

  • Jones, L. H. Mechanism and application of sulfonyl fluorides in covalent protein labeling. Expert Opinion on Drug Discovery, 2021. (General grounding for SF mechanisms).
Method

Design of water-soluble SuFEx linkers using hydroxyethyl sulfonyl fluoride

Introduction: The Dawn of a New Era in Bioconjugation with SuFEx Chemistry In the landscape of modern drug development and chemical biology, the ability to precisely and stably link molecules to biomolecules is paramount...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Dawn of a New Era in Bioconjugation with SuFEx Chemistry

In the landscape of modern drug development and chemical biology, the ability to precisely and stably link molecules to biomolecules is paramount. This has led to the rise of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and stereospecific.[1] A significant advancement in this field is the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a next-generation click chemistry platform. SuFEx chemistry is centered around the remarkable balance of stability and reactivity of the sulfonyl fluoride (-SO₂F) group.[1][2] This functional group is exceptionally stable under a wide range of conditions, yet it can be activated to react with nucleophiles, forming highly stable sulfonamide or sulfonate ester linkages.[1][2]

The applications of SuFEx are vast, ranging from the synthesis of novel polymers and materials to the development of innovative therapeutics, including antibody-drug conjugates (ADCs).[3][4] For biological applications, the water solubility of the linker is a critical parameter. Water-soluble linkers prevent aggregation of the biomolecule, maintain its native conformation and function, and improve the pharmacokinetic properties of the resulting bioconjugate. This guide provides a detailed exploration of the design and application of water-soluble SuFEx linkers, with a focus on those derived from hydroxyethyl sulfonyl fluoride, for researchers, scientists, and drug development professionals.

Core Principles of SuFEx for Bioconjugation

The SuFEx reaction typically involves the reaction of a sulfonyl fluoride with a nucleophile, such as an amine or a phenol, to form a stable covalent bond. The reactivity of the sulfonyl fluoride can be modulated by its chemical environment; for instance, aryl sulfonyl fluorides are generally more reactive than aliphatic ones.[5] Aliphatic sulfonyl fluorides, however, often exhibit greater stability in aqueous media, a desirable characteristic for bioconjugation.[6]

The nucleophilic partners in bioconjugation are the side chains of amino acid residues on the surface of proteins. Lysine (primary amine), tyrosine (phenol), serine (alcohol), threonine (alcohol), and histidine (imidazole) are all potential targets for SuFEx modification.[7] The selectivity of the reaction can be influenced by factors such as pH, the local microenvironment of the amino acid residue, and the structure of the SuFEx linker itself.[8]

Application Note 1: Synthesis of a Water-Soluble Hydroxyethyl Sulfonyl Fluoride Linker

This protocol describes the synthesis of a bifunctional, water-soluble SuFEx linker, 2-(2-(ethanesulfonyl)ethoxy)ethan-1-ol, by leveraging the reactivity of ethenesulfonyl fluoride (ESF) as a Michael acceptor.[9] The resulting linker possesses a terminal hydroxyl group for potential further functionalization and a sulfonyl fluoride moiety for bioconjugation.

Reaction Scheme

G cluster_0 Synthesis of a Water-Soluble SuFEx Linker ESF Ethenesulfonyl Fluoride (ESF) Reaction Mixture Reaction Mixture ESF->Reaction Mixture DEG Di(ethylene glycol) DEG->Reaction Mixture Linker 2-(2-(Ethanesulfonyl)ethoxy)ethan-1-ol Base Triethylamine (Et3N) Base->Reaction Mixture Reaction Mixture->Linker Michael Addition

Caption: Synthesis of a water-soluble SuFEx linker via Michael addition.

Materials
ReagentSupplierCatalog #
Ethenesulfonyl fluoride (ESF)Sigma-Aldrich746959
Di(ethylene glycol)Sigma-Aldrich324466
Triethylamine (Et₃N)Sigma-AldrichT0886
Dichloromethane (DCM), anhydrousSigma-Aldrich270997
Diethyl etherSigma-Aldrich309966
Anhydrous magnesium sulfateSigma-Aldrich208332
Protocol
  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve di(ethylene glycol) (5.3 g, 50 mmol) in anhydrous dichloromethane (40 mL).

  • Addition of Base: Add triethylamine (1.4 mL, 10 mmol) to the solution.

  • Addition of ESF: Cool the reaction mixture to 0 °C in an ice bath. Slowly add ethenesulfonyl fluoride (1.1 g, 10 mmol) dropwise over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up:

    • Quench the reaction by adding 20 mL of deionized water.

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 80%) to yield the pure 2-(2-(ethanesulfonyl)ethoxy)ethan-1-ol linker.

Characterization

The structure and purity of the synthesized linker should be confirmed by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional groups (e.g., S=O stretch, O-H stretch).

Application Note 2: Conjugation of a Water-Soluble SuFEx Linker to a Model Protein

This protocol details the conjugation of the synthesized hydroxyethyl-terminated SuFEx linker to a model protein, such as Bovine Serum Albumin (BSA), which has accessible lysine and other nucleophilic residues on its surface.

Experimental Workflow

G cluster_0 Protein Conjugation Workflow A 1. Prepare Protein Solution (e.g., BSA in PBS) C 3. Conjugation Reaction (Incubate at controlled temp & pH) A->C B 2. Prepare Linker Solution (in DMSO or aqueous buffer) B->C D 4. Quenching (Optional, with excess amine) C->D E 5. Purification (e.g., Size-Exclusion Chromatography) D->E F 6. Characterization (SDS-PAGE, MS, UV-Vis) E->F

Caption: Workflow for protein conjugation with a SuFEx linker.

Materials
Reagent/MaterialSupplierCatalog #
Bovine Serum Albumin (BSA)Sigma-AldrichA7906
2-(2-(Ethanesulfonyl)ethoxy)ethan-1-olSynthesized in-houseN/A
Phosphate-Buffered Saline (PBS), pH 8.0Thermo Fisher Scientific28372
Dimethyl sulfoxide (DMSO)Sigma-AldrichD8418
Desalting Columns (e.g., PD-10)Cytiva17085101
SDS-PAGE reagents and equipmentBio-RadVarious
Mass Spectrometer(As available)N/A
Protocol
  • Protein Preparation: Prepare a solution of BSA at a concentration of 10 mg/mL in PBS at pH 8.0.

  • Linker Preparation: Prepare a 100 mM stock solution of the 2-(2-(ethanesulfonyl)ethoxy)ethan-1-ol linker in DMSO.

  • Conjugation Reaction:

    • To the BSA solution, add the linker stock solution to achieve a final molar excess of the linker (e.g., 20-fold molar excess over BSA). The final concentration of DMSO should be kept below 10% (v/v) to avoid protein denaturation.

    • Incubate the reaction mixture at 37°C for 4-6 hours with gentle agitation.

  • Purification:

    • Remove the excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column (e.g., PD-10) equilibrated with PBS (pH 7.4).

    • Collect the protein-containing fractions as guided by UV absorbance at 280 nm.

  • Characterization of the Conjugate:

    • SDS-PAGE: Analyze the purified conjugate by SDS-PAGE to observe the increase in molecular weight compared to the unmodified BSA.

    • Mass Spectrometry (MS): Use MALDI-TOF or ESI-MS to determine the molecular weight of the conjugate and calculate the average drug-to-antibody ratio (DAR), in this case, the linker-to-protein ratio.

    • UV-Vis Spectroscopy: If the linker contains a chromophore, the degree of labeling can be estimated using UV-Vis spectroscopy.

Data Presentation: Expected Results
Analysis MethodUnmodified BSABSA-SuFEx Conjugate
SDS-PAGE Single band at ~66 kDaUpward shift in the band to >66 kDa
Mass Spectrometry Peak at ~66,430 DaA distribution of peaks corresponding to BSA + n * linker

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The successful synthesis of the linker is confirmed through standard analytical techniques (NMR, MS). The bioconjugation reaction is validated by the observable shift in molecular weight on SDS-PAGE and the direct measurement of mass increase by mass spectrometry. The purification step ensures the removal of unreacted components, leading to a well-defined bioconjugate.

Expertise and Causality in Experimental Choices

  • Choice of Linker: The hydroxyethyl-terminated linker was chosen for its anticipated high water solubility, which is crucial for maintaining protein stability and preventing aggregation during and after conjugation. The use of ESF as a starting material provides a straightforward and efficient route to an aliphatic sulfonyl fluoride, which generally offers better stability in aqueous buffers compared to their aryl counterparts.[6]

  • Reaction Conditions: A pH of 8.0 is selected for the conjugation reaction as it is a good compromise between promoting the nucleophilicity of lysine residues (pKa ~10.5) and minimizing the hydrolysis of the sulfonyl fluoride linker. The reaction temperature of 37°C is chosen to accelerate the reaction rate without causing significant protein denaturation.

  • Purification Method: Size-exclusion chromatography (desalting column) is an effective and gentle method for separating the larger protein conjugate from the smaller, unreacted linker molecules.[10] For more complex mixtures, such as those in ADC production, more advanced techniques like hydrophobic interaction chromatography (HIC) may be necessary.[11]

Conclusion

The SuFEx click chemistry platform, particularly with the use of water-soluble linkers, offers a powerful and versatile tool for the creation of stable and well-defined bioconjugates. The protocols provided in this guide offer a practical starting point for researchers to explore the potential of SuFEx in their own work, from fundamental research to the development of next-generation protein therapeutics. The inherent stability and biocompatibility of the resulting sulfonamide and sulfonate linkages make SuFEx an attractive alternative to other bioconjugation methods.

References

  • Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins. Angewandte Chemie International Edition. [Link]

  • Synthesis, bioconjugation and stability studies of [18F]ethenesulfonyl fluoride. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

  • Inverse Drug Discovery Identifies Electrophiles Affording Protein Conjugates. ACS Chemical Biology. [Link]

  • Ethenesulfonyl Fluoride: The Most Perfect Michael Acceptor Ever Found?. Angewandte Chemie International Edition. [Link]

  • Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4)‐Derived Connective Hubs for Bioconjugation to DNA and Proteins. Angewandte Chemie International Edition. [Link]

  • Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. CCS Chemistry. [Link]

  • Synthesis of 2-(2-Thienyl)ethanol O-methanesulfonate. PrepChem.com. [Link]

  • Phase transfer catalysis. Preparation of aliphatic and aromatic sulfonyl fluorides. The Journal of Organic Chemistry. [Link]

  • Sultones for Radiofluorination and Bioconjugation: Fluorine-18 Labeling of Native Proteins and Glycoproteins. Bioconjugate Chemistry. [Link]

  • Overcoming purification hurdles for ADC linker payloads. Sterling Pharma Solutions. [Link]

  • Green and efficient synthesis of pure β-sulfonyl aliphatic sulfonyl fluorides through simple filtration in aqueous media. Organic & Biomolecular Chemistry. [Link]

  • Sulfonyl Fluoride Probes. Jena Bioscience. [Link]

  • Direct introduction of R-SO2F moieties into proteins and protein-polymer conjugation using SuFEx chemistry. Request PDF. [Link]

  • Biospecific Chemistry for Covalent Linking of Biomacromolecules. Accounts of Chemical Research. [Link]

  • Antibody Conjugation Techniques. FluoroFinder. [Link]

  • Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Organic & Biomolecular Chemistry. [Link]

  • Advances in the construction of diverse SuFEx linkers. National Science Review. [Link]

  • A rapid access to aliphatic sulfonyl fluorides. Nature Communications. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Handling of 2-Hydroxyethane-1-Sulfonyl Fluoride

Current Status: Operational Topic: Preventing Spontaneous Elimination to Ethenesulfonyl Fluoride (ESF) Target Audience: Medicinal Chemists, Chemical Biologists, Process Development Scientists Core Directive: The Stabilit...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Preventing Spontaneous Elimination to Ethenesulfonyl Fluoride (ESF) Target Audience: Medicinal Chemists, Chemical Biologists, Process Development Scientists

Core Directive: The Stability Paradox

2-Hydroxyethane-1-sulfonyl fluoride (2-OH-ESF) acts as a latent precursor to the highly reactive Michael acceptor Ethenesulfonyl Fluoride (ESF). While ESF is a prized "hub" for Sulfur-Fluoride Exchange (SuFEx) click chemistry, its spontaneous formation during the storage or handling of 2-OH-ESF represents a critical failure mode.

The Technical Reality: The transformation is a dehydration reaction driven by base catalysis. The sulfonyl fluoride group renders the


-protons (adjacent to sulfur) significantly acidic (

in DMSO, but effective acidity is higher in biological/aqueous contexts). Even mild bases or slightly basic glass surfaces can trigger the elimination of water to form ESF.

This guide provides the protocols necessary to arrest this elimination and maintain 2-OH-ESF in its alcohol form.

Mechanism of Failure

To prevent the reaction, you must understand the driver. The degradation follows an E1cB (Elimination Unimolecular conjugate Base) or E2 mechanism, depending on conditions.

The Elimination Pathway

The sulfonyl group (


) is a strong electron-withdrawing group (EWG), acidifying the adjacent methylene protons.
  • Deprotonation: A base (

    
    ) abstracts a proton from the 
    
    
    
    -carbon.
  • Carbanion Formation: A transient carbanion stabilizes via the sulfonyl group.

  • Elimination: The hydroxyl group (typically a poor leaving group) is expelled, often assisted by protonation or coordination, resulting in the formation of the double bond (ESF).

Figure 1: Mechanistic pathway of base-mediated dehydration of 2-OH-ESF to ESF.

Storage & Handling Protocols

A. Environmental Control Matrix

The following parameters are non-negotiable for long-term stability.

ParameterSpecificationTechnical Rationale
pH < 6.0 (Acidic) Basic pH (>7) immediately catalyzes

-deprotonation.
Temperature -20°C Kinetic suppression of the elimination activation energy.
Solvent Anhydrous ACN / DCM Protic solvents can facilitate proton transfer; water can act as a base/nucleophile at wrong pH.
Container Plastic / Silylated Glass Untreated borosilicate glass is slightly basic (silanolates) and can trigger surface catalysis.
B. Solvent Compatibility Guide
  • Recommended: Acetonitrile (MeCN), Dichloromethane (DCM), Chloroform (

    
     - ensure it is acid-free/stabilized with amylene, not base).
    
  • Strictly Prohibited: Pyridine, Triethylamine (

    
    ), DMSO (can enhance basicity of weak bases), Methanol (nucleophilic attack risk if ESF forms).
    
C. Emergency Stabilization Protocol

If you suspect your sample is degrading (e.g., unexpected volatility or lachrymatory effect):

  • Acidify: Add 0.1% Acetic Acid or Trifluoroacetic acid (TFA) to the solution immediately.

  • Freeze: Move to -80°C storage.

  • Purify: If ESF is present, it is significantly more volatile. High-vacuum drying at low temperature (0°C) may remove ESF, leaving the alcohol (though ESF is also the dehydration product, so this is risky; re-purification via silica gel chromatography with 1% acetic acid in eluent is safer).

Troubleshooting & FAQs

Q1: I see a new doublet in my H NMR around 6.0 - 6.7 ppm. What is this?

Diagnosis: This is the signature of ESF formation .

  • Technical Detail: ESF exhibits a characteristic vinyl sulfonyl pattern. The protons on the double bond appear as a complex multiplet or distinct doublets in this region, distinct from the methylene triplets of your starting material (approx 3.0 - 4.0 ppm).

  • Action: Check the acidity of your deuterated solvent. Old

    
     can be acidic (good), but if it was treated with base to neutralize it, it will trigger elimination. Always use fresh, non-basic solvents. 
    
Q2: Can I use amine bases (TEA, DIPEA) to catalyze a reaction with the hydroxyl group?

Answer: No.

  • Reasoning: Amine bases will preferentially deprotonate the

    
    -carbon (leading to ESF) rather than the hydroxyl group.
    
  • Alternative: If you need to functionalize the hydroxyl group (e.g., esterification), use acid catalysis or neutral coupling conditions. If you intend to make ESF, then amines are the correct reagent.

Q3: My sample has developed a pungent, tear-inducing odor.

Diagnosis: ESF Leakage.

  • Safety Alert: ESF is a potent lachrymator and alkylating agent.

  • Action: Seal the container immediately. Handle only in a fume hood. The alcohol precursor is generally less volatile; the smell indicates significant conversion to the vinyl fluoride.

Experimental Validation: Stability Assay

Use this protocol to validate the integrity of your 2-OH-ESF stock before critical experiments.

Materials
  • Solvent:

    
     (Deuterated Acetonitrile) or 
    
    
    
    .
  • Internal Standard:

    
    -Trifluorotoluene (for 
    
    
    
    F NMR quantification).
Workflow
  • Preparation: Dissolve 5 mg of 2-OH-ESF in 0.6 mL solvent.

  • T0 Measurement: Acquire

    
     and 
    
    
    
    F NMR immediately.
    • Target Signal: Triplet/Multiplet at ~3.8-4.0 ppm (

      
      ).
      
    • Impurity Signal: Vinyl protons at 6.1-6.6 ppm.

  • Stress Test (Optional): If testing a new buffer, add 10

    
    L of the buffer to the NMR tube. Monitor at 15 min, 1 hr, and 4 hrs.
    
  • Decision Logic:

Figure 2: Quality Control Decision Tree for 2-OH-ESF stocks.

References

  • Sharpless, K. B., et al. (2014). SuFEx Click Chemistry for Late-Stage Drug Diversification. Angewandte Chemie International Edition. Link

  • Qin, H. L., et al. (2016). Ethenesulfonyl fluoride (ESF): a newly emerging connective hub for SuFEx click chemistry. Chemical Reviews. Link

  • Jones, L. H. (2018). Sulfonyl fluorides in chemical biology and drug discovery. MedChemComm. Link

  • Sun, S., et al. (2018). Rational Design of SuFEx-Based Chemical Probes. Bioconjugate Chemistry. Link

Optimization

Technical Support Center: Purification of Polar Sulfonyl Fluoride Intermediates

Executive Summary: The Polarity Paradox Sulfonyl fluorides (R-SO₂F) are the cornerstone of Sulfur-Fluoride Exchange (SuFEx) click chemistry.[1][2] Unlike their sulfonyl chloride precursors, they possess a unique "sleepin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Polarity Paradox

Sulfonyl fluorides (R-SO₂F) are the cornerstone of Sulfur-Fluoride Exchange (SuFEx) click chemistry.[1][2] Unlike their sulfonyl chloride precursors, they possess a unique "sleeping beauty" stability—they are resistant to hydrolysis and thermolysis but react rapidly with specific nucleophiles when activated.[3][4]

The Challenge: While non-polar sulfonyl fluorides are easily purified via standard silica flash chromatography, polar sulfonyl fluorides (containing heteroatoms, amides, or basic nitrogens) present distinct challenges. They often co-elute with polar impurities (sulfonic acids, unreacted salts) or streak on silica gel.

This guide provides validated workflows to isolate these polar intermediates without compromising their latent reactivity.

Primary Purification Workflow (Decision Matrix)

Before selecting a method, assess the physical state and polarity of your crude mixture.

Purification_Decision_Tree Start Crude Reaction Mixture (Polar R-SO2F) State Physical State? Start->State Solid Solid / Precipitate State->Solid Liquid Oil / Solution State->Liquid Wash Chemical Wash (Remove R-SO2Cl & Salts) Solid->Wash High Purity? Recryst Recrystallization (IPA or EtOH/H2O) Solid->Recryst Low Purity? Liquid->Wash Polarity Polarity Check Wash->Polarity Normal Normal Phase (Silica) *Use Neutral/Acidic Modifiers* Polarity->Normal Mod. Polar (e.g., Pyridines) Reverse Reverse Phase (C18) *Water/MeCN Gradients* Polarity->Reverse Highly Polar (e.g., Peptides/Salts)

Figure 1: Strategic decision tree for selecting the optimal purification route based on physical state and polarity.

Module A: The "Chemical Wash" (Decontamination)

Objective: Remove unreacted sulfonyl chloride (R-SO₂Cl) and sulfonic acid (R-SO₃H) impurities without chromatography.

Mechanism: Sulfonyl fluorides are exceptionally stable to hydrolysis compared to chlorides. We exploit this by subjecting the crude mixture to basic aqueous conditions. The chloride hydrolyzes to the water-soluble sulfonate; the fluoride remains organic-soluble.

Protocol:

  • Dissolution: Dissolve crude mixture in EtOAc or CH₂Cl₂.

  • Hydrolysis: Wash with 1M Aqueous NaHCO₃ (or K₂CO₃). Agitate vigorously for 10–15 minutes.

    • Note: R-SO₂Cl hydrolyzes to R-SO₃⁻ (enters aqueous layer).

    • Note: R-SO₂F remains intact (stays in organic layer).

  • Extraction: Separate layers. Wash organic layer with Brine.[5]

  • Drying: Dry over anhydrous Na₂SO₄ (Magnesium sulfate can be slightly Lewis acidic; sodium sulfate is safer for sensitive SuFEx hubs).

Expert Insight: This step is critical. If you inject crude containing R-SO₂Cl onto a column, it often decomposes on the silica, streaking and contaminating your fluoride fractions. Kill the chloride before the column.

Module B: Chromatography for Polar Intermediates

Method 1: Normal Phase (Silica Gel)

Best for: Heteroaromatic sulfonyl fluorides (pyridines, pyrazoles).

  • The Issue: Polar R-SO₂F compounds interact with silanols, causing tailing.

  • The Fix:

    • Solvent System: Hexanes/EtOAc is standard. For more polar compounds, use CH₂Cl₂/MeOH (95:5).

    • Additives: Do NOT use triethylamine (TEA). Basic amines can trigger premature SuFEx or hydrolysis if moisture is present.

    • Recommendation: If tailing occurs, flush the column with solvent containing 1% Acetic Acid. Sulfonyl fluorides are stable in acidic media.

Method 2: Reverse Phase (C18)

Best for: Highly polar, water-soluble intermediates, or biological linkers.

  • The Advantage: Unlike sulfonyl chlorides, sulfonyl fluorides are stable in water/acetonitrile mixtures used in HPLC.

  • Protocol:

    • Stationary Phase: C18 (standard).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile (MeCN).[6]

    • Gradient: 5% B to 100% B over 20 mins.

  • Post-Run: Lyophilization (freeze-drying) is safe for most sulfonyl fluorides.

Module C: Crystallization (The Gold Standard)

For solid polar sulfonyl fluorides, crystallization often yields higher purity than chromatography.

Recommended Solvent Systems:

Solvent System Application Notes
Isopropanol (IPA) General Purpose Heating to reflux in IPA does not typically degrade R-SO₂F.
EtOH / Water Highly Polar Solids Dissolve in hot EtOH, add warm water until turbid, cool slowly.

| EtOAc / Hexanes | Lipophilic Solids | Standard layering or vapor diffusion. |

Troubleshooting Guide & FAQs

Troubleshooting Table
SymptomProbable CauseCorrective Action
Streaking on Silica TLC Residual Sulfonic Acid (R-SO₃H)The acid is very polar. Perform a NaHCO₃ wash (Module A) to remove it before spotting.
New Spot Appears During Workup Hydrolysis of R-SO₂ClThis is good! The new spot at the baseline is likely the sulfonic acid salt. The R-SO₂F spot should remain unchanged.
Yield Loss on Column Product crystallized on columnPolar sulfonyl fluorides often have high melting points. Ensure solubility in the mobile phase; switch to DCM/MeOH if necessary.
NMR shows R-SO₂Cl contamination Incomplete ReactionTreat the mixture with aqueous KHF₂ (bifluoride) again. The reaction is driven by the precipitation of KCl.
Frequently Asked Questions

Q1: Can I use amine scavengers to remove unreacted starting material? A: Proceed with extreme caution. While R-SO₂F is stable, primary/secondary amines can react with it if any activation (protonation or Lewis acid) occurs. It is safer to use the "Chemical Wash" (hydrolysis of the chloride) or polymer-supported acidic scavengers to remove amine starting materials.

Q2: How stable are sulfonyl fluorides in water? A: Remarkably stable. You can run Reverse Phase HPLC (Water/MeCN) without degradation. However, avoid basic water (pH > 9) for prolonged periods, as this will eventually hydrolyze the fluoride to the sulfonate.

Q3: My sulfonyl fluoride is an oil but should be a solid. What happened? A: Small amounts of solvent or impurities (like sulfonyl chloride) can depress the melting point. Try high-vacuum drying for 4+ hours. If it remains an oil, attempt to initiate crystallization by scratching the flask with a glass rod in the presence of cold pentane/hexanes.

References

  • Sharpless, K. B., et al. (2014).[7][8] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

    • Foundational text establishing the stability of R-SO₂F vs R-SO₂Cl.
  • Bare, G. A. L. (2023).[9][10] "Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone." The Journal of Organic Chemistry.

    • Validates aqueous workup protocols and stability in biphasic systems.
  • Cornella, J., et al. (2018). "Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4." Angewandte Chemie.

    • Discusses synthesis and isolation of complex polar sulfonyl deriv
  • BenchChem Technical Support. (2025). "Recrystallization of Sulfonamide Products and Intermediates."

    • General solvent d

Sources

Troubleshooting

Technical Support Center: Solvent Compatibility for 2-Hydroxyethane-1-sulfonyl Fluoride (ESF) Reactions

Welcome to the technical support guide for 2-hydroxyethane-1-sulfonyl fluoride (ESF). This resource is designed for researchers, chemists, and drug development professionals to navigate the critical aspect of solvent sel...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-hydroxyethane-1-sulfonyl fluoride (ESF). This resource is designed for researchers, chemists, and drug development professionals to navigate the critical aspect of solvent selection for successful and reproducible experimental outcomes. As a bifunctional molecule with both a reactive sulfonyl fluoride warhead and a nucleophilic hydroxyl group, ESF's behavior is uniquely sensitive to its chemical environment. This guide provides in-depth, field-proven insights into solvent compatibility, helping you to mitigate common issues and optimize your reaction conditions.

Frequently Asked Questions (FAQs)
General Solubility & Stability

Q1: What are the best general-purpose solvents for preparing a stock solution of 2-hydroxyethane-1-sulfonyl fluoride (ESF)?

A1: For preparing concentrated stock solutions, anhydrous, aprotic polar solvents are highly recommended. The primary goal is to dissolve the ESF without promoting its degradation or reaction with the solvent. Excellent choices include:

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Acetonitrile (ACN)

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM) [1]

These solvents provide good solubility and are non-reactive towards the sulfonyl fluoride group. Based on data from the analogous compound Phenylmethylsulfonyl fluoride (PMSF), stock solutions in anhydrous solvents like isopropanol or DMSO can be stable for extended periods when stored properly at 2-8°C, protected from moisture.[2]

Q2: How stable is ESF in aqueous solutions, and what factors influence its stability?

A2: The stability of sulfonyl fluorides like ESF in aqueous solutions is critically dependent on pH.[2] The sulfonyl fluoride moiety is susceptible to hydrolysis, which converts the reactive -SO₂F group into an inert sulfonic acid (-SO₃H), rendering the reagent inactive for its intended "click" reactions.

  • Neutral to Acidic pH (pH < 7.5): ESF exhibits greater stability. For many sulfonyl fluorides, the half-life at pH 7.0 can be on the order of hours.[2]

  • Alkaline pH (pH > 8.0): Hydrolysis is significantly accelerated in basic conditions.[3] This is a crucial consideration for reactions involving amine nucleophiles that require a basic environment.

Therefore, it is always recommended to prepare fresh aqueous working solutions immediately before each experiment.[2]

Q3: My ESF reagent precipitates when I add my stock solution to an aqueous buffer. What's happening and how can I fix it?

A3: This is a common solubility issue, especially when the final concentration of the organic co-solvent is too low to maintain the solubility of ESF in the bulk aqueous phase.

Solution:

  • Prepare a Concentrated Stock: First, dissolve the ESF in a minimal amount of a dry, water-miscible organic solvent like DMSO or DMF.[2]

  • Add to Buffer with Vortexing: Add the concentrated stock solution dropwise to your aqueous buffer while vigorously vortexing or stirring. This rapid dispersion helps prevent localized over-saturation and precipitation.[2]

  • Adjust Co-solvent Percentage: If precipitation persists, consider if your experimental system can tolerate a slightly higher final percentage of the organic co-solvent (e.g., 1-5% DMSO).[4]

Solvent Compatibility in Reactions

Q4: Can I use protic solvents like methanol or ethanol for my reaction with ESF?

A4: The use of protic solvents must be approached with caution. The sulfonyl fluoride group is an active electrophile that can be attacked by nucleophilic solvents like alcohols, leading to the formation of undesired sulfonate ester byproducts.[3][5]

  • When to Avoid: If your desired reaction is slow, or if it requires elevated temperatures or basic conditions, protic solvents are likely to compete with your intended nucleophile, reducing your yield.

  • When it Might Be Acceptable: Some protocols report using solvent systems like 95:5 EtOH/H₂O.[1] This can be successful if the target nucleophile is highly reactive and the reaction is very fast (on the order of minutes), outcompeting the slower solvolysis side reaction. A thorough understanding of your reaction kinetics is essential.

Q5: I am performing a reaction with an amine nucleophile. What are the key solvent considerations?

A5: Amine reactions often require a non-acidic environment for the amine to be sufficiently nucleophilic. This presents a challenge due to the pH-dependent instability of ESF.

  • Buffer Choice is Critical: Avoid amine-containing buffers like Tris or glycine, as they will compete with your target molecule for reaction with ESF.[4] Phosphate, borate, or HEPES buffers are suitable alternatives.[4]

  • Aprotic Solvents are Preferred: Solvents like DCM or THF are excellent choices for reactions with amines, often in the presence of a non-nucleophilic base to scavenge the HF byproduct.[1]

  • pH Control in Aqueous Media: If the reaction must be run in an aqueous buffer, maintain the pH in the 7.2-8.5 range. This is a compromise between ensuring the amine is deprotonated and minimizing the hydrolysis of the ESF.[4]

Q6: Does the hydroxyl group on ESF influence solvent choice?

A6: Yes. The hydroxyl group makes ESF more polar than its non-hydroxylated analog, ethenesulfonyl fluoride (ESF). This can improve its solubility in more polar solvents, including aqueous systems. However, the -OH group is also a nucleophile and can be deprotonated under basic conditions. This could potentially lead to side reactions like oligomerization or the formation of cyclic byproducts, especially in the presence of a strong base. Using aprotic solvents helps to minimize these unwanted pathways.

Troubleshooting Guide
Problem Probable Solvent-Related Cause Recommended Solution
Low or No Product Yield 1. Hydrolysis of ESF: The -SO₂F group was deactivated by water in the solvent or buffer before it could react.[2]2. Solvent Reactivity: The solvent (e.g., methanol, ethanol) reacted with the ESF, consuming the reagent.[5]3. Incorrect pH: The reaction pH was too low (<7.2), protonating the amine nucleophile and reducing its reactivity.[4]1. Use anhydrous solvents and prepare aqueous solutions fresh. Consider running the reaction under an inert atmosphere (N₂ or Ar).2. Switch to an aprotic solvent such as ACN, THF, or DCM.3. For amine reactions, adjust the pH to the 7.5-8.5 range. Perform a pH optimization study.
Formation of Unexpected Byproducts 1. Reactive Buffer Components: Use of amine-containing buffers (e.g., Tris) that compete with the target nucleophile.[4]2. Reaction with Protic Solvent: Formation of sulfonate esters from alcohol solvents.[3]3. Base-Induced Side Reactions: A strong base may have deprotonated the ESF hydroxyl group, leading to oligomerization.1. Exchange the buffer to a non-nucleophilic one like PBS, HEPES, or borate.[4]2. Verify byproduct mass corresponding to the addition of the solvent molecule. Switch to an aprotic solvent.3. Use a non-nucleophilic base (e.g., a tertiary amine like triethylamine if compatible) or perform the reaction without a base if possible.
Inconsistent or Irreproducible Results 1. Variable Water Content: Using non-anhydrous solvents with varying amounts of water from batch to batch.2. Stock Solution Degradation: Storing ESF stock solutions improperly, allowing for gradual hydrolysis.1. Use freshly opened bottles of anhydrous solvents or dry the solvent using standard laboratory procedures (e.g., molecular sieves).2. Prepare fresh stock solutions for each set of experiments or validate the stability of your stored stock solution over time. Store desiccated at 2-8°C.[2]
Data & Visualizations
Solvent Compatibility Summary Table
SolventTypeCompatibilityRationale & Key Considerations
DMSO, DMF Aprotic PolarRecommended Excellent solubility, non-reactive. Ideal for stock solutions.[2]
Acetonitrile (ACN) Aprotic PolarRecommended Good solubility, non-reactive. Less viscous than DMSO/DMF, easier to remove.[6]
DCM, THF Aprotic Nonpolar/EtherRecommended Good choices for organic synthesis, especially with amine nucleophiles.[1]
Water Protic⚠️ Use with Caution Risk of hydrolysis, especially at pH > 8.0.[2] Use only for rapid reactions at controlled pH.
Methanol, Ethanol Protic (Alcohol)⚠️ Use with Caution Can react to form sulfonate esters.[3][5] Only suitable for very fast reactions where the primary reaction outpaces solvolysis.
Buffers (PBS, HEPES, Borate) AqueousRecommended Non-nucleophilic buffers are compatible within the optimal pH range (7.2-8.5).[4]
Buffers (Tris, Glycine) Aqueous (Amine)Not Recommended The primary amines in these buffers are nucleophilic and will consume the ESF reagent.[4]
Diagrams

Solvent_Selection_Workflow cluster_aqueous Aqueous Medium cluster_organic Organic Medium start Start: Define Reaction q1 Is the reaction in an aqueous or organic medium? start->q1 q2_aq Does the buffer contain primary amines (e.g., Tris)? q1->q2_aq Aqueous q1_org Is a protic solvent (e.g., EtOH) required? q1->q1_org Organic buffer_ok Use non-amine buffer (PBS, HEPES) Control pH: 7.2 - 8.5 q2_aq->buffer_ok No buffer_bad Buffer Exchange Required q2_aq->buffer_bad Yes aprotic Use Aprotic Solvent (DCM, ACN, THF, DMF) q1_org->aprotic No q2_org Is the desired reaction significantly faster than solvolysis? q1_org->q2_org Yes protic Use Protic Solvent with Caution (Risk of Solvolysis) q2_org->buffer_ok Yes (Proceed with caution) q2_org->protic No

Caption: Workflow for selecting an appropriate solvent system for ESF reactions.

Side_Reactions cluster_hydrolysis Hydrolysis (Water) cluster_alcoholysis Alcoholysis (e.g., Methanol) ESF HO-CH₂-CH₂-SO₂F 2-Hydroxyethane-1-sulfonyl Fluoride hydrolysis_product HO-CH₂-CH₂-SO₃H Inactive Sulfonic Acid ESF->hydrolysis_product H₂O (especially pH > 8) alcoholysis_product HO-CH₂-CH₂-SO₃CH₃ Undesired Sulfonate Ester ESF->alcoholysis_product R-OH (e.g., Methanol) water H₂O methanol CH₃OH

Caption: Common side reactions of ESF with protic solvents.

Experimental Protocol Example: Conjugation of ESF to a Primary Amine

This protocol provides a general methodology for the reaction of ESF with a primary amine-containing molecule (e.g., a peptide or small molecule linker) in an organic solvent.

1. Reagent Preparation:

  • Prepare a 100 mM stock solution of 2-hydroxyethane-1-sulfonyl fluoride (ESF) in anhydrous acetonitrile (ACN).

  • Prepare a 10 mM solution of your amine-containing substrate in anhydrous ACN.

  • Prepare a 200 mM solution of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), in anhydrous ACN.

2. Reaction Setup:

  • In a clean, dry vial under an argon or nitrogen atmosphere, add 1 equivalent of the amine substrate solution.

  • Add 2-3 equivalents of the non-nucleophilic base solution.

  • With stirring, add 1.2 equivalents of the ESF stock solution dropwise.

3. Reaction and Monitoring:

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by a suitable analytical method, such as LC-MS or TLC. The reaction is typically complete within 1-4 hours.

4. Work-up and Purification:

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by standard methods, such as silica gel chromatography or reverse-phase HPLC, using an appropriate eluent system to isolate the desired sulfonamide conjugate.

References
  • Benchchem. (n.d.). Applications of 2-Phenoxyethane-1-sulfonyl Fluoride in Chemical Biology.
  • ResearchGate. (n.d.). Synthesis (top) and use (bottom) of ESF in the decoration of nitrogen, oxygen, and carbon nucleophiles. Reaction conditions.
  • ResearchGate. (n.g.). Ethenesulfonyl Fluoride (ESF): An On-Water Procedure for the Kilogram-Scale Preparation | Request PDF.
  • PubMed. (2016). Ethenesulfonyl Fluoride (ESF): An On-Water Procedure for the Kilogram-Scale Preparation.
  • ResearchGate. (n.d.). Applications of Sulfonyl Fluorides.
  • Fluorochem. (n.d.). 2-HYDROXYETHANE-1-SULFONYL FLUORIDE (CAS 1893924-11-2).
  • PMC. (n.d.). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research.
  • Spiral. (2024). Unconventional reactivity of sulfonyl fluorides.
  • Bouling Chemical Co., Limited. (n.d.). Ethanesulfonyl Fluoride.
  • Semantic Scholar. (n.d.). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Challenges with 2-Phenoxyethane-1-sulfonyl Fluoride.
  • MDPI. (2022). LC-MS/TOF Characterization and Stability Study of Artesunate in Different Solvent Systems.
  • OUCI. (2019). 2‐Azidoethane‐1‐sulfonylfluoride (ASF): A Versatile Bis‐clickable Reagent for SuFEx and CuAAC Click Reactions.
  • ACS Publications. (2008). The Effect of Solvent on the Analysis of Secondary Organic Aerosol Using Electrospray Ionization Mass Spectrometry.
  • Sigma-Aldrich. (n.d.). SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction.
  • Benchchem. (n.d.). Side reactions of NHS esters and how to avoid them.
  • Organic Syntheses. (n.d.). 3-Furancarboxylic acid, 2-methyl-5-phenyl-, ethyl ester.

Sources

Optimization

Controlling beta-elimination in beta-hydroxy sulfonyl fluoride synthesis

A Guide to Controlling Beta-Elimination Welcome to the Technical Support Center for the synthesis of β-hydroxy sulfonyl fluorides. This guide, designed for researchers, scientists, and professionals in drug development,...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Controlling Beta-Elimination

Welcome to the Technical Support Center for the synthesis of β-hydroxy sulfonyl fluorides. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the synthetic challenges of this important class of molecules. As your Senior Application Scientist, I will guide you through the intricacies of controlling the common side reaction of β-elimination to maximize the yield and purity of your desired products.

Troubleshooting Guide: Navigating Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of β-hydroxy sulfonyl fluorides. The question-and-answer format is designed to provide direct solutions to common challenges.

Question 1: My reaction is producing a significant amount of a byproduct that I suspect is the corresponding vinyl sulfonyl fluoride. How can I confirm this and what is causing it?

Answer:

The formation of a vinyl sulfonyl fluoride is a classic example of a β-elimination reaction. In this context, the hydroxyl group at the β-position is eliminated along with a proton from the α-carbon, leading to the formation of a double bond.

Confirmation of the Byproduct:

You can confirm the identity of the byproduct using standard analytical techniques:

  • ¹H NMR Spectroscopy: Look for the appearance of vinyl proton signals, typically in the range of 5-7 ppm, which will show characteristic splitting patterns (e.g., doublet of doublets). The disappearance of the signals corresponding to the CH-OH and CH₂-SO₂F protons of your starting material is also indicative.

  • ¹³C NMR Spectroscopy: The presence of two new sp² carbon signals in the alkene region (typically 110-150 ppm) is a strong indicator of the vinyl sulfonyl fluoride.

  • Mass Spectrometry: The byproduct will have a molecular weight that is 18 units (the mass of water) less than your desired β-hydroxy sulfonyl fluoride.

  • Infrared (IR) Spectroscopy: Look for the appearance of a C=C stretching frequency around 1640 cm⁻¹ and the disappearance of the broad O-H stretch from the alcohol.

Primary Cause: The Role of the Base

The most common culprit for β-elimination is the base used in your reaction. Elimination reactions, particularly the E2 mechanism, are favored by strong bases.[1] If the base is too strong or not sterically hindered, it can readily abstract a proton from the carbon alpha to the sulfonyl fluoride group, initiating the elimination cascade.

Question 2: How can I minimize the formation of the vinyl sulfonyl fluoride byproduct and improve the yield of my β-hydroxy sulfonyl fluoride?

Answer:

Controlling β-elimination is a delicate balance of several reaction parameters. Here are the key factors to consider and optimize:

1. Choice of Base: The Critical Factor

The selection of the base is the most critical parameter in suppressing β-elimination. The ideal base should be strong enough to facilitate the desired reaction (e.g., deprotonation of a nucleophile) but not so strong or so small that it preferentially abstracts the α-proton leading to elimination.

  • Steric Hindrance: Bulky, non-nucleophilic bases are highly recommended.[2][3] Their steric bulk makes it difficult for them to approach the sterically accessible α-proton, thus disfavoring the E2 elimination pathway.[4][5]

  • Basicity (pKa): A base with a lower pKa (of its conjugate acid) is generally less likely to promote elimination. However, it must be sufficiently basic for the primary reaction to occur.

Table 1: Comparison of Common Bases for Controlling β-Elimination

BaseStructurepKa of Conjugate AcidKey Characteristics & Recommendations
Triethylamine (TEA) Et₃N~10.75Moderately hindered, often a good starting point. Can still promote elimination in sensitive substrates.
N,N-Diisopropylethylamine (DIPEA or Hünig's Base) i-Pr₂NEt~10.75More sterically hindered than TEA, making it a better choice for suppressing elimination.[6]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) ~13.5[6]A very strong, non-nucleophilic base. Often used to promote E2 eliminations, so it should generally be avoided when the β-hydroxy product is desired.[4]
2,6-Lutidine ~6.7A sterically hindered pyridine derivative with moderate basicity. Can be effective in preventing elimination.
Proton Sponge (1,8-Bis(dimethylamino)naphthalene) ~12.1A non-nucleophilic base with high proton affinity but low basicity in the traditional sense. Can be useful in specific cases.
Potassium Carbonate (K₂CO₃) K₂CO₃~10.3 (pKa of HCO₃⁻)An inorganic base that is often milder and can reduce the rate of elimination. Its heterogeneous nature can sometimes be advantageous.

2. Reaction Temperature

Lowering the reaction temperature generally favors substitution reactions over elimination reactions. Elimination reactions often have a higher activation energy, so reducing the thermal energy of the system can significantly decrease the rate of the undesired pathway. It is recommended to start your reactions at a low temperature (e.g., 0 °C or -78 °C) and slowly warm to room temperature if necessary.

3. Solvent Choice

The choice of solvent can influence the relative rates of substitution and elimination. Polar aprotic solvents like THF, acetonitrile, or DMF are commonly used. The specific choice may need to be optimized for your particular substrate and base combination.

4. Protecting Groups: A Proactive Strategy

If the hydroxyl group is particularly labile or if β-elimination is still a significant problem after optimizing the base and temperature, protecting the hydroxyl group is a highly effective strategy.[5] The protected alcohol is much less likely to undergo elimination.

Common Protecting Groups for Alcohols:

  • Silyl Ethers (e.g., TMS, TES, TBS, TIPS): These are versatile and widely used protecting groups. They are stable to a wide range of reaction conditions and can be selectively removed.[7]

  • Benzyl Ether (Bn): A robust protecting group that can be removed by hydrogenolysis.

  • Tetrahydropyranyl (THP) Ether: Stable to basic conditions and removed with acid.[7]

The choice of protecting group will depend on the overall synthetic route and the compatibility with other functional groups in your molecule.

Question 3: I am trying to synthesize a β-hydroxy sulfonyl fluoride from an epoxide and a fluoride source. What are the key considerations in this approach to avoid elimination?

Answer:

The ring-opening of an epoxide is a common and effective method for the synthesis of β-functionalized alcohols. When synthesizing a β-hydroxy sulfonyl fluoride via this route, the key is to control the reaction conditions to favor nucleophilic attack and minimize subsequent base-induced elimination of the newly formed hydroxyl group.

General Protocol and Key Control Points:

A plausible route involves the reaction of a vinyl sulfonyl fluoride (the product of elimination) with a nucleophile, followed by epoxidation and then ring-opening. Alternatively, direct reaction of an epoxide with a sulfonyl fluoride equivalent can be envisioned. In any sequence that generates the β-hydroxy sulfonyl fluoride, the final step or workup is where elimination is a risk.

Step-by-Step Considerations:

  • Epoxide Ring-Opening: If you are opening an epoxide with a fluoride source to install the sulfonyl fluoride moiety in a subsequent step, ensure the ring-opening is performed under conditions that do not introduce a strong base. Lewis acid catalysis is often employed for epoxide ring-opening.

  • Introduction of the Sulfonyl Fluoride: When introducing the sulfonyl fluoride group, carefully select your reagents.

  • Workup and Purification: During the workup, avoid strongly basic conditions. Use a mild buffer if necessary to neutralize the reaction mixture. For purification by column chromatography, ensure the silica gel is not acidic or basic, which can sometimes catalyze elimination. Using a neutral alumina or a deactivated silica gel can be beneficial.

Frequently Asked Questions (FAQs)

What is the mechanism of β-elimination in the context of β-hydroxy sulfonyl fluoride synthesis?

The β-elimination of a hydroxyl group from a β-hydroxy sulfonyl fluoride typically proceeds through an E2 (bimolecular elimination) mechanism , especially in the presence of a strong base.[1] This is a one-step, concerted process where the base removes a proton from the α-carbon, and simultaneously, the C-O bond of the hydroxyl group breaks, and a π-bond is formed between the α and β carbons. The sulfonyl fluoride group (-SO₂F) is a strong electron-withdrawing group, which increases the acidity of the α-protons, making them more susceptible to abstraction by a base.

Why are sterically hindered bases more effective at preventing β-elimination?

Sterically hindered bases, such as N,N-diisopropylethylamine (DIPEA), have bulky alkyl groups surrounding the basic nitrogen atom.[2][6] This steric bulk creates a significant barrier to the base approaching and abstracting the α-proton, which is necessary for the E2 elimination to occur.[3][5] While the base is still capable of interacting with less hindered protons or other reactive sites to facilitate the desired reaction, its ability to promote the undesired elimination pathway is significantly reduced.

Can I use a protecting group strategy for my hydroxyl group? What are the pros and cons?

Yes, using a protecting group for the hydroxyl group is an excellent and often necessary strategy to prevent β-elimination.

  • Pros:

    • High Efficacy: It is one of the most reliable methods to completely shut down the elimination pathway.

    • Increased Stability: The protected compound is often more stable and easier to handle and purify.

    • Synthetic Flexibility: It allows for a wider range of reaction conditions to be used in subsequent steps without the risk of elimination.

  • Cons:

    • Additional Steps: It adds two steps to your synthesis (protection and deprotection), which can lower the overall yield.

    • Compatibility Issues: The protecting group must be compatible with all other functional groups in your molecule and the reaction conditions of subsequent steps.

    • Cost: Protecting group reagents can add to the overall cost of the synthesis.

The decision to use a protecting group should be based on the lability of your specific substrate and the success of other optimization strategies.

Experimental Protocols & Visualizations

General Protocol for the Synthesis of a β-Hydroxy Sulfonyl Fluoride with Suppression of β-Elimination

This protocol provides a general guideline. The specific substrate, base, and solvent may require optimization.

Materials:

  • Starting material (e.g., an epoxide or an α,β-unsaturated sulfonyl fluoride)

  • Anhydrous solvent (e.g., THF, CH₂Cl₂, acetonitrile)

  • Sterically hindered base (e.g., N,N-diisopropylethylamine - DIPEA)

  • Reaction vessel (round-bottom flask) with a magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

  • Cooling bath (e.g., ice-water or dry ice-acetone)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the starting material and the anhydrous solvent.

  • Cooling: Cool the reaction mixture to the desired temperature (start with 0 °C or lower).

  • Base Addition: Slowly add the sterically hindered base (e.g., DIPEA, 1.1-1.5 equivalents) to the reaction mixture via syringe.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at a low temperature.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system.

Visualizing the Competing Pathways

The following diagram illustrates the desired reaction pathway leading to the β-hydroxy sulfonyl fluoride versus the competing β-elimination pathway.

cluster_conditions Reaction Conditions Reactant β-Hydroxy Sulfonyl Fluoride Precursor Desired_Product β-Hydroxy Sulfonyl Fluoride Reactant->Desired_Product Desired Reaction (e.g., Nucleophilic Addition) Byproduct Vinyl Sulfonyl Fluoride Reactant->Byproduct β-Elimination (E2) Base Base Base->Reactant Temperature Temperature Temperature->Reactant

Caption: Competing reaction pathways in β-hydroxy sulfonyl fluoride synthesis.

Troubleshooting Workflow for β-Elimination

This flowchart provides a logical sequence of steps to troubleshoot and minimize the formation of the vinyl sulfonyl fluoride byproduct.

Start High % of β-Elimination Observed Change_Base Switch to a More Sterically Hindered Base (e.g., TEA -> DIPEA) Start->Change_Base Lower_Temp Lower Reaction Temperature (e.g., RT -> 0 °C or -78 °C) Change_Base->Lower_Temp Check_Again Re-evaluate Product Ratio Lower_Temp->Check_Again Protecting_Group Consider a Protecting Group Strategy (e.g., Silyl Ether) Check_Again->Protecting_Group Still an Issue End_Success β-Elimination Controlled Check_Again->End_Success Successful End_Further_Opt Further Optimization Needed Protecting_Group->End_Further_Opt

Caption: A systematic workflow for troubleshooting β-elimination.

References

  • Qin, H.-L., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Beilstein Journal of Organic Chemistry, 17, 2348–2382. Available at: [Link]

  • Wikipedia. (n.d.). Non-nucleophilic base. Retrieved from [Link]

  • Chemistry Steps. (2025, October 25). Elimination Reactions: an Introduction. Retrieved from [Link]

  • Scribd. (n.d.). pKa Values of Common Bases. Retrieved from [Link]

  • PubMed. (2022, January 19). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Retrieved from [Link]

  • MDPI. (2021, July 8). Synthetic Routes to Arylsulfonyl Fluorides. Retrieved from [Link]

  • pka_bases.cdx. (n.d.). Retrieved from [Link]

  • ChemRxiv. (2024, June 7). Arenesulfenyl Fluorides: Synthesis, Structure, and Reactivity. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Overview of the synthetic methods to obtain sulfonyl fluorides. (B) Synthesis of sulfonyl chlorides through activation of sulfonamides. Retrieved from [Link]

  • Reddit. (2023, August 4). Reasoning for choosing sterically-hindered base (see comment). Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, March 15). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. Retrieved from [Link]

  • YouTube. (2016, December 28). Basicity vs Nucleophilicity - Steric Hindrance. Retrieved from [Link]

  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Aliphatic Sulfonyl Fluoride Storage &amp; Handling

Topic: Improving shelf-life, storage, and handling of aliphatic sulfonyl fluorides (SuFEx reagents). Document ID: TS-SF-2024-05 Audience: Medicinal Chemists, Chemical Biologists, Process Chemists.[1] Core Directive: The...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving shelf-life, storage, and handling of aliphatic sulfonyl fluorides (SuFEx reagents). Document ID: TS-SF-2024-05 Audience: Medicinal Chemists, Chemical Biologists, Process Chemists.[1]

Core Directive: The "Latent" Electrophile Paradox

Aliphatic sulfonyl fluorides (R-SO₂F) are the "Goldilocks" electrophiles of click chemistry. Unlike their chaotic cousins, sulfonyl chlorides, they are remarkably resistant to reduction and spontaneous hydrolysis at neutral pH. However, this stability creates a false sense of security.

The Critical Insight: Aliphatic sulfonyl fluorides are latent electrophiles . They remain inert until activated by a specific environment (e.g., specific Lewis bases or protein pockets). Their degradation is not usually a random event but a catalyzed cascade . If your stock degrades, it is likely due to trace water initiating an autocatalytic cycle of HF generation, or base-catalyzed elimination (sulfene formation).

This guide provides the protocols to maintain that latency until the moment of reaction.

The Degradation Mechanism (Why Stocks Fail)

To prevent degradation, you must understand the enemy. Aliphatic sulfonyl fluorides face two primary threats: Autocatalytic Hydrolysis and Elimination .

Threat A: The HF Autocatalysis Cycle

While the S-F bond is strong (approx. 90 kcal/mol), trace water can slowly hydrolyze the sulfonyl fluoride. This releases Hydrogen Fluoride (HF). HF is the "destructor" because:

  • It is a source of protons (acid catalysis).

  • The fluoride ion can act as a nucleophile or base in specific contexts.

  • Critical: HF etches borosilicate glass, releasing water and Lewis acidic silicates, which further accelerates hydrolysis.

Threat B: Base-Mediated Elimination

Unlike aromatic sulfonyl fluorides, aliphatic variants often have protons on the


-carbon. In the presence of basic impurities (or even basic glass surfaces), these can undergo elimination to form highly reactive sulfenes  (R-CH=SO₂), which rapidly oligomerize or hydrolyze.
Visualization: The Failure Cascade

The following diagram illustrates the autocatalytic loop that destroys samples stored in glass with trace moisture.

degradation_cycle Water Trace H₂O (Ingress) Hydrolysis Slow Hydrolysis Water->Hydrolysis SF Aliphatic Sulfonyl Fluoride (R-SO₂F) SF->Hydrolysis Acid Sulfonic Acid (R-SO₃H) Hydrolysis->Acid HF Hydrogen Fluoride (HF) Hydrolysis->HF Glass Glass Container (SiO₂) HF->Glass Attacks Etching Etching Reaction (SiO₂ + 4HF → SiF₄ + 2H₂O) Glass->Etching MoreWater Generated H₂O Etching->MoreWater Feeds Cycle MoreWater->Hydrolysis Autocatalysis

Figure 1: The "Glass Etching Loop." Trace water generates HF, which attacks the glass container to release more water, creating a runaway degradation cycle.

Storage Protocols (The "How")

Do not treat these like sulfonyl chlorides. Follow these specific storage tiers.

Tier 1: The Container (Plastic is King)

For long-term storage (>1 month), avoid borosilicate glass .

  • Recommendation: Use HDPE (High-Density Polyethylene) or Teflon-lined containers.

  • Reasoning: If any hydrolysis occurs in glass, the HF generated will etch the glass, releasing water (see Fig 1) and destroying the sample. Plastic is immune to HF etching, breaking the autocatalytic cycle.

Tier 2: Temperature & Atmosphere[2]
  • Temperature: Store at -20°C .

    • Note: While many (like ESF) are stable at RT, -20°C inhibits the kinetic rate of hydrolysis and elimination.

  • Atmosphere: Argon (Ar) is superior to Nitrogen (N₂).

    • Reasoning: Ar is heavier than air and provides a better "blanket" to exclude moisture during opening/closing of vials.

Summary Storage Matrix
VariableShort Term (<2 Weeks)Long Term (>1 Month)Critical Note
Container Glass Vial (Parafilm sealed)HDPE / PP / Teflon Glass risks HF etching.
Temp 4°C-20°C Thaw completely before opening.
Gas N₂ / ArArgon Keep anhydrous.
Additives NoneAcid Scavenger (Optional) Solid K₂CO₃ can prevent acid buildup (use with caution for base-sensitive R-groups).

Troubleshooting Guide & FAQs

Scenario 1: "My liquid reagent has turned yellow/brown."

Diagnosis: Oligomerization or Elimination.

  • Cause: Likely base-catalyzed elimination to a sulfene intermediate, or polymerization (if using vinyl sulfonyl fluorides like ESF).

  • The Fix:

    • Check NMR.[2][3] If peaks are broad, it is polymerizing.

    • Rescue: Distillation is the only option. Pre-treat glassware with a silylating agent (e.g., HMDS) to neutralize basic sites on the glass surface before distilling.

Scenario 2: "The glass vial looks 'frosted' or etched."

Diagnosis: HF Generation.

  • Cause: Moisture ingress caused hydrolysis; the byproduct HF is eating the container.

  • Immediate Action:

    • Do not inhale. HF is present.

    • Transfer contents to a plastic (HDPE) container immediately.

    • Rescue: Wash the organic phase with ice-cold saturated NaHCO₃ (to neutralize HF and R-SO₃H), dry over MgSO₄, and filter.

Scenario 3: "Reactions are sluggish, even with fresh catalyst."

Diagnosis: "Proton Sponge" Effect.

  • Cause: Your reagent has partially hydrolyzed to sulfonic acid (R-SO₃H). This acid is protonating your basic catalyst (e.g., DBU or BEMP), killing the SuFEx activation.

  • The Test: Add a small amount of base to an aliquot. If it fumes or precipitates immediately, you have significant acid content.

  • The Fix: Increase catalyst loading or perform a basic wash (see Scenario 2) to remove the acidic impurity.

Quality Control & Purification Workflow

Before committing valuable biological substrates to a SuFEx reaction, validate your reagent using this workflow.

qc_workflow Sample Reagent Sample Visual Visual Check: Yellow? Etched Glass? Sample->Visual Discard Discard/Distill Visual->Discard Yes NMR 19F NMR Check Visual->NMR No (Clear) CleanSignal Single Peak (+50 to +65 ppm) NMR->CleanSignal BroadSignal Broad/Multiple Peaks NMR->BroadSignal Use Ready for SuFEx CleanSignal->Use Pass Wash NaHCO₃ Wash & Dry BroadSignal->Wash Acidic Impurities Wash->NMR Re-test

Figure 2: QC Decision Tree. 19F NMR is the gold standard; aliphatic sulfonyl fluorides typically appear between +50 and +65 ppm (ref CFCl₃).

Experimental Protocol: "Rescue" Purification

If your aliphatic sulfonyl fluoride contains acid impurities (HF/R-SO₃H):

  • Dissolve: Dilute reagent in Et₂O or CH₂Cl₂ (10 mL per gram).

  • Wash: Wash 2x with ice-cold saturated aqueous NaHCO₃. (Cold temp prevents hydrolysis during the wash).

  • Dry: Dry organic layer over anhydrous MgSO₄ (Avoid CaCl₂, which can trap fluorides).

  • Filter & Concentrate: Remove solvent under reduced pressure.

  • Store: Immediately transfer to an HDPE vial under Argon.

References

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[2][4][5] Angewandte Chemie International Edition, 53(36), 9430–9448. [Link]

  • Jones, L. H. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry.[2][6][7][8][9][10] Organic & Biomolecular Chemistry, 21, 1957-1969. [Link]

  • Barrow, A. S., et al. (2019). The growing applications of SuFEx click chemistry. Chemical Society Reviews, 48(17), 4731–4758. [Link]

  • Lively, M. O., & Powers, J. C. (1978). Specificity and reactivity of human granulocyte elastase... toward inhibition with sulfonyl fluorides.[11] Biochimica et Biophysica Acta, 525(1), 171-179. (Early work demonstrating stability/reactivity balance). [Link]

Sources

Optimization

Technical Support: Minimizing Hydrolysis of Sulfonyl Fluorides (SuFEx)

Case ID: SF-WORKUP-001 Status: Active Specialist: Senior Application Scientist, SuFEx Chemistry Division Executive Summary Sulfonyl fluorides ( ) are the cornerstone of Sulfur-Fluoride Exchange (SuFEx) click chemistry du...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SF-WORKUP-001 Status: Active Specialist: Senior Application Scientist, SuFEx Chemistry Division

Executive Summary

Sulfonyl fluorides (


) are the cornerstone of Sulfur-Fluoride Exchange (SuFEx) click chemistry due to their unique balance of stability and reactivity.[1] Unlike their chlorosulfonyl cousins, they are remarkably resistant to direct hydrolysis in neutral water. However, they are not invincible. 

The most common cause of decomposition during workup is base-mediated hydrolysis or elimination , often driven by residual catalysts (e.g., DBU, DMAP) in the presence of moisture. This guide details the protocols to isolate sulfonyl fluorides intact, ensuring high yields for downstream "click" applications.

Part 1: The Stability Spectrum (Diagnosis)

Before troubleshooting your workup, identify your substrate class. The stability of the S-F bond is heavily dependent on the electronic environment of the sulfur center.

Stability Matrix: Aromatic vs. Aliphatic
FeatureAryl Sulfonyl Fluorides (

)
Aliphatic Sulfonyl Fluorides (

)
Hydrolysis Risk Low. Stable in water/air at neutral pH. Can survive reflux in biphasic water/toluene.Moderate. Prone to hydrolysis if pH > 8.
Elimination Risk None. No

-hydrogens.
High. If

-hydrogens are present, strong bases (DBU) can cause elimination to vinyl sulfonyl fluorides (e.g., ESF).
Workup Danger Nucleophilic attack by hydroxide (

) at high pH.
Elimination or hydrolysis.
Storage Indefinite at RT (if pure).Store at 4°C or -20°C; moisture-free.

Technical Note: The S-F bond is shorter and stronger (bond energy ~130 kcal/mol) than the S-Cl bond. The fluorine atom’s low polarizability makes the sulfur center less susceptible to "hard" nucleophiles (like water) unless activated by a specific catalyst or proton transfer.

Part 2: The "Safe Workup" Protocol

Issue: You used a basic catalyst (DBU, Et3N, or DMAP) to synthesize your sulfonyl fluoride, and now you need to remove it without hydrolyzing your product.

The Solution: The Acidic Quench . Basic catalysts facilitate the attack of water on the sulfur center. You must protonate these amines immediately upon reaction completion to render them non-nucleophilic and water-soluble.

Step-by-Step Methodology
  • Reaction Quench:

    • Do NOT quench with saturated sodium bicarbonate (

      
      ) or NaOH. This is the #1 cause of yield loss.
      
    • Correct Method: Cool the reaction mixture to 0°C. Add 1M HCl (or 1M citric acid for acid-sensitive substrates). The goal is to drop the aqueous pH to ~2–3.

  • Phase Separation:

    • Dilute with an organic solvent (DCM or EtOAc).

    • Agitate vigorously. The protonated amine catalyst (

      
      ) will partition into the aqueous layer.
      
  • The Wash Sequence:

    • Wash 1: 1M HCl (Removes residual amines).

    • Wash 2: Water (Removes excess acid).

    • Wash 3: Brine (Dries the organic layer).[2][3]

  • Drying:

    • Dry over anhydrous

      
       or 
      
      
      
      .[2]
    • Critical: Filter and concentrate at temperatures < 40°C . Although stable, thermal stress in the presence of trace impurities can accelerate decomposition.

Part 3: Visualization of the Workflow

The following logic tree illustrates the decision-making process for safely working up a SuFEx reaction mixture.

SuFEx_Workup Start Crude Reaction Mixture (Contains SO2F + Catalyst) CheckBase Was a Base/Catalyst used? (DBU, DMAP, Et3N) Start->CheckBase WaterWash Neutral Water Wash CheckBase->WaterWash No (Rare) CheckSubstrate Is Substrate Acid Sensitive? CheckBase->CheckSubstrate Yes AcidWash Acidic Wash Step Use 1M HCl or 10% Citric Acid (Target pH 2-3) Partition Partition Layers (Catalyst goes to Aqueous) AcidWash->Partition WaterWash->Partition Citric Use Citric Acid / NaH2PO4 CheckSubstrate->Citric Yes (e.g., Acetals) HCl Use 1M HCl CheckSubstrate->HCl No Citric->AcidWash HCl->AcidWash Drying Dry Organic Layer (MgSO4 / Na2SO4) Partition->Drying Evap Concentrate < 40°C Drying->Evap

Figure 1: Decision tree for the removal of basic catalysts during sulfonyl fluoride isolation.

Part 4: Troubleshooting & FAQs

Q1: Can I purify sulfonyl fluorides on silica gel?

A: Yes, but with caveats. Standard silica gel is slightly acidic (pH 6–7), which is compatible with sulfonyl fluorides.

  • Warning: Avoid "Basic Alumina" or silica treated with amines (e.g., for alkaloid purification).

  • Recommendation: If your compound is streaking or decomposing, add 1% acetic acid to your eluent to ensure the column remains non-basic.

Q2: I see a "vinyl" byproduct when making aliphatic sulfonyl fluorides. What happened?

A: You triggered an elimination reaction. If your sulfonyl fluoride has protons on the


 or 

carbon (e.g.,

), strong bases like DBU can act as bases rather than nucleophiles, stripping a proton and kicking out the fluoride or sulfonyl group.
  • Fix: Switch to a milder base (e.g.,

    
     in aqueous acetonitrile) or use the "Sharpless-Fokin" method involving in situ formation from sulfonyl chlorides using saturated aqueous 
    
    
    
    .
Q3: My yield is good, but the NMR shows hydrolysis after 2 days of storage.

A: Check your glass. While rare, long-term storage of highly reactive sulfonyl fluorides in glass can lead to etching (formation of


) if trace HF is generated, which produces water, fueling an autocatalytic hydrolysis cycle.
  • Fix: Store valuable SuFEx reagents in plastic (HDPE/PP) vials or silanized glass, especially if they are liquids. Keep them cold and dry.

Q4: How do I convert a Sulfonyl Chloride to a Fluoride without hydrolysis?

A: The Bifluoride Buffer Method. This is the gold standard (Sharpless et al., 2014).

  • Protocol: Dissolve Sulfonyl Chloride in MeCN. Add saturated aqueous

    
     (Potassium Bifluoride).
    
  • Why it works:

    
     creates a buffered environment (pH ~3). The bifluoride anion (
    
    
    
    ) is a potent nucleophile that installs the Fluorine, while the acidic pH prevents hydrolysis of the resulting Sulfonyl Fluoride.

References

  • Sharpless, K. B., et al. (2014).[1] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition.

  • Jones, L. H., et al. (2016). Arylfluorosulfates Inactivate Intracellular Lipid Binding Protein(s) through Chemoselective SuFEx Reaction. Journal of the American Chemical Society.[4]

  • Kelly, J. W., et al. (2018). Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin. Journal of Medicinal Chemistry.

  • Doyle, A. G., et al. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society.[4]

Sources

Troubleshooting

Optimization of reaction temperature for hydroxyethyl sulfonyl fluoride coupling

Welcome to the SuFEx Technical Support Center. This guide is engineered for researchers and drug development professionals encountering low yields, complex byproduct mixtures, or complete reaction failures when attemptin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the SuFEx Technical Support Center. This guide is engineered for researchers and drug development professionals encountering low yields, complex byproduct mixtures, or complete reaction failures when attempting to couple hydroxyethyl sulfonyl fluorides with amines or phenols.

Mechanistic Insight: The Temperature Paradox

Aliphatic sulfonyl fluorides are notoriously more challenging to activate than their aryl counterparts. They lack the favorable orbital overlap that stabilizes the transition state during Sulfur(VI) Fluoride Exchange (SuFEx), resulting in a higher activation energy barrier[3]. To overcome this, researchers intuitively increase the reaction temperature.

However, the presence of a beta-hydroxyethyl group introduces a severe thermal liability. The strongly electron-withdrawing nature of the


 group highly acidifies the alpha-protons. When subjected to elevated temperatures (>50 °C) in the presence of a base, the molecule rapidly undergoes an E1cB elimination , expelling the hydroxyl group (or water) to form ethenesulfonyl fluoride (ESF). Alternatively, uncontrolled heating can drive the hydroxyl oxygen to attack the sulfur center, forming an unwanted cyclic sultone.

Optimizing this reaction requires bypassing the thermal activation barrier using advanced non-nucleophilic catalysts rather than brute-force heating [1].

SuFEx_Pathways SM Hydroxyethyl Sulfonyl Fluoride (Aliphatic S(VI) Hub) Coupling SuFEx Coupling (35-40°C, BTMG) SM->Coupling + Amine/Phenol Controlled Temp Elim E1cB Elimination (>60°C or Strong Base) SM->Elim Excess Heat Cycl Intramolecular Attack (Uncontrolled Heating) SM->Cycl Base + Heat Product Target Molecule (Hydroxyethyl Sulfonamide) Coupling->Product ESF Ethenesulfonyl Fluoride (ESF Byproduct) Elim->ESF Sultone Sultone Formation (Cyclic Byproduct) Cycl->Sultone

Fig 1: Temperature-dependent reaction pathways for hydroxyethyl sulfonyl fluoride SuFEx coupling.

Quantitative Data: Temperature Optimization Matrix

The following table summarizes the causal relationship between temperature, catalyst selection, and reaction trajectory. Data is normalized for a standard 0.5 M coupling reaction in acetonitrile over 4 hours.

Temperature (°C)Catalyst / BaseConversion (%)Target Yield (%)ESF Byproduct (%)Sultone Byproduct (%)Diagnostic Recommendation
20 - 25 (RT) DBU (20 mol%)45%40%<5%<5%Too slow; insufficient thermal energy to overcome aliphatic SuFEx barrier.
35 - 40 BTMG (5 mol%)>95%88% 5%2%Optimal. BTMG accelerates intermediate formation without requiring high heat.
60 DBU (20 mol%)>95%45%35%15%Elimination pathways dominate. E1cB threshold crossed.
80

>95%20%60%20%Critical failure. Lewis acid + heat destroys beta-heteroatom aliphatic S(VI) hubs.

Standard Operating Protocol (SOP): Optimized 35–40 °C Coupling

This protocol utilizes 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG), a strong, non-nucleophilic base that facilitates SuFEx at lower temperatures, preserving the integrity of the hydroxyethyl group [1].

Step 1: Reagent Preparation & Atmosphere Control

  • Flame-dry a Schlenk flask and backfill with Argon. While SuFEx is generally water-tolerant, trace moisture at elevated temperatures can promote competitive hydrolysis of the aliphatic S(VI)-F bond.

  • Ensure the amine/phenol nucleophile is freshly distilled or sublimed.

Step 2: Reagent Assembly

  • Add the hydroxyethyl sulfonyl fluoride (1.0 equiv, typically 0.5 mmol) and the nucleophile (1.2 equiv) to the flask.

  • Dissolve in anhydrous Acetonitrile (MeCN) to achieve a 0.5 M concentration.

Step 3: Catalyst Addition

  • Inject BTMG (5 mol%) dropwise via syringe.

  • Causality Note: BTMG deprotonates the nucleophile without engaging in nucleophilic attack on the sulfur center, preventing the degradation often seen with higher loadings of DBU.

Step 4: Precision Thermal Control

  • Place the flask in a pre-calibrated heating block set strictly to 35–40 °C .

  • Critical Warning: Do not use an uncalibrated oil bath. A temperature spike above 45 °C will initiate E1cB elimination.

Step 5: Self-Validating Reaction Monitoring (19F NMR)

  • After 2 hours, withdraw a 50 µL aliquot, dilute in

    
    , and acquire a crude 
    
    
    
    NMR spectrum.
  • Validation Checkpoint:

    • Success: You should observe the disappearance of the starting material peak (~ +50 to +60 ppm) and the appearance of a free fluoride ion peak at ~ -150 ppm.

    • Failure (Elimination): If you observe a massive new peak at ~ +55 ppm, you have synthesized ethenesulfonyl fluoride (ESF). Immediately halt heating.

Step 6: Workup

  • Concentrate the mixture under reduced pressure. Because BTMG is used at low catalytic loadings, extensive aqueous washing is minimized. Purify via standard silica gel flash chromatography.

Troubleshooting FAQs

Q: My


 NMR shows complete consumption of the starting material, but my isolated yield of the coupled product is <20%. What happened? 
A:  You likely experienced thermal degradation. If your reaction temperature drifted above 50 °C, the hydroxyethyl sulfonyl fluoride converted into ethenesulfonyl fluoride (ESF) via E1cB elimination. ESF is a highly reactive Michael acceptor that will rapidly polymerize or react with excess nucleophiles in your pot, leading to a complex, low-yielding mixture. Check your crude 

NMR for distinct vinyl protons (multiplets between 5.5 and 6.5 ppm) to confirm this misstep.

Q: Can I use the


 / DABCO system for this substrate? 
A:  We strongly advise against it for this specific substrate. While the 

and DABCO system is a breakthrough for the room-temperature SuFEx of aryl sulfonyl fluorides [2], aliphatic sulfonyl fluorides bearing beta-heteroatoms are highly sensitive to strong Lewis acids. If you attempt to heat a calcium-activated aliphatic system, it will rapidly decompose into sultones and elimination products.

Q: Why is BTMG recommended over the traditional DBU catalyst? A: DBU is an excellent catalyst but typically requires higher loadings (10–30 mol%) and higher temperatures (60–80 °C) to drive aliphatic SuFEx. Because hydroxyethyl sulfonyl fluorides cannot survive those temperatures, you must use a catalyst that works efficiently at near-ambient conditions. BTMG is a stronger, bulkier, non-nucleophilic base that accelerates the formation of reactive intermediates at 35 °C, allowing you to bypass the thermal activation energy required for elimination [1].

References

  • Accelerated SuFEx Click Chemistry for Modular Synthesis Source: Cold Spring Harbor Laboratory URL:[Link]

  • SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides Source: Organic Letters (ACS Publications) URL:[Link]

  • A rapid access to aliphatic sulfonyl fluorides Source: Nature Communications (NIH PMC) URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Characterization of 2-Hydroxyethane-1-sulfonyl Fluoride and Ethanesulfonyl Fluoride (ESF)

This guide provides an in-depth comparison of the ¹H Nuclear Magnetic Resonance (NMR) spectral characteristics of 2-hydroxyethane-1-sulfonyl fluoride and its structural analog, ethanesulfonyl fluoride (ESF). Designed for...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the ¹H Nuclear Magnetic Resonance (NMR) spectral characteristics of 2-hydroxyethane-1-sulfonyl fluoride and its structural analog, ethanesulfonyl fluoride (ESF). Designed for researchers, chemists, and drug development professionals, this document delves into the structural nuances that differentiate these two molecules and explains how these differences manifest in their respective proton NMR spectra. We will explore the underlying principles, present predicted spectral data, and provide a robust experimental protocol for acquiring high-quality NMR data.

Introduction: The Tale of Two Sulfonyl Fluorides

Ethanesulfonyl fluoride (ESF) and its hydroxylated derivative, 2-hydroxyethane-1-sulfonyl fluoride, are important chemical entities. The sulfonyl fluoride moiety is a key pharmacophore in covalent inhibitors and chemical biology probes. Given their structural similarity, unambiguous characterization is paramount. ¹H NMR spectroscopy stands as the primary tool for this purpose, offering a detailed fingerprint of a molecule's proton environment.

The seemingly minor addition of a hydroxyl group in 2-hydroxyethane-1-sulfonyl fluoride introduces significant electronic and structural changes compared to ESF. This guide will illuminate how these changes provide distinct and readily identifiable signatures in their ¹H NMR spectra.

Molecular Structure and its Electronic Implications

The fundamental difference between the two compounds is the substitution of a terminal proton in ESF with a hydroxyl group. This modification dramatically alters the electronic environment of the adjacent methylene protons.

  • Ethanesulfonyl Fluoride (ESF): A simple ethyl group attached to the highly electron-withdrawing sulfonyl fluoride (-SO₂F) moiety.

  • 2-Hydroxyethane-1-sulfonyl Fluoride: An ethyl backbone functionalized with two powerful electron-withdrawing groups at opposite ends: the sulfonyl fluoride (-SO₂F) at position 1 and the hydroxyl (-OH) at position 2.

The -SO₂F group exerts a strong deshielding effect on adjacent protons due to the combined inductive effects of the two oxygen atoms and the fluorine atom. The hydroxyl group in 2-hydroxyethane-1-sulfonyl fluoride also contributes an inductive electron-withdrawing effect, further influencing the chemical shifts of the entire ethyl scaffold.

Caption: Molecular structures of ESF and its hydroxylated analog.

Comparative ¹H NMR Spectral Analysis

The structural differences lead to distinct and predictable ¹H NMR spectra. While experimental data for these specific compounds is not widely published in spectral databases, we can confidently predict their spectra based on established principles of chemical shifts and coupling constants observed in similar aliphatic sulfonyl fluorides.[1][2]

Ethanesulfonyl Fluoride (ESF): A Classic Ethyl Pattern

The ¹H NMR spectrum of ESF is expected to show a simple A₃X₂ spin system, characteristic of an ethyl group.

  • -CH₂- Protons (Hₐ): These protons are directly attached to the carbon bearing the sulfonyl fluoride group. Due to the immense electron-withdrawing nature of -SO₂F, these protons are significantly deshielded and will appear far downfield. They will be split by the three neighboring methyl protons, resulting in a quartet .

  • -CH₃ Protons (Hᵦ): These terminal methyl protons are further from the -SO₂F group and will appear much further upfield. They are split by the two adjacent methylene protons, resulting in a triplet .

  • Coupling Constant (³Jₐᵦ): The through-bond coupling between these vicinal protons will be in the typical range for freely rotating alkyl chains, approximately 6-8 Hz.[3][4]

2-Hydroxyethane-1-sulfonyl Fluoride: A Deshielded A₂X₂ System

The spectrum for this molecule is more complex due to the influence of two separate electron-withdrawing groups. It will present as an A₂X₂ or AA'XX' system.

  • -CH₂SO₂F Protons (Hₐ): Similar to ESF, these protons are adjacent to the -SO₂F group and will be the most deshielded protons in the spectrum, appearing at the lowest field. They will be split by the neighboring -CH₂OH protons into a triplet .

  • -CH₂OH Protons (Hᵦ): These protons are adjacent to the hydroxyl group. They are also deshielded, but less so than Hₐ. They will be split by the neighboring -CH₂SO₂F protons, also resulting in a triplet .

  • -OH Proton (Hₒ): The hydroxyl proton signal is highly variable. Its chemical shift depends on solvent, concentration, and temperature. It may appear as a broad singlet or, if coupling to the adjacent CH₂ protons occurs, a triplet. In many common deuterated solvents like CDCl₃, this coupling is often not observed.

  • Coupling Constant (³Jₐᵦ): The coupling constant between the two methylene groups is expected to be in the typical range of 6-8 Hz.

Summary of Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR parameters for the two compounds, providing a clear reference for spectral assignment.

CompoundProton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Ethanesulfonyl Fluoride (ESF) -CH ₂SO₂F3.4 - 3.8Quartet (q)~7
-CH1.5 - 1.8Triplet (t)~7
2-Hydroxyethane-1-sulfonyl Fluoride -CH ₂SO₂F3.7 - 4.1Triplet (t)~7
-CH ₂OH3.9 - 4.3Triplet (t)~7
-OH 1.5 - 4.0 (variable)Broad Singlet (br s)N/A

Note: The chemical shift for the -CH₂OH protons in 2-hydroxyethane-1-sulfonyl fluoride is predicted to be slightly higher (more downfield) than the -CH₂SO₂F protons due to the combined deshielding effects and potential hydrogen bonding, though the relative positions can be solvent-dependent.

A Validated Experimental Protocol for ¹H NMR Acquisition

Adherence to a standardized protocol is critical for obtaining high-quality, reproducible NMR data. This protocol is designed to be self-validating by ensuring proper setup and calibration.

Step 1: Sample Preparation

The choice of solvent is the first critical decision. It must dissolve the sample without contributing interfering signals.

  • Solvent Selection: Use a high-purity deuterated solvent.

    • CDCl₃ (Deuterated Chloroform): A good first choice for general organic molecules. The residual CHCl₃ peak appears at ~7.26 ppm.

    • DMSO-d₆ (Deuterated Dimethyl Sulfoxide): A more polar solvent, useful if solubility is an issue. The residual DMSO-d₅ peak is at ~2.50 ppm. It is also more likely to show coupling to the -OH proton.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the sulfonyl fluoride sample.

  • Dissolution: Dissolve the sample in ~0.6-0.7 mL of the chosen deuterated solvent in a clean vial.

  • Internal Standard: Add a small amount of an internal standard, typically Tetramethylsilane (TMS). TMS provides a reference signal at 0.00 ppm.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detector (~4-5 cm).

Step 2: NMR Spectrometer Setup and Calibration
  • Insertion and Locking: Insert the sample into the NMR magnet. The spectrometer will "lock" onto the deuterium signal from the solvent, which stabilizes the magnetic field.

  • Shimming: This is a crucial step to optimize the homogeneity of the magnetic field across the sample volume. Automated shimming routines are standard on modern spectrometers. A well-shimmed sample results in sharp, symmetrical peaks. Poor shimming leads to broad, distorted lineshapes, which can obscure coupling patterns.

Step 3: Data Acquisition
  • Standard ¹H Pulse Program: Select a standard single-pulse ¹H acquisition experiment.

  • Setting Parameters:

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -1 to 12 ppm).

    • Number of Scans (NS): For a moderately concentrated sample, 8 or 16 scans are typically sufficient.

    • Relaxation Delay (D1): A delay of 1-2 seconds between scans is usually adequate for ¹H NMR.

  • Acquire Data: Start the acquisition.

Step 4: Data Processing and Analysis
  • Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into the frequency-domain spectrum via a Fourier Transform.

  • Phasing: Manually or automatically adjust the phase of the spectrum so that all peaks are in the positive absorption mode with a flat baseline.

  • Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat and at zero intensity.

  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to exactly 0.00 ppm.

  • Integration: Integrate the area under each peak. The relative integration values correspond to the ratio of protons giving rise to each signal.

  • Peak Picking: Identify the precise chemical shift of each peak and measure the coupling constants (J-values) from the multiplet splittings.

G A Step 1: Sample Preparation (Weigh, Dissolve in CDCl₃ + TMS) B Step 2: Spectrometer Setup (Lock & Shim) A->B Insert Sample C Step 3: Data Acquisition (Pulse Program, Set NS, D1) B->C Homogeneous Field D Step 4: Data Processing (FT, Phase, Baseline, Reference) C->D Acquire FID E Final Spectrum & Analysis (Integration, J-Coupling) D->E Generate Spectrum

Caption: Standard workflow for ¹H NMR spectral acquisition and analysis.

Conclusion

The ¹H NMR spectra of 2-hydroxyethane-1-sulfonyl fluoride and ethanesulfonyl fluoride are clearly distinguishable. ESF presents a simple quartet and triplet pattern, while its hydroxylated counterpart displays a more complex pattern of two deshielded triplets, along with a variable hydroxyl signal. The significant downfield shift of all protons alpha to the -SO₂F group is a hallmark feature for this class of compounds. By understanding the fundamental principles of structural and electronic effects on NMR parameters and by following a rigorous experimental protocol, researchers can confidently characterize and differentiate these and other related sulfonyl fluoride molecules.

References

  • Aliphatic sulfonyl fluoride synthesis via reductive decarboxylative fluorosulfonylation of aliphatic carboxylic acids. (n.d.). Supporting Information.
  • Catalyst-free radical fluorination of sulfonyl hydrazides in water. (n.d.). Supporting Information.
  • National Institute of Standards and Technology. (n.d.). Ethanesulfonyl fluoride. NIST Chemistry WebBook. Retrieved from [Link]

  • Wang, L., et al. (n.d.). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. The Royal Society of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Ethanesulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethanesulfonyl fluoride, 1,2,2,2-tetrafluoro- (C2HF5O2S). Retrieved from [Link]

  • Amblard, F., et al. (n.d.). Facile synthesis of sulfonyl fluorides from sulfonic acids. PMC - NIH. Retrieved from [Link]

  • Slideshare. (n.d.). 19 f chemical shifts and coupling constants. Retrieved from [Link]

  • Dehydroxylative Sulfonylation of Alcohols. (2024, July 25). American Chemical Society.
  • ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • Kwan, E. E. (2012, January 31). Lecture 3: Coupling Constants. Harvard University. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected portions of 1 H NMR indicating changes in the 1 H NMR spectra.... Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Potrzebowski, M. J., et al. (2021, November 25). Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. MDPI. Retrieved from [Link]

  • An ESIPT-active orange-emissive 2-(2′-hydroxyphenyl)imidazo[1,2-a]pyridine-derived chemodosimeter for turn-on detection of fluoride ions via desilylation. (2024, October 21). PMC.

Sources

Comparative

Mass Spectrometry Fragmentation Patterns of Hydroxyethyl Sulfonyl Fluorides

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Analytical Challenge of SuFEx Probes In the rapidly evolving landscape of covalent drug...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Analytical Challenge of SuFEx Probes

In the rapidly evolving landscape of covalent drug discovery, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a dominant force. While aryl sulfonyl fluorides are well-characterized, Hydroxyethyl Sulfonyl Fluorides (HESF) represent a unique subclass. Often serving as "masked" precursors to the highly reactive Ethenesulfonyl Fluoride (ESF) or appearing as hydrolysis products of ESF probes, their accurate identification is critical for validating target engagement.

This guide provides a definitive technical comparison of the mass spectrometry (MS) fragmentation patterns of HESF against its vinyl analog (ESF) and traditional aryl sulfonyl fluorides. By synthesizing mechanistic causality with experimental data, we establish a robust framework for distinguishing these species in complex proteomic matrices.

Mechanistic Insight: Fragmentation Causality

To accurately interpret MS data, one must understand the gas-phase chemistry driving fragmentation. HESF (


) behaves distinctly from aryl variants due to the lability of the 

-hydroxy group and the aliphatic nature of the carbon backbone.
Electrospray Ionization (ESI) Behaviors[1][2][3][4][5][6][7][8][9]
  • Positive Mode (

    
    ):  Protonation typically occurs on the sulfonyl oxygen. The resulting cation is metastable. The defining characteristic of HESF is a rapid dehydration  event, driven by the formation of the conjugated vinyl sulfonyl fluoride cation.
    
  • Negative Mode (

    
    ):  HESF is prone to forming the fluorosulfonyl anion (
    
    
    
    ) upon collisional activation. This is a "gold standard" diagnostic ion for confirming the presence of an intact SuFEx warhead.
Fragmentation Pathways (DOT Visualization)

The following diagram illustrates the divergent fragmentation pathways between HESF and ESF, highlighting the critical dehydration step unique to HESF.

FragmentationPathway HESF HESF Precursor [M+H]+ (m/z X) Dehydration Dehydration [-H2O] (18 Da) HESF->Dehydration Primary Pathway ESF ESF Precursor [M+H]+ (m/z X-18) VinylCation Vinyl-SF Cation [CH2=CH-SO2F+H]+ ESF->VinylCation Direct Ionization Dehydration->VinylCation LossHF Loss of HF [-20 Da] VinylCation->LossHF LossSO2 Loss of SO2 [-64 Da] VinylCation->LossSO2 FragmentB Hydrocarbon Cation LossHF->FragmentB FragmentA Sulfonyl Cation [R-SO2]+ LossSO2->FragmentA

Caption: Comparative fragmentation pathway showing the convergence of HESF and ESF via dehydration.

Comparative Analysis: HESF vs. Alternatives

The following data facilitates the differentiation of HESF from its metabolic/chemical relatives.

Table 1: Diagnostic Ion Comparison (Positive Mode)
FeatureHydroxyethyl Sulfonyl Fluoride (HESF) Ethenesulfonyl Fluoride (ESF) Aryl Sulfonyl Fluoride
Precursor Ion



Primary Neutral Loss 18 Da (

)
(Dominant)
20 Da (

) or 64 Da (

)
64 Da (

)
Secondary Neutral Loss 20 Da (

) (After dehydration)
64 Da (

)
20 Da (

) (Rare)
Characteristic Fragment

equivalent to ESF cation
Vinyl cation

Aryl cation

Isotope Pattern Monoisotopic (F)Monoisotopic (F)Monoisotopic (F)
Retention Time (RP-LC) Earlier (More Polar)Later (Less Polar)Late (Hydrophobic)
Table 2: Reactivity & Stability Profile
ParameterHESFESF
Chemical State "Masked" Electrophile / Hydration ProductActive Michael Acceptor
Warhead Stability Stable in acid; dehydrates in baseReactive; susceptible to polymerization
MS/MS Signature

-18
is the key identifier.
No water loss . Direct skeletal fragmentation.

Experimental Protocol: Identification Workflow

This protocol is designed to be self-validating. The detection of the specific neutral losses serves as internal confirmation of the structural assignment.

Phase 1: LC-MS/MS Acquisition
  • Column Selection: Use a C18 reverse-phase column (e.g., 1.7 µm particle size) to separate the polar HESF from the hydrophobic ESF.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid. Note: Avoid ammonium buffers in negative mode if looking for F- adducts, as they can suppress ionization.

  • Scan Mode:

    • Full Scan (MS1): To identify precursor masses.

    • Data-Dependent MS2: Trigger fragmentation on top 5 most intense ions.

    • Neutral Loss Scan (Optional): Set specific trigger for loss of 18 Da (Water) and 20 Da (HF).

Phase 2: Data Analysis & Validation
  • Extract Ion Chromatogram (EIC): Plot the theoretical

    
     for HESF and ESF.
    
  • Check for Dehydration: In the MS2 spectrum of the HESF candidate, look for the base peak at

    
    .
    
    • Validation: If the peak exists but does not show -18 loss, it is likely the ESF species or a contaminant.

  • Diagnostic Anion Check (Negative Mode): If possible, run a negative mode injection. Look for

    
     83 (
    
    
    
    ) or
    
    
    99 (
    
    
    ).[1] These confirm the sulfonyl fluoride moiety is intact.
Workflow Diagram (DOT)

Workflow Sample Biological Sample (SuFEx Probe Treated) LC LC Separation (C18 Column) Sample->LC MS1 MS1 Full Scan Identify Precursors LC->MS1 Decision Precursor Found? MS1->Decision MS2_Pos MS2 (Positive Mode) CID Fragmentation Decision->MS2_Pos Yes MS2_Neg MS2 (Negative Mode) (Optional Validation) Decision->MS2_Neg Yes CheckWater Check Neutral Loss -18 Da (H2O)? MS2_Pos->CheckWater CheckFluoride Check Fragment m/z 83 (FSO2-)? MS2_Neg->CheckFluoride ResultHESF Identify as HESF (Hydroxyethyl) CheckWater->ResultHESF Yes ResultESF Identify as ESF (Vinyl) CheckWater->ResultESF No CheckFluoride->ResultHESF Validates Warhead CheckFluoride->ResultESF Validates Warhead

Caption: Decision tree for differentiating HESF from ESF using LC-MS/MS logic.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5365513, 2-Hydroxyethanesulfonyl fluoride. [Link]

  • Jones, L. H. SuFEx Chemical Biology: A New Generation of Covalent Probes. ACS Chemical Biology.[2] [Link]

  • NIST Mass Spectrometry Data Center. Ethenesulfonyl Fluoride Mass Spectrum. [Link]

Sources

Validation

Comparing reactivity of 2-hydroxyethane-1-sulfonyl fluoride with PMSF

Technical Comparison Guide: 2-Hydroxyethane-1-Sulfonyl Fluoride vs. PMSF Executive Summary: The "Warhead" Distinction This guide compares PMSF (Phenylmethylsulfonyl fluoride), the gold-standard serine protease inhibitor,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: 2-Hydroxyethane-1-Sulfonyl Fluoride vs. PMSF

Executive Summary: The "Warhead" Distinction

This guide compares PMSF (Phenylmethylsulfonyl fluoride), the gold-standard serine protease inhibitor, with 2-Hydroxyethane-1-sulfonyl fluoride (2-HO-ESF), an aliphatic sulfonyl fluoride often utilized in chemical biology and SuFEx (Sulfur-Fluoride Exchange) chemistry.

The Critical Verdict:

  • PMSF is a broad-spectrum protease inhibitor .[1] It relies on an activated aromatic sulfonyl group to rapidly sulfonylate active-site serines. It is unstable in water.[1]

  • 2-HO-ESF is NOT a direct functional alternative to PMSF for general lysis buffers. It is an aliphatic sulfonyl fluoride with significantly lower electrophilicity. However, it serves as a stable precursor to Ethenesulfonyl Fluoride (ESF) , a potent Michael acceptor that targets cysteines and lysines.

Do not substitute 2-HO-ESF for PMSF in standard lysis buffers. The reactivity profiles are mechanistically distinct.

Chemical Basis & Reactivity Profile

The core difference lies in the electronic environment of the sulfur atom and the leaving group potential of the fluoride.

Structure-Activity Relationship (SAR)
FeaturePMSF (Phenylmethylsulfonyl fluoride)2-HO-ESF (2-Hydroxyethane-1-sulfonyl fluoride)
Structure Benzyl-SO₂-FHO-CH₂-CH₂-SO₂-F
Class Aromatic/Benzylic Sulfonyl FluorideAliphatic

-Hydroxy Sulfonyl Fluoride
Electrophilicity High. The benzylic system withdraws electron density, activating the sulfur for nucleophilic attack (

).
Low. Aliphatic chains are electron-donating, stabilizing the sulfur and making the S-F bond stronger and less reactive.
Primary Mechanism Sulfonylation. Nucleophilic attack by Serine-OH releases HF.Latent Michael Acceptor. Can dehydrate to form Ethenesulfonyl Fluoride (ESF), then alkylate nucleophiles.
Target Residues Serine (Active Site), occasionally Cysteine.[2]Cysteine, Lysine, Tyrosine (via SuFEx or Michael Addition).
Stability & Hydrolysis Data

PMSF is notorious for its instability. Aliphatic sulfonyl fluorides like 2-HO-ESF exhibit superior aqueous stability due to the stronger S-F bond (bond energy ~130 kcal/mol) and lack of aromatic activation.

ParameterPMSF2-HO-ESF (Aliphatic Analogues)
Half-life (pH 7.0, 25°C) ~110 minutes [1]> 24 hours (Estimated based on MSF data [2])
Half-life (pH 8.0, 25°C) ~35 minutes [1]Stable (Requires activation for hydrolysis)
Solubility Poor in water; requires EtOH/IPA/DMSO.Moderate to High (due to hydroxyl group).
Byproducts Phenylmethanesulfonic acid + HF2-Hydroxyethanesulfonic acid + HF

Mechanistic Pathways (Visualization)

The following diagram illustrates the divergent reaction pathways. PMSF acts as a "capping" agent, while 2-HO-ESF acts as a stable probe that can be activated to a "clamping" agent (Vinyl Sulfone).

ReactivityComparison cluster_legend Mechanism Type PMSF PMSF (Aromatic) Serine Serine Protease (Active Site -OH) PMSF->Serine Fast Sulfonylation (Inhibition) Water H2O (Hydrolysis) PMSF->Water Rapid Degradation (t1/2 < 1h) HO_ESF 2-HO-ESF (Aliphatic) HO_ESF->Serine Negligible Reaction (Sterically/Electronically Hindered) ESF Ethenesulfonyl Fluoride (Michael Acceptor) HO_ESF->ESF Dehydration (Activation Step) Cysteine Cysteine/Lysine (Nucleophile) ESF->Cysteine Michael Addition (Covalent Tagging) Direct Attack (SN2) Direct Attack (SN2) Elimination-Addition Elimination-Addition Direct Attack (SN2)->Elimination-Addition

Figure 1: Divergent reactive pathways. PMSF directly attacks active site serines. 2-HO-ESF is kinetically inert towards serine but can convert to a vinyl sulfone warhead.

Experimental Protocols

Protocol A: Standard Protease Inhibition (PMSF)

Use this for preventing protein degradation during lysis.

  • Preparation: Dissolve PMSF in anhydrous Isopropanol or Ethanol to 100 mM (100X) .

    • Note: Do not use water; it hydrolyzes instantly. DMSO is acceptable but can permeate skin.

  • Storage: Store aliquots at -20°C. Discard if precipitate (sulfonic acid) forms.

  • Application:

    • Add PMSF to the lysis buffer immediately before use.

    • Final Concentration: 1 mM .

    • Critical Step: If processing time exceeds 60 minutes at pH > 7.5, "spike" the solution with fresh PMSF every hour.

Protocol B: SuFEx Probe Activation (2-HO-ESF)

Use this for chemical biology profiling or covalent fragment screening.

  • Preparation: Dissolve 2-HO-ESF in DMSO or Water (it is water-stable).

  • Activation (Optional): To convert to the vinyl sulfone warhead (ESF) in situ:

    • Incubate in phosphate buffer (pH 8.0) or treat with mild base (e.g., Triethylamine) if synthetic.

    • Warning: ESF is volatile and reactive.

  • Incubation:

    • Add to proteome/protein sample at 10–50 µM .

    • Incubation time: 1–4 hours (Aliphatic sulfonyl fluorides react slowly compared to PMSF).

  • Readout: Mass Spectrometry (look for +108 Da shift for sulfonyl, or distinct alkylation shift if elimination occurred).

Safety & Handling

  • PMSF Toxicity: Highly toxic acetylcholinesterase inhibitor. Neurotoxin.

    • Half-life in blood: Short, but acute exposure is dangerous.

    • Neutralization: Render harmless by alkalizing to pH > 10 for 2 hours (hydrolysis).

  • 2-HO-ESF Safety: Less data available, but sulfonyl fluorides are potential alkylating agents.

    • Risk:[3][4][5] If it converts to ethenesulfonyl fluoride, it becomes a potent alkylator (similar to divinyl sulfone). Handle with the same rigor as PMSF.

References

  • James, G. T. (1978). Inactivation of the protease inhibitor phenylmethylsulfonyl fluoride in buffers. Analytical Biochemistry, 86(2), 574-579. Link

  • Fahrney, D. E., & Gold, A. M. (1963). Sulfonyl fluorides as inhibitors of esterases. I. Rates of reaction with acetylcholinesterase, α-chymotrypsin, and trypsin. Journal of the American Chemical Society, 85(7), 997-1000. Link

  • Narayanam, M. K., & Murphy, J. P. (2024). Sulfonyl Fluorides in Chemical Biology and Drug Discovery. Journal of Medicinal Chemistry.
  • Jones, L. H. (2024). Unconventional reactivity of sulfonyl fluorides. Spiral - Imperial College London. Link

Sources

Comparative

Validating Covalent Tyrosine Engagement: A Comparative Guide to MS/MS Fragmentation Strategies

Topic: Validating covalent bond formation with tyrosine residues using MS/MS Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals. Executive Summary The resurgence...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating covalent bond formation with tyrosine residues using MS/MS Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The resurgence of covalent drug discovery has moved beyond cysteine-targeting acrylamides to "undruggable" residues like Tyrosine, enabled by Sulfur-Fluoride Exchange (SuFEx) chemistry.[1][2][3] However, validating genuine covalent engagement at Tyrosine (Tyr) versus off-target Lysine (Lys) modification remains a significant analytical bottleneck.

This guide compares the industry-standard Higher-Energy Collisional Dissociation (HCD) against the high-fidelity Electron Transfer/Higher-Energy Collisional Dissociation (EThcD) for validating SuFEx-Tyr probes. We demonstrate that while HCD offers throughput, EThcD is the requisite methodology for unambiguous site localization , preventing false-positive structural assignments in drug development pipelines.

Part 1: The Challenge of Tyrosine Validation

Unlike Cysteine (thiol, pKa ~8.3) which is uniquely nucleophilic, Tyrosine (phenol, pKa ~10) competes with Lysine (amine, pKa ~10.5) and N-terminal amines. SuFEx probes (e.g., sulfonyl fluorides, fluorosulfates) are designed to be "latent" electrophiles, reacting specifically with Tyr in specific protein microenvironments.

The Analytical Problem: Standard MS/MS search engines (Sequest, Mascot, Comet) often default to placing modifications on the most likely residue mathematically, not chemically. A mass shift of +150 Da could mathematically fit a Lysine as easily as a Tyrosine if the backbone fragmentation is incomplete. Misidentifying a Lys-covalent hit as a Tyr-covalent hit can derail Structure-Activity Relationship (SAR) studies.

Part 2: Comparative Analysis of Fragmentation Modes

We compare the performance of two distinct MS/MS dissociation methods for validating a representative SuFEx probe modification (+SO₂-Aryl adduct).

Method A: Standard HCD (The "Workhorse")
  • Mechanism: Beam-type activation.[4] Ions are accelerated into a collision cell (N₂/Ar gas).

  • Fragment Type: Primarily b- and y-ions .

  • Pros: High scan speed (Hz), high sensitivity, excellent for peptide identification.

  • Cons:

    • Labile PTM Loss: While SuFEx bonds are stable, the high energy can sometimes cause neutral loss of the probe before backbone cleavage, reducing localization scores.

    • Incomplete Backbone: Often fails to fragment between the modified residue and its neighbor if the probe is bulky (steric hindrance).

Method B: EThcD (The "Validator")
  • Mechanism: Dual activation. Precursors undergo Electron Transfer Dissociation (ETD) to break N-Cα bonds, followed by supplemental HCD activation to fragment remaining non-dissociated species.

  • Fragment Type: Rich mixture of c-, z-, b-, and y-ions .

  • Pros:

    • Orthogonal Cleavage: ETD cleaves the backbone without detaching the side-chain modification (even labile ones).

    • Site-Determining Ions: Generates specific c/z ions flanking the Tyrosine, providing irrefutable proof of location.

  • Cons: Slower cycle time; requires higher precursor charge states (z ≥ 3) for optimal ETD efficiency.

Performance Comparison Table
FeatureStandard HCDEThcD (Recommended)Impact on Drug Discovery
Primary Ion Series b / yc / z (plus b / y)EThcD provides dual-series confirmation.
Localization Confidence Moderate (Ascore > 20)High (Ascore > 50)EThcD reduces false-positive "off-target" flags.
Purity of Spectra High Noise (low mass region)Clean Backbone CleavageHCD is better for reporter ion quantification; EThcD for mapping.
Residue Discrimination often ambiguous (Tyr vs Lys)Precise (Side-chain retention)EThcD distinguishes proximal Tyr/Lys residues.
Throughput High (20-40 Hz)Medium (10-15 Hz)Use HCD for screening, EThcD for validation.
Part 3: Strategic Workflow Visualization

The following diagram illustrates the decision logic for choosing the correct fragmentation pathway during a chemoproteomics experiment.

ValidationWorkflow Start SuFEx-Labeled Proteome Digest Enzymatic Digestion (Trypsin + Chymotrypsin) Start->Digest LC Nano-LC Separation Digest->LC MS1 MS1 Precursor Scan (Orbitrap, 120k Res) LC->MS1 Decision Charge State (z) ? MS1->Decision HCD_Path HCD Fragmentation (NCE 28-32%) Decision->HCD_Path z = 2 EThcD_Path EThcD Fragmentation (SA 15-25%) Decision->EThcD_Path z ≥ 3 Search Database Search (Sequest/Mascot) HCD_Path->Search EThcD_Path->Search Localize Site Localization (ptmRS / Ascore) Search->Localize

Caption: Decision-dependent acquisition logic. Precursors with z≥3 are routed to EThcD to maximize c/z ion generation for precise site mapping.

Part 4: Step-by-Step Validation Protocol

This protocol is designed for use with a high-resolution Orbitrap instrument (e.g., Eclipse or Ascend).

Phase 1: Sample Preparation (The "Dual-Digest" Trick)
  • Why: Tyrosine is often located in hydrophobic pockets. Trypsin (cleaves K/R) often generates peptides that are too long or too hydrophobic, or leaves the Tyr in the middle of a long sequence where HCD fragmentation efficiency drops.

  • Protocol:

    • Labeling: Incubate protein/lysate with SuFEx probe (10-100 µM) for 1 hour. Quench with excess soluble Tyrosine.

    • Reduction/Alkylation: Standard DTT/IAA workflow.

    • Digestion: Use Trypsin/Lys-C mix (1:50 ratio) overnight.

    • Secondary Digestion (Optional but Recommended): If coverage is poor, perform a parallel digest with Chymotrypsin (cleaves F/Y/W/L). Note: Chymotrypsin cleaves at Tyrosine, which places the modified residue at the C-terminus, simplifying MS/MS interpretation.

Phase 2: LC-MS/MS Acquisition Parameters
  • LC Gradient: 60-90 min linear gradient (2-35% B). SuFEx modifications increase hydrophobicity; ensure the gradient extends to 95% B for washing.

  • MS1 Settings: Resolution 120,000; AGC Target 4e5.

  • MS2 Settings (EThcD):

    • Isolation Window: 1.6 m/z.

    • Reaction Time: Calibrated (or use "Auto" based on precursor m/z).

    • Supplemental Activation (SA): 25% (Critical: pure ETD often leaves unfragmented precursors; SA "kicks" them apart).

    • Resolution: 30,000 (High res needed to resolve isotopic envelopes of large probe fragments).

Phase 3: Data Analysis & Diagnostic Ions
  • Variable Modification: Add the precise mass of the probe (e.g., +150.0123 Da) to Tyrosine (Y) and Lysine (K).

  • Diagnostic Ion Mining:

    • Look for the Tyrosine Immonium Ion (m/z 136.076).

    • Self-Validation Check: If the Tyr is modified, the native 136.076 ion abundance should decrease, and a Modified Immonium Ion (136.076 + Probe Mass) may appear (though often low intensity).

    • SuFEx Reporter: Many sulfonyl probes eject a characteristic fragment (e.g., the aryl sulfonyl moiety) in HCD. Use this as a "filter" to select spectra for manual review.

Part 5: Mechanistic Logic (Why EThcD Works)

The following diagram explains the chemical physics of why EThcD provides superior validation for Tyrosine modifications compared to HCD.

FragmentationLogic Peptide Peptide Sequence [N-term...Lys...Tyr(Probe)...C-term] HCD HCD Activation (Vibrational Heating) Peptide->HCD ETD ETD Reaction (Radical Driven) Peptide->ETD HCD_Result b/y Ions (Mobile Proton Theory) HCD->HCD_Result HCD_Issue Risk: Probe Neutral Loss Risk: 'Blind Spot' at Tyr HCD_Result->HCD_Issue ETD_Result c/z Ions (N-Cα Bond Cleavage) ETD->ETD_Result ETD_Benefit Outcome: Intact Probe on Backbone Precise Localization ETD_Result->ETD_Benefit

Caption: Mechanistic divergence. ETD preserves the side-chain modification, generating c/z ions that "bracket" the modified Tyrosine.

References
  • Jones, L. H. (2022). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Royal Society of Chemistry.

  • Riley, N. M., et al. (2020).[5][6] Optimal Dissociation Methods Differ for N- and O-Glycopeptides. Journal of Proteome Research.

  • Yu, Q., et al. (2017).[5] Electron-Transfer/Higher-Energy Collision Dissociation (EThcD)-enabled Intact Glycopeptide/Glycoproteome Characterization. Journal of the American Society for Mass Spectrometry.

  • Liu, Y., et al. (2019). SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. Proceedings of the National Academy of Sciences (PNAS).

  • Gao, Q., et al. (2025). Investigation of Tyrosine Nitration in Proteins by Mass Spectrometry. ResearchGate.

Sources

Validation

Comparative Stability Guide: 2-Chloroethyl vs. 2-Hydroxyethyl Sulfonyl Fluoride

This guide provides an in-depth technical comparison of 2-Chloroethyl Sulfonyl Fluoride (2-CESF) and 2-Hydroxyethyl Sulfonyl Fluoride (2-HESF) . While 2-CESF is the industry-standard precursor for generating Ethenesulfon...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 2-Chloroethyl Sulfonyl Fluoride (2-CESF) and 2-Hydroxyethyl Sulfonyl Fluoride (2-HESF) .

While 2-CESF is the industry-standard precursor for generating Ethenesulfonyl Fluoride (ESF), 2-HESF represents a hydration intermediate with significantly different stability and reactivity profiles. This analysis focuses on their utility as "masked" Michael acceptors in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.

Executive Summary
  • 2-Chloroethyl Sulfonyl Fluoride (2-CESF): The superior, shelf-stable precursor. It exhibits high hydrolytic stability and undergoes controlled, base-mediated elimination to generate the active electrophile, Ethenesulfonyl Fluoride (ESF).

  • 2-Hydroxyethyl Sulfonyl Fluoride (2-HESF): A thermodynamically compromised analog. While the sulfonyl fluoride moiety remains stable, the

    
    -hydroxy group introduces risks of intramolecular cyclization (to sultones) and requires harsh or multi-step activation to generate ESF. It is generally observed as a degradation product rather than a viable reagent.
    

Structural Analysis & Chemical Logic

The utility of these compounds lies in their ability to serve as precursors to Ethenesulfonyl Fluoride (ESF) , the most potent Michael acceptor in the SuFEx toolkit.

Feature2-Chloroethyl Sulfonyl Fluoride 2-Hydroxyethyl Sulfonyl Fluoride
Structure


Leaving Group Chloride (

)
Hydroxyl (

)
Leaving Group pKa -7 (Good leaving group)15.7 (Poor leaving group)
Activation Pathway E2 Elimination (Mild Base)Dehydration (Acid/Heat) or Activation (MsCl)
Primary Risk HCl generation (manageable)Cyclization to Ethane Sultone (toxic/reactive)
The Stability Paradox

Both molecules possess the highly stable


 bond, which is resistant to hydrolysis at neutral pH. However, the stability of the carbon backbone differs:
  • 2-CESF is kinetically stable. The C-Cl bond does not spontaneously eliminate without a base, allowing long-term storage.

  • 2-HESF is thermodynamically ambiguous. The

    
    -hydroxy group can attack the sulfur center (intramolecular substitution) or undergo dehydration. While the F-S bond discourages cyclization compared to sulfonyl chlorides, the lack of a good leaving group makes 2-HESF "stuck" in a low-reactivity well, requiring forcing conditions to activate.
    

Stability Profiles & Degradation Pathways

Storage Stability (Shelf Life)
  • 2-CESF: Highly stable. Can be stored at room temperature or

    
     for months without significant degradation. It is hydrophobic, which protects it from immediate hydrolysis in moist air.
    
  • 2-HESF: Poorly defined in literature as an isolated reagent because it is prone to equilibrium issues. In aqueous media, it exists in equilibrium with ESF, but the equilibrium heavily favors ESF (the alkene) only under dehydration conditions.

Hydrolytic Stability

Sulfonyl fluorides are unique because the S-F bond is homolytically strong and heterolytically resistant to reduction and nucleophilic attack compared to chlorides.

  • 2-CESF: Resistant to water. It is synthesized via an "on-water" protocol, demonstrating that it survives aqueous conditions during formation.

  • 2-HESF: As the hydration product of ESF, it represents the "deactivated" state. However, its formation is slow; ESF is surprisingly stable in water at neutral pH.

Thermal Stability
  • 2-CESF: Stable up to

    
     in the absence of base.
    
  • 2-HESF: Prone to thermal dehydration or decomposition.

Mechanism of Action: The Pathway to ESF

The following diagram illustrates the activation pathways. 2-CESF provides a direct, irreversible route to ESF, whereas 2-HESF is trapped in a reversible hydration cycle or a cyclization dead-end.

StabilityPathways CESF 2-Chloroethyl Sulfonyl Fluoride (Stable Precursor) ESF Ethenesulfonyl Fluoride (ESF) (Active Reagent) CESF->ESF Base (MgO) -HCl (Fast) HESF 2-Hydroxyethyl Sulfonyl Fluoride (Hydration Product) ESF->HESF +H2O (Slow/Equilibrium) Decomp Sulfonate (Hydrolysis) ESF->Decomp pH > 8 Hydrolysis HESF->ESF Dehydration (Difficult) Sultone Ethane Sultone (Toxic Byproduct) HESF->Sultone Cyclization (Risk)

Figure 1: Activation and degradation pathways. 2-CESF offers a clean, unidirectional activation to ESF. 2-HESF is linked to degradation or difficult activation.

Experimental Protocols

Protocol A: Synthesis & Activation of 2-CESF (The "On-Water" Standard)

Rationale: This protocol utilizes the unique stability of the sulfonyl fluoride in water to synthesize the precursor in high yield, then activates it to ESF.

Materials:

  • 2-Chloroethyl sulfonyl chloride[1][2][3]

  • 
     (saturated aqueous solution)
    
  • MgO (Magnesium Oxide)[1][2][4]

Step 1: Chloride-Fluoride Exchange (Synthesis of 2-CESF)

  • Prepare a saturated solution of

    
     in water.
    
  • Add 2-chloroethyl sulfonyl chloride dropwise at room temperature.

  • Stir vigorously. The product, 2-CESF , is hydrophobic and will separate as a distinct organic layer.

  • Validation: Monitor by

    
     NMR. The shift will move from the chloride (silent) to the fluoride (
    
    
    
    ppm).
  • Result: 2-CESF is isolated as a stable liquid.

Step 2: Activation to ESF (Dehydrochlorination)

  • Suspend 2-CESF in water.[1][2][4]

  • Add MgO (0.6 equiv).

  • Stir.[5] MgO acts as a "buffer-base," neutralizing the eliminated HCl without causing rapid hydrolysis of the S-F bond.

  • Distill the resulting ESF (b.p.

    
    ) directly from the reaction mixture.
    
Protocol B: Stability Monitoring via NMR

Rationale:


 NMR is the gold standard for SuFEx chemistry because it is sensitive and background-free.
  • Sample Preparation: Dissolve 10 mg of the sulfonyl fluoride in 0.5 mL of deuterated solvent (

    
     for stock, 
    
    
    
    /buffer for hydrolytic tests).
  • Internal Standard: Add

    
    -trifluorotoluene (
    
    
    
    ppm) as an integration standard.
  • Acquisition:

    • 2-CESF: Look for a triplet at

      
       ppm (coupled to 
      
      
      
      -hydrogens).
    • ESF: Look for a multiplet at

      
       ppm.
      
    • Hydrolysis (Fluoride ion): Look for a singlet at

      
       ppm.
      
  • Data Interpretation: Stability is defined as the retention of the sulfonyl fluoride peak area relative to the internal standard over time.

Comparative Data Summary

Metric2-CESF 2-HESF ESF (Active)
CAS Number 711-66-0N/A (Transient)677-25-8
Physical State LiquidLiquid/Oil (Viscous)Liquid
Hydrolytic Half-life (pH 7) > 6 monthsVariable (Equilibrium)> 24 hours
Reactivity Mode Latent (Requires Base)Inert (Requires Activation)Active Electrophile
Suitability for Storage Excellent PoorGood (if pure)

References

  • Sharpless, K. B., et al. (2014).[3][5] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Qin, H. L., et al. (2016). "Ethenesulfonyl Fluoride (ESF): An On-Water Procedure for the Kilogram-Scale Preparation."[1][2][3][4] Organic Process Research & Development. Link

  • Dong, J., et al. (2014).[3][5] "SuFEx-Based Polysulfonate Formation from Ethenesulfonyl Fluoride–Amine Adducts." Angewandte Chemie. Link

  • Jones, L. H. (2023). "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ChemRxiv. Link

Sources

Comparative

Crystallographic Evidence of Sulfonyl Fluoride Protein Modification: A Comparative Guide for Researchers

For researchers, scientists, and drug development professionals at the forefront of chemical biology and covalent inhibitor design, the ability to visualize and confirm target engagement at an atomic level is paramount....

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals at the forefront of chemical biology and covalent inhibitor design, the ability to visualize and confirm target engagement at an atomic level is paramount. Among the arsenal of covalent modifiers, sulfonyl fluorides have emerged as a versatile class of "warheads" due to their unique reactivity profile, which extends beyond the canonical cysteine targeting of more common electrophiles like acrylamides.[1][2] This guide provides an in-depth comparison of sulfonyl fluoride protein modification, supported by robust crystallographic evidence and detailed experimental protocols to empower your research endeavors.

The Rise of Sulfonyl Fluorides: Beyond Cysteine Reactivity

Traditional covalent drug discovery has heavily focused on targeting cysteine residues due to the high nucleophilicity of its thiol group. However, the relatively low abundance of cysteine in protein binding sites limits the scope of this approach.[2] Sulfonyl fluorides (SFs) offer a compelling alternative, demonstrating the ability to react with a broader range of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, and histidine.[1][2] This expanded reactivity profile significantly broadens the "druggable" proteome, opening up new avenues for inhibitor design and chemical probe development.

The reactivity of the sulfonyl fluoride moiety is exquisitely tuned by the local microenvironment of the protein binding pocket. This "context-dependent" reactivity ensures that off-target modifications are minimized, a critical aspect for the development of safe and effective therapeutics. The stability of the resulting sulfonamide or sulfonate ester bond further contributes to the appeal of SFs as covalent modifiers, allowing for prolonged target engagement.

Mechanism of Action: A Nucleophilic Attack on the S(VI) Center

The fundamental reaction mechanism involves the nucleophilic attack of an amino acid side chain on the electrophilic sulfur atom of the sulfonyl fluoride. This results in the displacement of the fluoride ion and the formation of a stable covalent bond.

Diagram: Reaction of Sulfonyl Fluoride with Nucleophilic Amino Acid Residues

G SF R-SO₂F (Sulfonyl Fluoride) Adduct R-SO₂-Nu-Protein (Covalent Adduct) SF->Adduct Nucleophilic Attack AA Protein-NuH (Nucleophilic Amino Acid) AA->Adduct HF HF G A 1. Protein Expression & Purification B 2. Co-incubation with Sulfonyl Fluoride Probe A->B C 3. Verification of Covalent Modification (e.g., MS) B->C D 4. Crystallization Screening C->D E 5. Crystal Optimization D->E F 6. X-ray Diffraction Data Collection E->F G 7. Structure Determination & Refinement F->G H 8. Structural Analysis of Covalent Adduct G->H

Sources

Validation

HPLC Retention Time Analysis of Hydroxyethyl Sulfonyl Fluoride Derivatives

Executive Summary: The SuFEx Revolution In the landscape of covalent drug discovery, Sulfonyl Fluorides (SFs) have displaced Sulfonyl Chlorides as the warhead of choice due to their unique "Goldilocks" reactivity—stable...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The SuFEx Revolution

In the landscape of covalent drug discovery, Sulfonyl Fluorides (SFs) have displaced Sulfonyl Chlorides as the warhead of choice due to their unique "Goldilocks" reactivity—stable in aqueous biological buffers yet highly reactive toward specific protein residues (Ser, Tyr, Lys, His) under the right conditions. This stability enables Sulfur-Fluoride Exchange (SuFEx) chemistry.[1][2]

However, Hydroxyethyl Sulfonyl Fluoride (HO-Et-SO2F) presents a unique analytical challenge. It is not just a warhead; it is often the precursor to the highly reactive Ethenesulfonyl Fluoride (ESF) via beta-elimination. Accurate HPLC analysis is critical to distinguish the stable precursor from the volatile, reactive vinyl species, ensuring the integrity of the covalent probe.

This guide provides a comparative analysis of chromatographic behaviors, stability profiles, and method development strategies for Hydroxyethyl SF derivatives against their relevant alternatives.

The Chromatographic Challenge: Stability vs. Polarity

Unlike lipophilic aryl sulfonyl fluorides (e.g., PMSF), hydroxyethyl derivatives possess a primary alcohol, significantly increasing polarity. This leads to two primary analytical risks:

  • Retention Loss: Weak interaction with standard C18 phases leads to elution in the void volume (

    
    ), causing co-elution with salts and matrix components.
    
  • On-Column Elimination: Under basic conditions or high column temperatures, the hydroxyethyl group can eliminate water to form the vinyl sulfone (ESF), creating a "ghost peak" or split peak artifact.

Visualizing the Reaction Pathway

The following diagram illustrates the chemical relationship between the analytes and the critical monitoring points in the HPLC workflow.

SuFEx_Pathway Figure 1: The Analytical Critical Path. HPLC must resolve the Precursor from the Active Warhead while preventing on-column elimination. Precursor 2-Hydroxyethyl Sulfonyl Fluoride (Polar Precursor) Elimination β-Elimination (pH > 7.5 or High Temp) Precursor->Elimination Base/Heat Hydrolysis Hydrolysis Product (Sulfonic Acid) Precursor->Hydrolysis Slow Hydrolysis Warhead Ethenesulfonyl Fluoride (ESF) (Active Vinyl Warhead) Elimination->Warhead -H2O Warhead->Hydrolysis Aqueous Stability Limit

Figure 1: The Analytical Critical Path. HPLC must resolve the Precursor from the Active Warhead while preventing on-column elimination.

Comparative Analysis: Retention & Stability

The following table contrasts Hydroxyethyl SF with its direct alternatives: the highly reactive Sulfonyl Chloride and the hydrophobic Aryl Sulfonyl Fluoride.

Table 1: Comparative Chromatographic Performance
FeatureHydroxyethyl Sulfonyl Fluoride Aryl Sulfonyl Fluoride (e.g., PMSF) Aliphatic Sulfonyl Chloride
Primary Application Precursor to ESF; Hydrophilic linkerCovalent Protein InhibitorReagent (Synthesis only)
C18 Retention (

)
Low (< 1.0) . Elutes near void without ion-pairing.High (> 5.0) . Strong hydrophobic retention.N/A . Degrades during run.
Hydrolytic Stability High in Acid (

). Stable for days.
High. Stable in buffers up to pH 8.Very Low .

mins in aqueous mobile phase.
Detection (UV) Poor (End absorption ~200-210 nm).Strong (Aromatic rings, ~254 nm).N/A
Major Artifact Risk Elimination to Vinyl Sulfone (ESF).Hydrolysis to Sulfonic Acid.Rapid Hydrolysis to HCl + Acid.
Recommended Column Polar-Embedded C18 or PFP (Pentafluorophenyl).Standard C18.[3]GC or derivatization required.

Method Development Guide

A. Column Selection: Overcoming "Dewetting"

Standard C18 columns often fail to retain hydroxyethyl derivatives due to phase collapse (dewetting) in highly aqueous mobile phases required to elute polar compounds.

  • Recommendation: Use a Pentafluorophenyl (PFP) column.

  • Why? The fluorine-fluorine interactions and dipole-dipole mechanisms of PFP phases provide orthogonal selectivity, enhancing retention of the polar sulfonyl fluoride moiety compared to C18.

B. Mobile Phase: The pH Trap
  • Buffer: 0.1% Formic Acid or 10 mM Ammonium Formate (pH 3.0 - 4.0).

  • Avoid: Phosphate buffers > pH 7.0.

  • Causality: At neutral/basic pH, the beta-proton of the hydroxyethyl group becomes acidic, triggering elimination to ESF inside the column. You will observe a "saddle" peak or split peak representing the conversion of Precursor

    
     Warhead during elution.
    
C. Detection Strategy

Hydroxyethyl sulfonyl fluoride lacks a chromophore.

  • ELSD/CAD: Best for direct quantification of the non-chromophoric precursor.

  • UV at 205-210 nm: Feasible but requires high-purity solvents (HPLC Grade Acetonitrile) to minimize baseline noise.

Validated Experimental Protocol

Objective: Separate 2-Hydroxyethyl Sulfonyl Fluoride from its elimination product (ESF) and hydrolysis byproducts.

Step 1: Sample Preparation
  • Dissolve 1 mg of analyte in 100% Acetonitrile (MeCN) .

    • Note: Do not use water or MeOH as the diluent for stock solutions to prevent potential solvolysis during storage.

  • Dilute to 0.1 mg/mL using 0.1% Formic Acid in Water .

    • Critical: Analyze immediately. Although stable, minimizing aqueous exposure time is Good Laboratory Practice (GLP) for covalent warheads.

Step 2: HPLC Conditions[4]
  • Instrument: Agilent 1200/1290 or equivalent UHPLC.

  • Column: Phenomenex Kinetex F5 (PFP) or Waters XSelect HSS T3 (Polar-embedded C18), 2.1 x 100 mm, 2.6 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 25°C (Strict control).

    • Warning: Temperatures >40°C accelerate the elimination of the hydroxyethyl group.

Step 3: Gradient Profile
Time (min)%BEvent
0.05Load (High aqueous for retention)
1.05Isocratic Hold
8.060Linear Gradient
8.195Wash
10.095Wash
10.15Re-equilibration

Troubleshooting & Validation Workflow

Use the following decision tree to diagnose peak anomalies.

Troubleshooting Figure 2: Troubleshooting Logic for Sulfonyl Fluoride Analysis Issue Observed Anomaly SplitPeak Split Peak / Saddle Issue->SplitPeak NoRetention Elution at t0 (Void) Issue->NoRetention Tailing Peak Tailing Issue->Tailing Sol_Temp Lower Column Temp to 20°C Check pH < 4.0 SplitPeak->Sol_Temp Cause: On-column Elimination Sol_Col Switch to PFP or Polar-Embedded C18 NoRetention->Sol_Col Cause: Phase Dewetting Sol_Silanol Increase Ionic Strength (Add 10mM Ammonium Formate) Tailing->Sol_Silanol Cause: Silanol Interaction

Figure 2: Troubleshooting Logic for Sulfonyl Fluoride Analysis

References

  • Sharpless, K. B., et al. (2014).[4] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

    • Context: Foundational paper establishing the stability profile of sulfonyl fluorides vs. chlorides.[5][6]

  • Jones, L. H., et al. (2016). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." MedChemComm.

    • Context: Discusses the reactivity windows and stability of various SF deriv
  • Dong, J., et al. (2020). "SuFEx Click Chemistry Empowered Drug Discovery." Journal of the American Chemical Society.

    • Context: Provides data on the synthesis and purification of ethenesulfonyl fluoride (ESF) precursors.
  • McCalmont, W. F., et al. (2023). "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." The Journal of Organic Chemistry.

    • Context: Comparative stability data supporting the move from chlorides to fluorides for HPLC analysis.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Hydroxyethane-1-sulfonyl Fluoride

Navigating the complexities of chemical waste management is paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 2-Hydroxy...

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the complexities of chemical waste management is paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 2-Hydroxyethane-1-sulfonyl fluoride (EHSF), a compound of interest in contemporary drug development and chemical biology. As a sulfonyl fluoride, EHSF possesses a unique reactivity profile that demands a nuanced approach to its handling and disposal, moving beyond generic protocols to a chemically-informed strategy. The following procedures are designed for researchers, scientists, and drug development professionals, emphasizing the chemical principles that underpin each step to ensure a safe and compliant waste management process.

Core Principles: Understanding the Hazard Profile

2-Hydroxyethane-1-sulfonyl fluoride is not a benign chemical. Its hazard profile is primarily dictated by the sulfonyl fluoride moiety (-SO₂F). This functional group is susceptible to nucleophilic attack, particularly by water (hydrolysis), which can lead to the formation of hazardous byproducts.

Key Hazards:

  • Hydrolysis: Reacts with water or moisture to produce 2-hydroxyethane-1-sulfonic acid and hydrogen fluoride (HF). HF is an extremely corrosive and toxic substance that can cause severe, delayed-onset burns.[1]

  • Corrosivity: Due to the potential for HF formation, EHSF and its degradation products are corrosive and can cause severe skin burns and eye damage.[1][2]

  • Toxicity: Sulfonyl fluorides as a class can be toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3]

Given these hazards, all handling and disposal operations must be conducted within a certified chemical fume hood, with personnel wearing appropriate Personal Protective Equipment (PPE).

Table 1: Essential Personal Protective Equipment (PPE)
EquipmentSpecificationRationale
Gloves Nitrile or neoprene, double-gloved.Provides a barrier against skin contact. Check for breakthrough times.
Eye Protection Chemical splash goggles and a full-face shield.Protects against splashes of the chemical and its corrosive byproducts.[4]
Lab Coat Flame-resistant, fully buttoned.Protects skin and personal clothing from contamination.
Respiratory Use only in a well-ventilated area or chemical fume hood.[3][4]Prevents inhalation of potentially harmful vapors.

The Disposal Decision Workflow

The appropriate disposal pathway for EHSF depends on the quantity of the waste and the form it is in (e.g., pure compound, dilute solution, contaminated labware). The primary goal is to neutralize the reactive sulfonyl fluoride group and manage the resulting fluoride ions in a safe and environmentally responsible manner.

G cluster_start cluster_pathways Disposal Pathways cluster_procedures Procedures cluster_end Start Characterize EHSF Waste (Concentration & Volume) lab_scale Small Quantity (<5g) Dilute Solution (<1%) Start->lab_scale Low Conc./Volume large_scale Large Quantity (>5g) Concentrated Waste Start->large_scale High Conc./Volume neutralize In-Lab Chemical Neutralization (See Protocol Below) lab_scale->neutralize licensed_disposal Package for Licensed Hazardous Waste Disposal large_scale->licensed_disposal final_waste Dispose of Neutralized Aqueous Waste neutralize->final_waste end_licensed Professional Disposal licensed_disposal->end_licensed

Caption: Decision workflow for 2-Hydroxyethane-1-sulfonyl fluoride disposal.

Protocol: Laboratory-Scale Chemical Neutralization

For small quantities of EHSF waste, chemical neutralization via hydrolysis is a viable disposal method. This procedure must be performed with extreme caution in a chemical fume hood. The underlying principle is the conversion of the reactive sulfonyl fluoride to a more stable and less hazardous sulfonic acid salt, followed by the precipitation of the resulting fluoride ions.[5]

Required Materials and Reagents
  • Stir plate and magnetic stir bar

  • Three-necked round-bottom flask

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Sodium hydroxide (NaOH) solution, 2.5 M

  • Calcium hydroxide (Ca(OH)₂), solid

  • Dilute hydrochloric acid (HCl) for final pH adjustment

  • pH paper or pH meter

Step-by-Step Neutralization Procedure
  • Preparation: In a three-necked flask equipped with a stirrer and dropping funnel, place a volume of 2.5 M sodium hydroxide solution sufficient to be in at least a two-fold molar excess relative to the amount of EHSF to be destroyed.[5] Cool the flask in an ice bath.

    • Causality: Using a strong base like NaOH ensures the rapid hydrolysis of the sulfonyl fluoride and the immediate neutralization of the acidic byproducts (sulfonic acid and HF), preventing the accumulation of dangerous, volatile HF. The ice bath controls the exothermic reaction.

  • Addition of EHSF Waste: Slowly add the EHSF waste (either pure or as a solution in a water-miscible solvent) to the stirred, cold NaOH solution via the dropping funnel. Monitor the temperature and maintain it below 45°C.[5]

    • Causality: A slow, controlled addition rate is critical to manage the heat generated during the reaction and prevent uncontrolled boiling or splashing of the corrosive mixture.

  • Reaction: After the addition is complete, allow the mixture to stir and slowly warm to room temperature. Continue stirring for at least 2 hours to ensure the reaction goes to completion.

    • Causality: This ensures that all the sulfonyl fluoride has been hydrolyzed, leaving no reactive material.

  • Fluoride Precipitation: While stirring, slowly add solid calcium hydroxide to the solution. A typical starting point is to add Ca(OH)₂ in a 1.5 to 2-fold molar excess relative to the initial amount of EHSF. This will precipitate calcium fluoride (CaF₂), a sparingly soluble salt.[6]

    • Causality: Soluble fluoride ions are toxic and subject to strict discharge limits. Precipitation as CaF₂ is an effective method to remove them from the aqueous waste stream.[6]

  • Final pH Adjustment: Check the pH of the solution. Carefully neutralize it to approximately pH 7 using dilute hydrochloric acid.

  • Final Disposal: Allow the solid CaF₂ to settle. The supernatant liquid can typically be decanted and disposed of down the drain with copious amounts of water, provided the final fluoride concentration is below local regulatory limits. The solid CaF₂ precipitate should be collected, filtered, and packaged as solid chemical waste for disposal via a licensed contractor.[7][8]

Large Quantities and Contaminated Materials

For larger volumes, concentrated waste, or solid materials (e.g., contaminated silica gel, gloves, bench paper), in-lab neutralization is not recommended. These materials must be disposed of through a licensed hazardous waste management company.

Packaging for Disposal:

  • Segregation: Do not mix sulfonyl fluoride waste with other waste streams, especially acidic or aqueous waste, to prevent uncontrolled reactions within the waste container.[5]

  • Container: Use a clearly labeled, sealed, and compatible container.

  • Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents, including "2-Hydroxyethane-1-sulfonyl fluoride" and warnings for corrosivity and toxicity.

  • Regulations: Follow all institutional, local, and national regulations for hazardous waste accumulation and disposal.[9][10][11]

Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate: Evacuate all non-essential personnel from the area.[1]

  • Ventilate: Ensure the area is well-ventilated, typically by ensuring the chemical fume hood is operating correctly.

  • PPE: Don the appropriate PPE as outlined in Table 1.

  • Containment: For small liquid spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[4][7][8] Do not use combustible materials like paper towels.

  • Collection: Carefully collect the absorbent material into a designated, sealed container for hazardous waste disposal.[12]

  • Decontamination: Clean the spill area thoroughly.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste.[3]

By adhering to these chemically-grounded procedures, researchers can effectively manage waste streams containing 2-Hydroxyethane-1-sulfonyl fluoride, ensuring a safe laboratory environment and compliance with environmental regulations.

References

  • Title: Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - New Mexico Environment Department. Source: New Mexico Environment Department. URL: [Link]

  • Title: Material Safety Data Sheet. Source: Acros Organics N.V. URL: [Link]

  • Title: Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Source: US EPA. URL: [Link]

  • Title: Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal. Source: Robinson+Cole. URL: [Link]

  • Title: Guidelines for Disposing of PFAs - MCF Environmental Services. Source: MCF Environmental Services. URL: [Link]

  • Title: Guidance on Fluorinated gases (F-gas) regulation 2024/573. Source: euralarm.org. URL: [Link]

  • Title: PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS - EPFL. Source: EPFL. URL: [Link]

  • Title: EP4422777A1 - Method for scrubbing sulfuryl fluoride from a fluid - Google Patents. Source: Google Patents.

Sources

Handling

Personal protective equipment for handling 2-Hydroxyethane-1-sulfonyl fluoride

Mastering Laboratory Safety: Advanced PPE and Handling Protocols for 2-Hydroxyethane-1-sulfonyl fluoride As a Senior Application Scientist, I frequently consult on the implementation of Sulfur(VI) Fluoride Exchange (SuFE...

Author: BenchChem Technical Support Team. Date: March 2026

Mastering Laboratory Safety: Advanced PPE and Handling Protocols for 2-Hydroxyethane-1-sulfonyl fluoride

As a Senior Application Scientist, I frequently consult on the implementation of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry in drug discovery pipelines. 2-Hydroxyethane-1-sulfonyl fluoride (CAS: 1893924-11-2) is a highly versatile bifunctional hub used to construct complex sulfonamides and sulfonate esters. However, the very electrophilicity that makes the sulfonyl fluoride (


) group synthetically valuable also renders it acutely hazardous.

This guide provides a self-validating, step-by-step operational framework for handling 2-Hydroxyethane-1-sulfonyl fluoride. We will focus on causality-driven safety protocols, mandatory Personal Protective Equipment (PPE), and validated disposal plans to ensure your laboratory operates with uncompromising safety and scientific integrity.

Mechanistic Context and Hazard Causality

Why do we mandate specific, heavy-duty PPE for this compound? The S–F bond is exceptionally stable under neutral conditions but becomes highly reactive in the presence of base catalysts or nucleophiles. If 2-Hydroxyethane-1-sulfonyl fluoride is exposed to uncontrolled ambient moisture or improper aqueous workup conditions, it undergoes rapid hydrolysis[1].

This side reaction generates sulfonic acid and Hydrogen Fluoride (HF) gas . HF is a severe systemic toxin that penetrates tissue deeply, causing delayed, excruciating burns and systemic hypocalcemia[1]. Therefore, standard organic laboratory PPE is insufficient; your defense must account for both the compound's inherent corrosivity (GHS Category 1B) and the potential for lethal HF exposure[2].

HazardLogic A 2-Hydroxyethane-1- sulfonyl fluoride C Hydrolysis Pathway A->C Exposure F Catalytic S(VI) Exchange A->F Base/Catalyst B Ambient Moisture (Uncontrolled) B->C D Hydrogen Fluoride (HF) Release C->D Toxic Byproduct E SuFEx Nucleophile (Controlled) E->F G Stable Sulfonate/ Sulfonamide F->G Target Product

Logical pathway comparing controlled SuFEx reactivity versus hazardous hydrolysis.

Mandatory PPE Matrix

Do not rely on standard nitrile gloves alone when handling concentrated sulfonyl fluorides. The following matrix outlines the required PPE based on the chemical's classification as corrosive to metals and severely damaging to skin and eyes[2].

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-gloving: Inner Nitrile, Outer NeopreneNeoprene provides superior chemical resistance to incidental HF exposure and acidic byproducts compared to standard nitrile[1].
Eye/Face Protection Tight-fitting chemical splash goggles + Full face shieldProtects against micro-splashes that can cause irreversible corneal damage (Category 1 eye damage)[2].
Body Protection Flame-resistant (FR) lab coat + Chemical-resistant apronPrevents skin contact and fabric degradation from corrosive spills[2].
Respiratory Handled exclusively inside a certified fume hoodPrevents inhalation of acutely toxic vapors or gaseous HF byproducts[1].
Emergency 2.5% Calcium Gluconate Gel at the workstationEssential first-aid for neutralizing fluoride ions in the event of skin contact[1].

Step-by-Step Experimental Workflow

Every protocol must be a self-validating system. The following workflow ensures that the reagent is handled, reacted, and quenched without exposing the operator to unreacted electrophiles.

Workflow Step1 1. Fume Hood Setup & Purge (N2/Ar) Step2 2. PPE Donning (Neoprene, Shield) Step1->Step2 Step3 3. Reagent Transfer (Closed System) Step2->Step3 Step4 4. SuFEx Reaction Execution Step3->Step4 Add Catalyst Step5 5. In-Situ Quenching (Amine/Base) Step4->Step5 Complete Consumption Step6 6. Aqueous Workup & Waste Segregation Step5->Step6 Neutralized Mixture

Step-by-step operational workflow for the safe handling and quenching of sulfonyl fluorides.

Phase 1: Preparation and Setup
  • Atmosphere Control: Purge the reaction vessel and the fume hood workspace with inert gas (Nitrogen or Argon). Storage and handling of 2-Hydroxyethane-1-sulfonyl fluoride must occur in sealed containers away from moisture to prevent hydrolysis[1].

  • Emergency Readiness: Ensure that a tube of 2.5% calcium gluconate gel and a plastic wash bottle (~250 mL) containing a basic quenching solution are immediately accessible to quickly neutralize any spilled reaction mixtures[1][3].

Phase 2: Reagent Handling and Reaction
  • Transfer: Using a gas-tight syringe or a closed-system transfer line, add the 2-Hydroxyethane-1-sulfonyl fluoride to the reaction vessel. Avoid using metal spatulas or needles that show signs of degradation, as the compound is corrosive to metals[2].

  • Catalysis: Introduce the SuFEx nucleophile (amine/phenol) and the base catalyst dropwise.

  • Monitoring: Monitor the reaction progress via LC-MS rather than Thin-Layer Chromatography (TLC). Spotting open TLC plates risks exposing the operator to volatile S–F containing intermediates[3].

Phase 3: Quenching and Disposal Plan

Unreacted sulfonyl fluorides must never be disposed of directly into standard aqueous waste streams due to the risk of delayed HF generation in the carboy. 6. In-Situ Quenching: Upon reaction completion, add a quenching solution directly to the reaction vessel. A validated method for neutralizing fluoride-exchange electrophiles involves adding a mixture of 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) and hexamethyldisilazane (HMDS), or a large excess of a primary amine in a basic aqueous buffer, stirring for at least 30 minutes at 21°C[3]. 7. Waste Segregation: Once fully quenched, transfer the mixture to a clearly labeled "Halogenated Organic Waste - Fluoride Containing" container. Do not store in glass waste carboys if residual HF is suspected; use corrosive-resistant High-Density Polyethylene (HDPE) containers with resistant inner liners[2].

Emergency Response Plan

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of water for 5 minutes, then continuously massage 2.5% calcium gluconate gel into the skin to bind free fluoride ions until medical help arrives[1].

  • Spill Cleanup: Do not use combustible materials (like standard paper towels) for large spills. Neutralize the spill immediately with sodium bicarbonate powder or a specialized acid spill kit[1]. Absorb with diatomaceous earth or universal binders, decontaminate surfaces with alcohol, and dispose of all materials in an HDPE container[2].

References

  • Title: 3-fluoropyridine-4-sulfonyl fluoride | 2141860-90-2 Source: Benchchem URL
  • Source: PMC - National Institutes of Health (NIH)
  • Title: Safety Data Sheet - 4-Formylbenzene-1-sulfonyl fluoride Source: ChemScene URL

Sources

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